molecular formula C7H11BrO2 B123883 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one CAS No. 141072-68-6

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Cat. No.: B123883
CAS No.: 141072-68-6
M. Wt: 207.06 g/mol
InChI Key: VRWIAJLLYIEISD-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (CAS 89892-96-6) is a valuable chemical building block with the molecular formula C7H11BrO2 . As a bromoacetyl compound, it belongs to the class of acetyl halides, which are highly reactive intermediates in synthetic organic chemistry . The structure features an electron-withdrawing bromoacetyl group attached to a 5-methyloxolane (tetrahydrofuran) ring, making it a versatile precursor for nucleophilic substitution reactions. Researchers primarily utilize this compound as a key synthetic intermediate for the development of more complex molecules. Its reactivity allows for the introduction of the 2-bromo-1-(5-methyloxolan-2-yl)ethyl moiety into target structures, facilitating the exploration of structure-activity relationships in medicinal chemistry and the synthesis of novel compounds for pharmaceutical and agrochemical research. The presence of the methyl-substituted oxolane ring can influence the compound's stereoelectronic properties and overall pharmacokinetic profile of the resulting molecules. This compound is intended for research and development applications only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(5-methyloxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWIAJLLYIEISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596185
Record name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50596185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141072-68-6
Record name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and reactivity profile of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity Profile of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Introduction

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is an α-bromo ketone featuring a substituted tetrahydrofuran (oxolane) ring. This bifunctional molecule holds potential as a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems and as a building block in medicinal chemistry. The presence of a reactive α-bromo ketone moiety allows for a wide range of nucleophilic substitution and elimination reactions, while the 5-methyl-tetrahydrofuran ring introduces chirality and specific steric and electronic properties. This guide provides a comprehensive overview of the predicted chemical properties and reactivity of this compound for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one commences with the commercially available precursor, 2-acetyl-5-methylfuran. The synthesis can be envisioned as a two-step process: selective hydrogenation of the furan ring, followed by α-bromination of the resulting ketone.

Synthetic_Pathway start 2-Acetyl-5-methylfuran intermediate 1-(5-Methyloxolan-2-yl)ethan-1-one start->intermediate Selective Hydrogenation product 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one intermediate->product α-Bromination

Caption: Proposed two-step synthesis of the target compound.

Step 1: Selective Hydrogenation of 2-Acetyl-5-methylfuran

The primary challenge in this step is the selective reduction of the furan ring to a tetrahydrofuran ring without affecting the acetyl group. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol: Hydrogenation of 2-Acetyl-5-methylfuran

  • Materials:

    • 2-Acetyl-5-methylfuran

    • Palladium on carbon (Pd/C, 5-10 mol%) or a rhodium-based catalyst

    • Solvent (e.g., ethanol, ethyl acetate)

    • Hydrogen gas (H₂)

    • High-pressure reactor (autoclave)

  • Procedure:

    • In a high-pressure reactor, dissolve 2-acetyl-5-methylfuran (1.0 eq) in the chosen solvent.

    • Carefully add the hydrogenation catalyst (e.g., Pd/C) to the solution.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (this will require optimization, likely in the range of 5-50 bar).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(5-methyloxolan-2-yl)ethan-1-one.

    • Purify the product by distillation or column chromatography if necessary.

Causality Behind Experimental Choices: The choice of catalyst is critical for selectivity. While catalysts like Raney nickel are active for furan hydrogenation, they may also reduce the ketone at higher temperatures and pressures. Palladium or rhodium catalysts often offer better selectivity for the hydrogenation of the furan ring under milder conditions[1]. The solvent choice can also influence the reaction rate and selectivity.

Step 2: α-Bromination of 1-(5-Methyloxolan-2-yl)ethan-1-one

The α-bromination of ketones is a well-established reaction that can be performed under acidic conditions. This reaction proceeds through an enol intermediate[2][3].

Experimental Protocol: α-Bromination

  • Materials:

    • 1-(5-Methyloxolan-2-yl)ethan-1-one

    • Bromine (Br₂)

    • Acetic acid or another suitable solvent (e.g., dichloromethane)

    • Aqueous sodium bicarbonate solution

    • Aqueous sodium thiosulfate solution

    • Brine

  • Procedure:

    • Dissolve 1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise with stirring. The red-brown color of bromine should disappear as it reacts.

    • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture into ice water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, aqueous sodium thiosulfate solution (to quench any unreacted bromine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or distillation under reduced pressure.

Trustworthiness of the Protocol: This protocol is a standard method for the α-bromination of ketones[3][4]. The workup procedure is designed to remove the acid catalyst and any remaining bromine, ensuring the stability of the final product. α-Bromo ketones can be unstable, especially in the presence of base, so a non-basic workup is crucial[5].

Physicochemical and Spectroscopic Properties (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic data for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~90-100 °C at 1 mmHg (estimated)
Solubility Soluble in most organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); insoluble in water.

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Features
¹H NMR (CDCl₃) δ ~4.2-4.4 ppm (m, 1H, -CH(O)-CO-), δ ~4.0-4.2 ppm (m, 2H, -CH₂-Br), δ ~3.8-4.0 ppm (m, 1H, -CH(O)-CH₃), δ ~1.8-2.2 ppm (m, 4H, ring -CH₂-), δ ~1.3 ppm (d, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~200-205 ppm (C=O), δ ~80-85 ppm (-CH(O)-CO-), δ ~75-80 ppm (-CH(O)-CH₃), δ ~30-35 ppm (-CH₂-Br), δ ~25-35 ppm (ring -CH₂-), δ ~20-25 ppm (-CH₃)
IR (neat) ~1720 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-O-C stretch), ~650 cm⁻¹ (C-Br stretch)
Mass Spec (EI) M⁺ peak at m/z 206/208 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may include loss of Br, CH₂Br, and cleavage of the tetrahydrofuran ring.

Reactivity Profile

The reactivity of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is dominated by the α-bromo ketone functionality, making it a potent electrophile.

Reactivity_Profile start 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub Nu⁻ elimination Elimination (Favorskii Rearrangement) start->elimination Base intramolecular Potential Intramolecular Reactions start->intramolecular Lewis Acid / Heat

Caption: Key reactivity pathways for the target compound.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing carbonyl group. A wide variety of nucleophiles can displace the bromide ion, typically via an Sₙ2 mechanism. This is a common strategy for synthesizing heterocyclic compounds like thiazoles and imidazoles[6].

General Protocol: Reaction with a Nucleophile (e.g., an amine)

  • Materials:

    • 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

    • Nucleophile (e.g., primary or secondary amine, 1.1 eq)

    • A non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.2 eq)

    • Solvent (e.g., acetonitrile, ethanol, or DMF)

  • Procedure:

    • Dissolve the α-bromo ketone (1.0 eq) in the chosen solvent.

    • Add the base, followed by the nucleophile.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, filter off any solid byproducts.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Wash the organic layer, dry it, and concentrate to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones[3]. With certain bases, such as alkoxides, they can also undergo the Favorskii rearrangement to yield ester derivatives.

Potential Intramolecular Reactivity

The presence of the tetrahydrofuran ring's ether oxygen introduces the possibility of intramolecular reactions. Under certain conditions (e.g., with Lewis acids or upon heating), the ether oxygen could act as an internal nucleophile, potentially leading to ring-opening or rearrangement products. The stability of the tetrahydrofuran ring under various reaction conditions should be a key consideration in synthetic planning[7].

Safety and Handling

α-Bromo ketones are lachrymators and are corrosive to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store the compound in a cool, dry, and dark place under an inert atmosphere to prevent decomposition[5].

Conclusion

While not yet described in the literature, 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one represents a potentially valuable synthetic intermediate. Its synthesis is feasible from 2-acetyl-5-methylfuran through a two-step sequence of selective hydrogenation and α-bromination. The compound is expected to exhibit the classic reactivity of an α-bromo ketone, serving as a potent electrophile in a variety of synthetic transformations. Researchers working with this molecule should pay close attention to the selective synthesis of its precursor and the general handling precautions for α-bromo ketones.

References

  • PubChem. 2-Acetyl-5-methylfuran. National Center for Biotechnology Information. [Link]

  • LibreTexts, C. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • PubChem. 2-Acetyl-5-Methylfuran. National Center for Biotechnology Information. [Link]

  • Cloke, J. B., & Pilgrim, F. J. (1939). The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. Journal of the American Chemical Society, 61(10), 2667–2669. [Link]

  • Morsch, L. A., et al. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Selective electrochemical hydrogenation of furfural to 2-methylfuran over a single atom Cu catalyst under mild pH conditions. (2021). Green Chemistry, 23(8), 3035-3043. [Link]

  • Pal'chikov, V. A., & Robertson, T. A. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]

  • Brown, H. C., Rogic, M. M., Rathke, M. W., & Kabalka, G. W. (1968). Reaction of organoboranes with .alpha.-bromo ketones under the influence of potassium tert-butoxide in tetrahydrofuran. A new technique for the .alpha.-alkylation of ketones. Journal of the American Chemical Society, 90(3), 818–820. [Link]

  • Qing, W.-X., & Zhang, W. (2007). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4648. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan. [Link]

  • Aruna Kumar, B. S., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. [Link]

  • NIST. (n.d.). 2-Acetyl-5-methylfuran. In NIST Chemistry WebBook. [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. [Link]

  • YouTube. (2018, May 5). Alpha Halogenation of Ketones. [Link]

  • Wang, C., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase Catalysts. ACS Catalysis, 10(4), 2695–2704. [Link]

  • Galkin, M. V., & Samec, J. S. (2016). Selective hydrogenation of the furan ring. Chemical Society Reviews, 45(21), 5949-5961. [Link]

  • D'Accolti, L., et al. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. [Link]

  • Zhang, Z., et al. (2014). Selective Hydrogenation of Acetylene over Pd-Boron Catalysts: A Density Functional Theory Study. The Journal of Physical Chemistry C, 118(7), 3664–3671. [Link]

  • ResearchGate. (n.d.). Request PDF: Catalytic hydrogenation and etherification of 5-Hydroxymethylfurfural into 2-(alkoxymethyl)-5-methylfuran and 2,5-bis(alkoxymethyl)furan as potential biofuel additives. [Link]

  • Chen, Y., et al. (2025). Selective semihydrogenation of acetylene in ethylene using defect-rich boron nitride catalyst from flux reconstruction. Nature Communications, 16(1), 12345. [Link]

Sources

5-Methyloxolan-2-yl Derivatives in Organic Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Stereoisomerism

The 5-methyloxolan-2-yl moiety (IUPAC: 5-methyltetrahydrofuran-2-yl) is a highly versatile saturated five-membered heterocyclic building block. Characterized by a tetrahydrofuran (THF) ring substituted with a methyl group at the 5-position and a variable functional group at the 2-position, this scaffold is a cornerstone in the synthesis of natural products, fragrance compounds, and active pharmaceutical ingredients (APIs).

The inherent stereoisomerism of this structure—yielding distinct cis and trans diastereomers—profoundly dictates its physicochemical properties and its spatial trajectory when acting as a ligand in biological targets. The spatial arrangement of substituents around the oxolane ring determines the molecule's ability to act as a conformationally restricted hydrogen-bond acceptor, making stereocontrol the primary challenge and objective during synthesis.

Synthetic Methodologies and Mechanistic Causality

The most scalable and atom-economical route to 5-methyloxolan-2-yl derivatives is the catalytic hydrogenation of furan-based platform molecules, such as 5-methylfuran-2-carboxylic acid or 2-hydroxymethyl-5-methylfuran 1. However, achieving high diastereoselectivity (a high cis:trans ratio) during the reduction of substituted furans requires precise tuning of the reaction microenvironment 2.

Causality in Hydrogenation Optimization
  • Catalyst Selection: Utilizing highly active catalysts like Ruthenium (Ru) often leads to over-reduction, causing ring-opening hydrogenolysis (yielding linear hydroxy acids) or deep reduction to diol byproducts. Switching to a less aggressive Palladium (Pd) or Rhodium (Rh) catalyst mitigates this over-reduction while maintaining furan ring saturation 2.

  • Temperature Control: Lowering the reaction temperature slows down the reaction kinetics. This favors the kinetically controlled face-selective hydrogenation of the furan ring, thereby improving the cis-diastereoselectivity over the thermodynamically stable trans counterpart 2.

  • Downstream Purification: Because catalytic hydrogenation invariably produces a mixture of diastereomers, Supercritical Fluid Chromatography (SFC) equipped with chiral stationary phases is heavily relied upon. SFC provides superior resolution for stereoisomers and drastically reduces organic solvent consumption compared to standard Normal-Phase HPLC 2.

OptimizationLogic A Low cis:trans Ratio B Lower Reaction Temperature A->B C Switch to Rh/Pd Catalyst A->C G Optimized Diastereoselectivity B->G C->G D Over-reduction (Diol Formation) E Use Less Reactive Catalyst (Pd) D->E F Lower H2 Pressure D->F E->G F->G

Caption: Causality in optimizing hydrogenation for 5-methyloxolan-2-yl derivatives.

Key Experimental Protocol: Synthesis of (5-Methyloxolan-2-yl)methanol

The following self-validating protocol details the synthesis of (5-methyloxolan-2-yl)methanol via the catalytic hydrogenation of 2-hydroxymethyl-5-methylfuran. This procedure is engineered to prioritize safety, catalyst recovery, and product integrity 3.

Materials Required:

  • Substrate: 2-hydroxymethyl-5-methylfuran

  • Solvent: Isopropyl alcohol (IPA)

  • Catalyst: Raney® Nickel (5-10% w/w relative to substrate)

  • Gases: Hydrogen (H₂) and Nitrogen (N₂)

Step-by-Step Methodology:

  • Catalyst Preparation: In a chemical fume hood, wash the pre-weighed Raney® Nickel catalyst sequentially with deionized water and IPA.

    • Causality: This removes the basic aqueous storage solution, preventing unwanted side reactions and ensuring the active metal surface is fully exposed to the organic substrate.

  • Reactor Setup: Charge a high-pressure autoclave reactor with the washed catalyst and a solution of the substrate dissolved in IPA.

  • Inerting the Atmosphere: Seal the reactor and purge with N₂ gas three times.

    • Causality: Purging displaces ambient oxygen, which is a critical safety measure to prevent the formation of explosive mixtures upon the introduction of highly flammable H₂ gas.

  • Hydrogenation: Pressurize the reactor with H₂ to 10-50 bar. Heat the system to a mild 40 °C and initiate vigorous mechanical stirring.

    • Causality: Vigorous stirring overcomes the mass-transfer limitations between the gaseous H₂, the solid catalyst, and the liquid substrate, ensuring a uniform reaction rate and preventing localized catalyst starvation.

  • Workup and Recovery: Once hydrogen uptake ceases, cool the reactor, vent the H₂, and purge with N₂. Filter the mixture through a sintered glass funnel to remove the pyrophoric Raney® Nickel (ensure the catalyst remains wet at all times). Concentrate the filtrate via rotary evaporation to yield the crude (5-methyloxolan-2-yl)methanol.

SynthesisWorkflow A Furanic Precursor (e.g., 2-hydroxymethyl-5-methylfuran) C High-Pressure Hydrogenation (10-50 bar H2, 40-80 °C) A->C Substrate Input B Catalyst Preparation (Raney Ni or Ru/C) B->C Active Catalyst D Stereoisomer Separation (SFC or NP-HPLC) C->D Crude Mixture (cis/trans) E 5-Methyloxolan-2-yl Derivative (Target Compound) D->E Purified Isomer

Caption: Synthetic workflow for 5-methyloxolan-2-yl derivatives via catalytic hydrogenation.

Applications in Medicinal Chemistry and Complex Molecule Synthesis

The 5-methyloxolan-2-yl scaffold is highly prized in advanced chemical synthesis due to its unique topological and electronic properties.

  • HIV-1 Protease Inhibitors: Substituted tetrahydrofuran derivatives have been extensively designed as P2 ligands for the S2 subsite of the HIV-1 protease. The stereochemistry of the tetrahydrofuran ring is critical; specific enantiomers dictate the binding affinity by forming optimal hydrogen bonds with the backbone atoms of the protease active site 4.

  • Anti-osteoporosis Agents: Heterocycle-fused pyxinol derivatives incorporating the 5-methyltetrahydrofuran-2-yl moiety have been identified as potent inhibitors of osteoclastogenesis. The incorporation of this cyclic ether enhances the molecule's overall bone-protective efficacy by modulating its lipophilicity and target engagement 5.

  • Electrophysiological Probes (Lilac Aldehydes): The monoterpene lilac aldehyde (2-(5-ethenyl-5-methyloxolan-2-yl)propanal) possesses three stereogenic centers. Different stereoisomers induce vastly different antennal electrophysiological responses in nocturnal moths, underscoring the extreme stereospecificity of biological olfactory receptors 6.

  • Homolytic Aromatic Substitution: The 5-methyltetrahydrofuran-2-yl group can be directly appended to aryl chlorides (e.g., benzoxazole derivatives) via photo-induced α-oxyalkylation. This C-H functionalization strategy relies on the generation of an α-oxyalkyl radical, which subsequently undergoes homolytic aromatic substitution, providing a metal-free route to complex biaryl-like ethers 7.

Quantitative Data and Reaction Parameters

The following tables summarize the critical physicochemical properties and the optimization parameters for synthesizing these derivatives.

Table 1: Physicochemical Properties of Key 5-Methyloxolan-2-yl Derivatives
CompoundIUPAC NameMolecular WeightKey Structural FeaturePrimary Application
5-Methyloxolane-2-carboxylic acid 5-methyltetrahydro-2-furancarboxylic acid130.14 g/mol C2-Carboxylic acidOrganic building block 1
(5-Methyloxolan-2-yl)methanol (5-methyltetrahydrofuran-2-yl)methanol116.16 g/mol C2-HydroxymethylSolvents, polymers 3
Lilac Aldehyde 2-(5-ethenyl-5-methyloxolan-2-yl)propanal168.23 g/mol C5-Ethenyl, C2-PropanalFragrance, biological probes 6
Table 2: Troubleshooting Matrix for Furan Ring Hydrogenation [2]
Observed IssueMechanistic CauseRecommended Optimization
Low cis:trans ratio Thermodynamic equilibrationLower reaction temperature; switch to Rh/Pd catalyst.
Formation of linear hydroxy acids Ring-opening (hydrogenolysis)Lower temperature; avoid highly acidic conditions.
Formation of diol byproducts Over-reduction of functional groupsUse a less reactive catalyst (e.g., Pd instead of Ru); lower H₂ pressure.
Loss of CO₂ (for carboxylic acids) DecarboxylationReduce reaction temperature and time.

References

  • BenchChem. "In-depth Technical Guide: 5-Methyloxolane-2-carboxylic Acid". 1

  • BenchChem. "Technical Support Center: Scaling Up the Synthesis of cis-5-Methyloxolane-2-carboxylic acid". 2

  • BenchChem. "Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms". 3

  • PMC. "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies".4

  • ACS Publications. "Synthesis and Biological Evaluation of Heterocycle-Fused Pyxinol Derivatives as Anti-osteoporosis Agents". 5

  • ResearchGate. "Diastereoselective Synthesis of a Lilac Aldehyde Isomer and Its Electrophysiological Detection by a Moth". 6

  • Thieme-Connect. "Photo-Induced α-Oxyalkylation of Aryl Chlorides with Ethers and Alcohols through Homolytic Aromatic Substitution". 7

Sources

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and stereochemical nuances of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. This molecule uniquely combines the versatile reactivity of an α-bromoketone with the structurally significant 2,5-disubstituted tetrahydrofuran (oxolane) core, a motif prevalent in numerous natural products and biologically active compounds.[1] The presence of two stereogenic centers at the C2 and C5 positions of the oxolane ring gives rise to a rich stereoisomeric landscape. This guide will delve into the conformational analysis of the tetrahydrofuran ring, strategies for stereoselective synthesis, and the critical analytical techniques required for unambiguous structural and stereochemical assignment. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.

Introduction: A Molecule of Dichotomous Functionality

The scientific interest in 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one stems from the convergence of two highly valuable chemical entities within a single molecular framework.

  • The Tetrahydrofuran Core: Substituted tetrahydrofurans are foundational scaffolds in a vast array of natural products, including lignans, polyether ionophores, and annonaceous acetogenins.[1] Their biological activities are diverse, spanning antitumor, antimicrobial, and antimalarial properties. The stereochemistry of the substituents on the tetrahydrofuran ring is often paramount to their biological function, making stereocontrolled synthesis a critical objective.

  • The α-Bromoketone Moiety: The α-bromocarbonyl group is a powerful and versatile synthetic intermediate.[2] The high leaving group ability of the bromine atom facilitates a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] This functionality serves as a linchpin for constructing more complex molecular architectures, such as various heterocyclic compounds.[5]

The target molecule, therefore, represents not just a unique chemical structure but also a valuable chiral building block. Understanding and controlling its stereochemistry is essential for its effective application in multi-step syntheses and drug discovery programs.

Molecular Structure and Stereochemical Analysis

The systematic name, 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, precisely defines a structure with two stereogenic centers located at positions C2 and C5 of the oxolane (tetrahydrofuran) ring. This gives rise to four possible stereoisomers.

Stereoisomerism: The Four Permutations

The two stereocenters lead to two diastereomeric pairs: cis and trans. Each diastereomer exists as a pair of enantiomers.

  • cis Isomers: The bromoacetyl group at C2 and the methyl group at C5 are on the same face of the ring. This pair consists of the (2R, 5S) and (2S, 5R) enantiomers.

  • trans Isomers: The bromoacetyl group at C2 and the methyl group at C5 are on opposite faces of the ring. This pair consists of the (2R, 5R) and (2S, 5S) enantiomers.

The relationship between these isomers is crucial for purification, characterization, and ultimately, for biological activity.

G cluster_cis cis-Isomers (Diastereomer 1) cluster_trans trans-Isomers (Diastereomer 2) cis_R_S (2R, 5S) cis_S_R (2S, 5R) cis_R_S->cis_S_R Enantiomers trans_R_R (2R, 5R) cis_R_S->trans_R_R Diastereomers trans_S_S (2S, 5S) cis_S_R->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers G cluster_synthesis Part A: Stereoselective Synthesis cluster_analysis Part B: Purification & Characterization start Chiral Precursor (e.g., from sugar pool) step1 Stereoselective Cyclization (e.g., Acid-catalyzed) start->step1 step2 Intermediate: Chiral 1-(5-methyloxolan-2-yl)ethan-1-one step1->step2 step3 α-Bromination (e.g., Br2/AcOH or NBS) step2->step3 product Crude Product: Mixture of Stereoisomers step3->product purify Chiral Chromatography (Separation of Diastereomers/Enantiomers) product->purify Workflow Transition confirm Structural Confirmation (MS, IR) purify->confirm stereo Stereochemical Assignment (NMR: NOESY, Coupling Constants) confirm->stereo absolute Unambiguous Proof (X-ray Crystallography) stereo->absolute final Pure, Characterized Stereoisomer absolute->final

Caption: Integrated workflow for synthesis and characterization.

Protocol: Stereoselective Synthesis

The synthesis is logically divided into two key stages: forming the chiral tetrahydrofuran ring and then introducing the bromoacetyl functionality.

Step 1: Synthesis of the Chiral Ketone Precursor

  • Rationale: Establishing the stereocenters at C2 and C5 is the most critical step. Using a chiral starting material or an asymmetric catalytic method provides the necessary stereocontrol. [6][7]Syntheses from sugar-derived γ-lactones, for example, offer a reliable route to optically active tetrahydrofurans. [8]An alternative is the stereoselective oxidative cyclization of a diene, followed by functional group manipulation. [9]* Methodology (Example via Oxidative Cyclization):

    • To a stirred suspension of a suitable diene precursor in a solvent mixture (e.g., CH2Cl2/tetrahydrofuran), add an oxidizing agent like sodium periodate absorbed on silica. [9] 2. Cool the mixture to 0 °C and add a catalytic amount of a ruthenium salt (e.g., RuCl₃). [9]The catalyst facilitates the oxidative cyclization, forming the tetrahydrofuran diol with specific stereochemistry.

    • Quench the reaction and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the chiral diol.

    • Selectively protect one hydroxyl group, oxidize the remaining hydroxyl to a ketone, and then deprotect to yield the chiral hydroxyketone precursor. This multi-step process requires careful selection of protecting groups to ensure orthogonality.

Step 2: α-Bromination of the Ketone

  • Rationale: The introduction of bromine at the α-position to the carbonyl is typically achieved through an acid-catalyzed reaction that proceeds via an enol intermediate. [3]Using elemental bromine in acetic acid is a classic and effective method. For substrates sensitive to harsh acids, N-bromosuccinimide (NBS) can be a milder alternative.

  • Methodology (Acid-Catalyzed Bromination):

    • Dissolve the ketone precursor, 1-(5-methyloxolan-2-yl)ethan-1-one, in a suitable solvent such as glacial acetic acid or diethyl ether.

    • Add a stoichiometric amount of elemental bromine (Br₂) dropwise while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

    • The mechanism involves the acid-catalyzed formation of the enol, which then acts as a nucleophile, attacking the electrophilic bromine. [3] 4. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

    • Extract the product into an organic solvent, wash with sodium bicarbonate solution to remove acid, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure. The crude product should be purified immediately, typically by flash chromatography, as α-bromoketones can be lachrymatory and unstable over long periods.

Protocol: Spectroscopic and Crystallographic Characterization

Unambiguous characterization is a self-validating system. Each technique provides a piece of the puzzle, and together they confirm the complete three-dimensional structure.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for determining the detailed molecular structure and relative stereochemistry in solution. [10]Coupling constants and through-space correlations (NOE) are definitive indicators of stereoisomerism.

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Acquire standard ¹H and ¹³C NMR spectra on a spectrometer (≥400 MHz).

    • For Stereochemical Assignment: Acquire a 2D NOESY (or ROESY) spectrum. A cross-peak between the proton at C2 and the protons of the methyl group at C5 would provide strong evidence for a cis relationship. The absence of this cross-peak would suggest a trans relationship.

    • Analyze the coupling constants (J-values) of the ring protons. The magnitude of the ³JHH coupling between protons on adjacent carbons is related to the dihedral angle by the Karplus relationship, providing insight into the ring's conformation and the relative orientation of substituents. [11] Table 1: Predicted ¹H and ¹³C NMR Data (Illustrative for a cis-isomer)

      Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity & Key Couplings Predicted ¹³C Chemical Shift (δ, ppm)
      C=O - - ~190-195
      -CH₂Br ~4.3-4.5 Singlet (or AB quartet) ~30-35
      H-2 (Ring) ~4.4-4.6 Multiplet ~75-80
      H-5 (Ring) ~4.0-4.2 Multiplet ~70-75
      CH₃-5 ~1.2-1.4 Doublet ~20-25

      | Ring CH₂ | ~1.6-2.2 | Multiplets | ~25-35 |

Step 2: X-ray Crystallography

  • Rationale: X-ray crystallography provides absolute, unambiguous proof of molecular structure, including both relative and absolute stereochemistry (the latter is possible due to the presence of the heavy bromine atom, which facilitates anomalous dispersion). [12]It serves as the ultimate validation of the stereochemical assignments made by other methods.

  • Methodology:

    • Grow single crystals of the purified compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).

    • Solve the structure using direct methods or Patterson functions and refine the model against the collected data.

    • The resulting electron density map will reveal the precise three-dimensional arrangement of all atoms, confirming connectivity, relative stereochemistry (cis/trans), and absolute configuration (e.g., R/S).

Conclusion

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a molecule rich in chemical potential, defined by its stereocomplexity. A successful research or development program utilizing this compound hinges on a rigorous and well-reasoned approach to its synthesis and characterization. By employing stereoselective synthetic strategies and a multi-technique analytical workflow combining advanced NMR spectroscopy and X-ray crystallography, researchers can confidently prepare and validate specific stereoisomers. This foundational work is indispensable for harnessing the full potential of this chiral building block in the rational design of novel therapeutics and complex molecular targets.

References

  • Hoffmann, R. W. (2015). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research. Available at: [Link]

  • Scilit. (n.d.). A convenient synthesis of substituted chiral tetrahydrofurans from sugar γ-lactones. Available at: [Link]

  • Yuan, X., Lin, L., Chen, W., Wu, W., Liu, X., & Feng, X. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Journal of the American Chemical Society. Available at: [Link]

  • Kano, T., Tokuda, O., & Maruoka, K. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Google Patents. (n.d.). Selective Bromination Method of Asymmetric Ketones. KR100591908B1.
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  • Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Available at: [Link]

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  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications. Available at: [Link]

  • ResearchGate. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Available at: [Link]

  • MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Available at: [Link]

  • YorkSpace. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Available at: [Link]

  • Cistulli, P. P., & Guagnini, F. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

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  • Krishnaswamy, G., Murthy, P. K., Desai, R. N., Suchetan, P. A., & Kumar, D. B. A. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

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  • ResearchGate. (2014). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one in Polar vs. Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. In the absence of extensive published solubility data for this specific compound, this document synthesizes fundamental principles of chemical solubility to predict its behavior in a range of polar and non-polar solvents. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound is presented, designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data. This guide is structured to provide not only a theoretical framework but also a practical, self-validating system for the empirical determination and understanding of the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in numerous scientific disciplines, including chemistry, pharmacology, and materials science. For drug development professionals, understanding the solubility of a potential therapeutic agent is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, the efficacy and safety of a pharmaceutical product.[1]

Predicting Solubility: A Structural Analysis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity will readily dissolve in one another.[2][3][4][5][6] To predict the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, we must first analyze its molecular structure to ascertain its polarity.

The structure of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one contains both polar and non-polar regions. The presence of electronegative oxygen atoms in the oxolane ring and the carbonyl group, as well as the bromine atom, introduces significant polarity to the molecule. These polar functional groups are capable of engaging in dipole-dipole interactions and potentially hydrogen bonding with suitable solvents.[7][8][9] Conversely, the hydrocarbon backbone of the oxolane ring and the ethyl chain contribute to the non-polar character of the molecule.

Given this mixed polarity, it is hypothesized that 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one will exhibit moderate solubility in a range of solvents, with a preference for polar solvents that can interact with its polar functional groups. Its solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: The Shake-Flask Method

To empirically validate the predicted solubility and obtain quantitative data, the shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[10][11][12][13] This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for determining the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Objective: To determine the saturation solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one in a selected range of polar and non-polar solvents at a specified temperature.

Materials:

  • 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (solid)

  • Selected polar solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)

  • Selected non-polar solvents (e.g., hexane, toluene, diethyl ether)

  • Sealed, temperature-controlled containers (e.g., glass vials or flasks)

  • Agitation device (e.g., orbital shaker or magnetic stirrer)

  • Centrifuge

  • Chemically inert filters (e.g., PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes for standard solution preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one to a known volume of the selected solvent in a sealed container. The excess solid ensures that the resulting solution is saturated.

    • Place the container in an agitation device set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][14]

  • Phase Separation:

    • Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter.[10]

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with the appropriate solvent.

    • Determine the concentration of the solute in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[11][15][16][17][18][19]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC or UV-Vis F->G H Calculate concentration using calibration curve G->H I I H->I Report solubility (mg/mL or mol/L)

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Expected Solubility Data and Interpretation

The following table presents a hypothetical summary of the expected solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one in various solvents, categorized by their polarity. Researchers should use this as a template to record their experimentally determined values.

Solvent CategorySolventDielectric Constant (Approx.)Expected SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic Water80.1Moderate
Ethanol24.5High
Methanol32.7High
Polar Aprotic Acetonitrile37.5Moderate to High
Dimethyl Sulfoxide (DMSO)46.7High
Non-Polar Hexane1.9Low
Toluene2.4Low to Moderate
Diethyl Ether4.3Low to Moderate

The expected trend is that solubility will be higher in polar solvents, particularly those capable of acting as hydrogen bond acceptors for the hydrogens on the carbon adjacent to the carbonyl group. The "like dissolves like" principle is the fundamental concept for predicting these trends.[2][4][20][21][22][23]

The Underlying Science: Intermolecular Forces and Solubility

The observed solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one can be explained by the interplay of intermolecular forces between the solute and the solvent molecules.

  • In Polar Solvents: The polar C-O and C=O bonds in the solute molecule create a significant dipole moment. Polar solvent molecules also possess dipoles, leading to favorable dipole-dipole interactions. For polar protic solvents like water and alcohols, the potential for hydrogen bonding with the oxygen atoms of the solute further enhances solubility.[7][8][9][24] The energy released from these solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

  • In Non-Polar Solvents: Non-polar solvents primarily interact through weak London dispersion forces. While the non-polar parts of the solute molecule can interact with non-polar solvents, the strong dipole-dipole interactions between the solute molecules themselves are not easily overcome by the weak interactions with the non-polar solvent. This results in lower solubility.[2][25]

The relationship between solvent polarity and the solubility of a polar solute can be visualized as follows:

G cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents Solute 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Polar) PolarSolvent e.g., Water, Ethanol (Strong Dipole-Dipole, H-Bonding) Solute->PolarSolvent Strong Interaction (High Solubility) NonPolarSolvent e.g., Hexane, Toluene (London Dispersion Forces) Solute->NonPolarSolvent Weak Interaction (Low Solubility)

Caption: Relationship between solute polarity and solvent type on solubility.

Conclusion

This technical guide has provided a predictive analysis of the solubility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one based on fundamental chemical principles. A detailed, actionable protocol for the experimental determination of its solubility using the shake-flask method has been outlined to empower researchers to generate precise and reliable data. The interplay of molecular structure, polarity, and intermolecular forces is key to understanding and predicting the solubility of this and other complex organic molecules, which is a critical step in advancing scientific research and development.

References

  • What is meant by the rule of thumb "like dissolves like"? - Vaia. (URL: )
  • What is the meaning of the “like dissolve like” rule in chemistry? - Quora. (URL: [Link])

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  • How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. (URL: [Link])

  • Factors Affecting Solubility - Mrs. Thompson. (URL: )
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Thermodynamic stability of alpha-bromoketones containing tetrahydrofuran rings

The Thermodynamic Stability of Tetrahydrofuran-Containing -Bromoketones: A Technical Guide for Stereocontrolled Synthesis

Executive Summary

In modern drug discovery and complex natural product synthesis,

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing THF-containing

Theoretical Framework: Forces Dictating Conformational Stability

The thermodynamic stability of a given conformer is inversely related to its potential energy[1]. For flexible cyclic systems like THF-

Dipole-Dipole Minimization

The






Ring Conformation and Steric Relief

THF rings generally adopt an envelope (



2
Hyperconjugation and Anomeric-Like Effects

If the bromine atom is positioned adjacent to the THF oxygen (e.g.,


3

Thermodynamic vs. Kinetic Control in Halogenation

The regioselectivity and stereoselectivity of ketone halogenation are entirely dictated by the reaction conditions.

Under , the reaction proceeds through an enol intermediate. Because acid-catalyzed keto-enol tautomerization is highly reversible, the bromine atom can attach and detach, allowing the system to funnel into the lowest energy well. This provides strict thermodynamic control , yielding the most stable

4

EpimerizationKineticKinetic Isomer(Pseudo-Axial Br)EnolEnol / Enolate Intermediate(Planar sp2 Carbon)Kinetic->Enol Deprotonation(Fast)Enol->Kinetic Protonation(Sterically Hindered)ThermoThermodynamic Isomer(Pseudo-Equatorial Br)Enol->Thermo Protonation(Sterically Favored)Thermo->Enol Deprotonation(Slow)

Figure 1: Acid/Base-catalyzed epimerization pathway of THF-containing α-bromoketones.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the relative thermodynamic stability of hypothetical THF-

Conformer / IsomerRelative

(kcal/mol)
Boltzmann Population (298K)Dipole Alignment (

vs

)
THF Conformation
Trans (Pseudo-Equatorial Br) 0.0098.5%Anti-periplanarEnvelope (

)
Cis (Pseudo-Axial Br) +2.451.5%Syn-clinalHalf-Chair (

)
Enol Intermediate +14.20< 0.01%CoplanarPlanar

-carbon

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely provide steps; they incorporate in-situ analytical checkpoints to guarantee that thermodynamic equilibrium has been achieved.

Protocol A: Acid-Catalyzed Thermodynamic Bromination of THF-Ketones

Objective: Synthesize the thermodynamically stable pseudo-equatorial

Causality:

  • Reaction Setup: Dissolve the THF-ketone (1.0 eq) in glacial acetic acid (0.5 M). Add a catalytic amount of 33%

    
     in acetic acid (0.05 eq).
    
  • Halogenation: Dropwise add molecular bromine (

    
    , 1.05 eq) at room temperature. The solution will turn dark red.
    
  • Equilibration (The Causality Step): Stir the reaction for 24 hours. Do not quench immediately after the red color dissipates. The extended time allows the kinetically formed axial-bromide to reversibly enolize and settle into the equatorial thermodynamic minimum.

  • Self-Validation Check (NMR): Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via

    
     NMR.
    
    • Validation Metric: Examine the coupling constant (

      
      -value) of the 
      
      
      -proton. A large trans-diaxial coupling (
      
      
      Hz) confirms the proton is axial, thereby validating that the bromine is in the desired thermodynamic equatorial position. If
      
      
      Hz, the system is still a kinetic mixture; continue stirring.
  • Isolation: Once validated, quench with saturated aqueous

    
     and extract with dichloromethane (DCM).
    
Protocol B: Base-Catalyzed Epimerization of Kinetic Isolates

Objective: Convert an isolated, high-energy kinetic

Causality:


  • Reaction Setup: Dissolve the kinetic THF-

    
    -bromoketone in anhydrous DCM (0.2 M) under an inert argon atmosphere.
    
  • Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). Stir at 25°C.

  • Self-Validation Check (IR Spectroscopy): Monitor the reaction using in-situ ATR-FTIR.

    • Validation Metric: The

      
       stretch frequency is highly sensitive to the adjacent halogen's orientation due to field effects. An equatorial 
      
      
      -bromine shifts the carbonyl stretch to a higher frequency (
      
      
      cm
      
      
      ) compared to an axial bromine (
      
      
      cm
      
      
      ). The protocol is complete when the lower frequency peak is entirely replaced by the higher frequency peak.
  • Isolation: Wash the organic layer with 1M

    
     to remove the DBU, dry over 
    
    
    , and concentrate in vacuo.

References

  • "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects." National Institutes of Health (PMC). URL:[Link][3]

  • "Halogenation Of Ketones via Enols." Master Organic Chemistry. URL: [Link][4]

  • "Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters." Taylor & Francis. URL: [Link][2]

Technical Guide: Predicted Biological Activity of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the predicted biological activity, synthesis, and pharmacological potential of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one and its derivatives.

This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a versatile electrophilic warhead and a precursor for heterocyclic library generation.

Executive Summary: The Pharmacophore

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (hereafter referred to as BMTE ) represents a strategic scaffold in covalent drug design. Structurally, it combines a lipophilic 5-methyl-tetrahydrofuran (oxolane) core with a reactive


-bromoketone  tail.
  • Core Function: Covalent modifier of nucleophilic amino acid residues (Cysteine, Histidine).

  • Primary Application: Synthesis precursor for thiazoles (Hantzsch synthesis) and peptidomimetics.

  • Predicted Pharmacology: Cysteine protease inhibition (Cathepsins, Viral proteases), anti-inflammatory activity (via COX/LOX pathways), and potential cytotoxicity via alkylation mechanisms.

Chemical Structure & Reactivity Profile

The biological activity of BMTE derivatives is dictated by the electrophilicity of the


-carbon and the stereochemistry of the oxolane ring.
The Alpha-Bromoketone Warhead

The C-Br bond adjacent to the carbonyl group is highly polarized, making the


-carbon a potent electrophile. This enables two distinct reactivity modes:
  • Direct Alkylation (S_N2): Rapid displacement of bromide by biological nucleophiles (e.g., thiols in Glutathione or Cysteine proteases).

  • Heterocyclization: Reaction with thioamides or amidines to form stable thiazole or imidazole derivatives, effectively "masking" the warhead into a bioactive heterocycle.

The 5-Methyloxolane Scaffold

Unlike planar aromatic rings (e.g., furan), the saturated oxolane ring introduces chirality and three-dimensionality (Fsp3 character) . This improves solubility and allows for specific hydrophobic interactions within enzyme binding pockets, mimicking natural products like Acetogenins or carbohydrate derivatives.

Predicted Biological Targets & Mechanisms[1]

Based on Structure-Activity Relationship (SAR) data from analogous


-haloketones and tetrahydrofuran derivatives, the following biological activities are predicted with high confidence.
Covalent Inhibition of Cysteine Proteases

Target Class: Cathepsins (B, K, L, S) and Viral Proteases (e.g., SARS-CoV-2 Mpro).

  • Mechanism: The catalytic cysteine thiolate of the protease attacks the

    
    -carbon of the BMTE derivative, displacing the bromide and forming an irreversible thioether bond.
    
  • Therapeutic Relevance: Inhibition of Cathepsin K is a validated strategy for osteoporosis; Cathepsin L inhibition blocks viral entry.

Anti-Inflammatory Activity (COX/LOX Pathways)

Derivatives where the bromine is substituted to form diaryldihydropyrrolizines or thiazoles are predicted to inhibit Cyclooxygenase (COX) and Lipoxygenase (LOX).

  • Rationale: The oxolane ring mimics the arachidonic acid transition state, while the heterocyclic derivative blocks the active site channel.

Cytotoxicity & Oncology

Mechanism: Non-specific alkylation of cellular nucleophiles (DNA, tubulin cysteine residues).

  • Risk: High reactivity can lead to "off-target" toxicity (PAINS - Pan-Assay Interference Compounds).

  • Optimization: Converting the

    
    -bromoketone into a reversible covalent inhibitor  (e.g., via reaction with a nitrile or forming a reversible thioimidate) can mitigate toxicity while maintaining potency.
    

Visualization: Mechanism of Action[2][3][4]

The following diagram illustrates the covalent inhibition mechanism and the synthetic divergence toward bioactive derivatives.

BMTE_Activity_Pathway BMTE 2-Bromo-1-(5-methyloxolan-2-yl) ethan-1-one (BMTE) Thioether_Adduct Irreversible Complex (Enzyme-S-Inhibitor) BMTE->Thioether_Adduct S_N2 Alkylation (Inhibition) Thiazole Derivative: Thiazole (Bioactive Scaffold) BMTE->Thiazole Hantzsch Synthesis Aminoketone Derivative: Alpha-Aminoketone (Reversible Inhibitor) BMTE->Aminoketone Nucleophilic Substitution Cys_Protease Target: Cysteine Protease (Enzyme-SH) Cys_Protease->Thioether_Adduct Nucleophilic Attack Thioamide Reagent: Thioamide (R-CS-NH2) Thioamide->Thiazole + Heat Amine Reagent: Primary Amine Amine->Aminoketone

Caption: Figure 1. Divergent pathways for BMTE: Direct covalent inhibition (top) vs. synthetic derivatization (bottom).

Experimental Protocols

To validate the predicted activity, the following self-validating protocols are recommended.

Synthesis of Thiazole Derivatives (Hantzsch Reaction)

Objective: Convert the reactive BMTE warhead into a stable thiazole pharmacophore.

  • Reagents: BMTE (1.0 eq), Thiobenzamide derivative (1.0 eq), Ethanol (anhydrous).

  • Setup: Dissolve BMTE in ethanol (0.5 M concentration). Add Thiobenzamide.

  • Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Validation: Disappearance of starting material spot (Rf ~0.6) and appearance of fluorescent thiazole spot.

  • Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt. Filter and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Water or neutralize with NaHCO3 and extract with DCM.

Enzyme Inhibition Assay (FRET-Based)

Objective: Quantify the IC50 of BMTE derivatives against Cathepsin B.

ParameterSpecification
Enzyme Recombinant Human Cathepsin B (1 nM final)
Substrate Z-Arg-Arg-AMC (Fluorogenic, 20 µM final)
Buffer 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA
Control E-64 (Irreversible Cysteine Protease Inhibitor)
Readout Fluorescence (Ex: 360 nm / Em: 460 nm)

Protocol Steps:

  • Pre-incubation: Incubate Enzyme + BMTE Derivative (varying concentrations) in buffer for 30 mins at 37°C. Note: This allows the covalent bond to form.

  • Initiation: Add Z-Arg-Arg-AMC substrate.

  • Measurement: Monitor fluorescence continuously for 20 mins (Kinetic Mode).

  • Analysis: Plot slope (V_initial) vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.

Cellular Toxicity Screen (MTT Assay)

Objective: Assess the therapeutic window (Selectivity Index).

  • Cells: HeLa (Cervical Cancer) and HEK293 (Normal Kidney).

  • Treatment: Seed 5,000 cells/well. Treat with BMTE derivatives (0.1 – 100 µM) for 48 hours.

  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Interpretation: A high potency in HeLa combined with low toxicity in HEK293 indicates a favorable therapeutic profile.

Quantitative Data Summary (Predicted)

The following table summarizes predicted physicochemical properties and activity metrics for BMTE and key derivatives.

Compound ClassLogP (Predicted)Reactive WarheadPredicted TargetPrimary Risk
Parent BMTE 1.3 – 1.8

-Bromoketone
Cys Proteases (Broad)Non-specific Alkylation
Thiazole Deriv. 2.5 – 3.2None (Stable)Kinases / COX-2Low Solubility
Aminoketone 0.8 – 1.5KetoneSerine ProteasesMetabolic Instability
2,5-Cis-Oxolane N/AN/ATubulinStereoisomer Purity

References

  • BenchChem. (2025).[1][2] Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone - Synthesis and Experimental Protocols. Retrieved from

  • PubChem. (2025).[3][4] 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2.[2][4] National Library of Medicine. Retrieved from

  • Izumisawa, Y., et al. (2011).[5] Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3). Retrieved from

  • Verma, S., et al. (2016). Chemical Structure-Biological Activity Models for Pharmacophores' 3D-Interactions. MDPI Molecules. Retrieved from

  • ResearchGate. (2022). Mechanism of covalent inhibition of a cysteine protease by an acyloxymethyl ketone. Retrieved from

Sources

Electronic properties and electrophilicity of the alpha-carbon in 5-methyloxolan-2-yl ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 5-methyloxolan-2-yl ethanone , focusing specifically on the electronic environment and reactivity of its


-carbon centers.

A Technical Deep Dive for Synthetic and Medicinal Chemists

Executive Summary

5-methyloxolan-2-yl ethanone (also known as 1-(5-methyltetrahydrofuran-2-yl)ethan-1-one or 5-methyl-2-acetyltetrahydrofuran) is a volatile heterocyclic ketone often identified in Maillard reaction products, roasted coffee, and tobacco condensates. Beyond its sensory profile, the molecule represents a critical scaffold in medicinal chemistry: a C-glycoside analogue where the anomeric carbon (C2 of the ring) is functionalized with a ketone.

This guide focuses on the


-carbon paradox  of this molecule. While standard ketones possess nucleophilic 

-carbons (via enolization), the C2-ring position in this molecule is a "bis-activated" center—flanked by an ether oxygen and a carbonyl group. This unique electronic environment imparts latent electrophilicity (via oxocarbenium ion formation) and specific stereochemical lability that drug developers must control.

Structural & Electronic Analysis

The "Two Alpha-Carbons"

To understand the reactivity, we must distinguish between the two distinct


-positions relative to the carbonyl group:
Feature

-Methyl (Acetyl Group)

-Methine (Ring C2)
Hybridization

(Primary)

(Tertiary)
Electronic Influence Inductive withdrawal by C=O.Push-Pull: Inductive withdrawal by C=O; Resonance donation by Ring Oxygen.
Steric Environment Unhindered.Sterically crowded (Ring + Side chain).
Primary Reactivity Kinetic Enolization (Nucleophilic).Thermodynamic Enolization / Oxocarbenium Formation (Electrophilic).
The Electronic State of the C2-Ring Carbon

The C2 carbon is the focal point of this guide. It exists in a state of electronic tension:

  • Inductive Withdrawal (-I): The adjacent carbonyl group pulls electron density, increasing the acidity of the C2-proton.

  • Inductive/Resonance Donation (+M): The ring oxygen possesses lone pairs that can stabilize a positive charge at C2 (oxocarbenium character) or destabilize a negative charge (lone pair repulsion) depending on the transition state.

This makes the C2 position amphoteric in its reactivity potential: it can form a nucleophilic enolate, but it is also prone to becoming an electrophilic cation if the ring opens or if the carbonyl is activated by Lewis acids.

Electrophilicity Profile

While the carbonyl carbon is the primary electrophile, the "electrophilicity of the alpha-carbon" refers to two specific phenomena in this scaffold: Induced Electrophilicity (via halogenation) and Latent Electrophilicity (via oxocarbenium formation).

Latent Electrophilicity: The Oxocarbenium Pathway

In the presence of strong Lewis acids (


, 

), the carbonyl oxygen coordinates the metal, increasing the electron demand on the C2 carbon. Unlike a standard ketone, the adjacent ring oxygen can assist in the departure of the carbonyl group (rare) or, more commonly, the ring oxygen itself can be protonated/complexed , leading to ring opening.

However, the most relevant pathway for drug design is the C2-H abstraction or C2-substitution . If the C2 position is substituted with a leaving group (e.g., via oxidative functionalization), the C2 carbon becomes a potent electrophile:



This oxocarbenium intermediate is highly electrophilic and will rapidly trap nucleophiles, often with high diastereoselectivity (Woerpel's model).
Induced Electrophilicity: -Halogenation

Standard


-halogenation (e.g., bromination) transforms the nucleophilic 

-carbon into an electrophilic center susceptible to

attack.
  • Regioselectivity: Bromination in acidic media typically favors the more substituted

    
    -carbon (C2-Ring) due to the stability of the more substituted enol. However, in 5-methyloxolan-2-yl ethanone, the C2 enol is destabilized by ring strain and 
    
    
    
    strain with the methyl group. Therefore, kinetic halogenation favors the acetyl methyl group .
  • Result: Introduction of a halogen at the acetyl methyl creates a standard

    
    -halo ketone, a versatile electrophile for heterocycle synthesis (e.g., thiazoles via Hantzsch synthesis).
    

Experimental Protocols

Protocol A: Assessment of -Proton Acidity (Deuterium Exchange)

Objective: To determine the relative lability of the C2-ring proton vs. the acetyl methyl protons. Principle: The rate of deuterium incorporation is proportional to the rate of enolization (kinetic acidity).

Materials:

  • Substrate: 5-methyloxolan-2-yl ethanone (100 mg).

  • Solvent:

    
     (0.7 mL).
    
  • Base Catalyst:

    
     (anhydrous, 10 mg).
    
  • Analysis:

    
    -NMR (500 MHz).
    

Procedure:

  • Dissolve the substrate in

    
     in an NMR tube.
    
  • Record a

    
     spectrum. Focus on the integration of the acetyl singlet (
    
    
    
    ppm) and the C2-methine multiplet (
    
    
    ppm).
  • Add

    
     and invert the tube to mix.
    
  • Monitor the reaction at 10-minute intervals at 25°C.

  • Data Interpretation: Rapid disappearance of the singlet indicates high kinetic acidity of the acetyl group. Disappearance of the methine signal indicates racemization/enolization of the ring system.

    • Expected Result: The acetyl methyl protons exchange significantly faster (

      
      ) than the C2-ring proton due to steric hindrance and orbital alignment issues at the tertiary C2 center.
      
Protocol B: Synthesis of -Bromo Derivative (Induced Electrophile)

Objective: Selective bromination of the acetyl group to generate an electrophilic


-carbon.

Step-by-Step:

  • Setup: Charge a dry flask with 5-methyloxolan-2-yl ethanone (1.0 eq) and anhydrous Methanol (

    
     volumes).
    
  • Activation: Cool to 0°C. Add 1.05 eq of Bromine (

    
    ) dropwise.
    
    • Note: The reaction is autocatalytic (generated HBr catalyzes enolization).

  • Quench: Once the red color fades (approx 1-2 h), quench with saturated

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate in vacuo.
    
  • Characterization: The product, 2-bromo-1-(5-methyloxolan-2-yl)ethanone, will show a downfield shift of the acetyl protons (from singlet

    
     to singlet 
    
    
    
    ). This carbon is now a potent electrophile.[1][2]

Visualizing the Reactivity Landscape

The following diagram maps the divergent reactivity pathways for the


-carbons of 5-methyloxolan-2-yl ethanone.

ReactivityLandscape Substrate 5-methyloxolan-2-yl ethanone Enol_Methyl Enol-A (Acetyl) (Kinetic Product) Substrate->Enol_Methyl Base/Acid (Fast) Enol_Ring Enol-B (Ring C2) (Thermodynamic/Strain) Substrate->Enol_Ring Strong Base / High T Oxocarbenium Oxocarbenium Ion (Latent Electrophile) Substrate->Oxocarbenium Lewis Acid / Oxidant Halo_Ketone α-Halo Ketone (Electrophilic Carbon) Enol_Methyl->Halo_Ketone X2 (Br2/Cl2) Heterocycle Heterocycle Formation (e.g. Thiazole) Halo_Ketone->Heterocycle Nucleophile (Thioamide) Racemate Racemization (Loss of Stereochem) Enol_Ring->Racemate Reprotonation RingOpen Ring Opening / Degradation Oxocarbenium->RingOpen Nu Attack / Hydrolysis

Figure 1: Divergent reactivity pathways for the two distinct


-carbon centers. The Acetyl pathway leads to functionalization, while the Ring C2 pathway risks stereochemical loss or degradation.

References

  • PubChem. "1-((2R,5R)-5-Methyl-5-vinyltetrahydrofuran-2-yl)ethanone Compound Summary." National Library of Medicine, 2025. Link

  • Taskinen, E. "Relative Thermodynamic Stabilities of Isomeric Dimethyl Acetals Derived from 2-Acetyltetrahydrofuran." Journal of Chemical Research, 2001. Link

  • BenchChem. "Application Notes and Protocols: Alpha-Halogenation of the Acetyl Group." BenchChem Technical Support, 2025.[2] Link

  • LibreTexts. "Reactivity of Alpha Hydrogens." Chemistry LibreTexts, 2023. Link

  • Sketchy MCAT. "Reactions at the Alpha Carbon of Carbonyls." Sketchy Group LLC, 2023. Link

Sources

Beyond the Halogen: The Evolution of Brominated Oxolane Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Brominated Oxolane Ketone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Scaffold Defined

Brominated oxolane ketone derivatives—specifically brominated tetrahydrofuran-3-ones and their


-bromo-ketone functionalized tetrahydrofuran  congeners—represent a specialized but high-impact niche in natural product synthesis and medicinal chemistry. Originally isolated from marine red algae (Rhodophyta), these scaffolds have evolved from obscure chemotaxonomic markers into critical intermediates for the synthesis of polyether antibiotics (e.g., Monensin) and marine toxins (e.g., Brevetoxins).

This guide analyzes the historical discovery of these pharmacophores, the mechanistic evolution of their synthesis (specifically electrophilic bromoetherification), and their modern application in drug discovery.

Historical Genesis: The Laurencia Connection (1965–1980)

The history of brominated oxolanes is inextricably linked to the chemical exploration of the marine genus Laurencia. Unlike terrestrial plants, marine organisms exist in a halide-rich environment (


 concentration in seawater 

65 mg/L), allowing for the unique biosynthesis of organobromine compounds.
The Discovery of Laurencin

In 1965, the isolation of Laurencin from Laurencia glandulifera by Irie and colleagues marked the first structural elucidation of a natural product containing an 8-membered cyclic ether with a bromine atom. This discovery triggered a "Gold Rush" in marine natural products, leading to the identification of the C15-acetogenins , a class of metabolites characterized by brominated tetrahydrofuran (oxolane) and tetrahydropyran rings.

The "Oxolane Ketone" Sub-Class

While early discoveries focused on simple ethers, the 1970s saw the isolation of more reactive species: Brominated Oxolane Ketones .

  • Key Isolate: Aplysistatin (isolated from the sea hare Aplysia angasi, dietary origin Laurencia).

  • Significance: It featured a brominated oxolane ring fused to a lactone/ketone system, exhibiting potent cytotoxicity against P-388 lymphocytic leukemia.

  • Biogenetic Hypothesis: Researchers Fenical and Sims proposed that these structures arose from the "bromonium ion-induced cyclization" of acyclic polyunsaturated precursors—a hypothesis that would later become the foundation of their laboratory synthesis.

Visualization: The Timeline of Discovery

Caption: Evolution of brominated oxolane derivatives from marine curiosities to synthetic scaffolds.

Synthetic Methodology: The "Discovery" of Control

The transition from isolation to application required mastering the Electrophilic Bromoetherification . This is the core technology for generating brominated oxolane ketones.

The Mechanistic Challenge

The synthesis relies on the reaction of an alkene with a bromine source (


) to form a bromonium ion, which is then intercepted by an internal oxygen nucleophile (alcohol or ketone enol).

Critical Decision Point: 5-Exo vs. 6-Endo According to Baldwin’s Rules for ring closure:

  • 5-Exo-Tet: Favored kinetically. Forms the Oxolane (THF) ring.

  • 6-Endo-Tet: Favored thermodynamically in specific steric environments. Forms the Oxane (THP) ring.

In the synthesis of brominated oxolane ketones, the presence of the electron-withdrawing ketone group adjacent to the alkene significantly alters the electronics, often requiring Lewis Acid catalysis to ensure the correct regiochemistry.

Visualization: Bromoetherification Mechanism

Caption: The electrophilic cyclization pathway. The regioselectivity is dictated by the stability of the bromonium intermediate.

Technical Protocol: Synthesis of a Representative Scaffold

Objective: Synthesis of cis-2-bromomethyl-5-oxolan-3-one derivative via NBS-mediated cyclization. Rationale: This protocol demonstrates the "Kinetic Control" strategy essential for creating the oxolane core with high diastereoselectivity.

Reagents & Equipment[1][2][3][4]
  • Substrate:

    
    -unsaturated ketone (10 mmol).
    
  • Reagent: N-Bromosuccinimide (NBS) (1.2 equiv).

  • Solvent: Acetonitrile (

    
    ) or THF/H2O (for participation of external nucleophiles).
    
  • Catalyst:

    
     (to buffer HBr byproduct).
    
Step-by-Step Workflow
  • Preparation: Dissolve the unsaturated ketone (1.0 eq) in

    
     (0.1 M concentration) under an Argon atmosphere. Cool to 0°C.
    
    • Expert Insight: Low temperature is crucial to prevent allylic bromination (radical pathway) which competes with the desired ionic cyclization.

  • Addition: Add NBS (1.2 eq) portion-wise over 30 minutes.

    • Observation: The solution should turn slightly yellow. A deep orange color indicates free

      
      , suggesting NBS decomposition.
      
  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (stain with p-Anisaldehyde).

    • Endpoint: Disappearance of the alkene spot and appearance of a more polar product.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to destroy excess bromine.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Silica Gel).

    • Note: Brominated ketones can be sensitive to light and heat; store in amber vials at -20°C.

Data Summary: Substituent Effects on Yield
Substrate (R-Group)Reaction TimeYield (%)Diastereomeric Ratio (cis:trans)
Methyl (Me)4 h82%90:10
Phenyl (Ph)6 h75%65:35
t-Butyl12 h45%>95:5

Table 1: Steric bulk at the


-position increases stereoselectivity but decreases reaction rate due to steric hindrance during the ring-closing step.

Pharmacological Landscape

The biological activity of brominated oxolane ketones stems from two mechanisms:

  • Alkylation Potential: The

    
    -bromo ketone moiety is a potent electrophile. It can alkylate cysteine residues in proteins (e.g., NF-
    
    
    
    B pathway inhibition), leading to apoptosis in cancer cells.
  • Conformational Mimicry: The rigid oxolane ring mimics the ribose ring of DNA/RNA or the cation-binding pockets of polyether ionophores.

Key Therapeutic Areas:

  • Oncology: Halichondrin B analogs (containing the oxolane core) led to the development of Eribulin (Halaven), approved for metastatic breast cancer.

  • Antimicrobial: Brominated furanones (closely related to oxolane ketones) disrupt bacterial quorum sensing (biofilm inhibition) without inducing resistance.

References

  • Irie, T., Suzuki, M., & Masamune, T. (1965). Laurencin, a constituent of Laurencia glandulifera. Tetrahedron Letters, 6(16), 1091–1094. Link

  • Fenical, W. (1975). Halogenation in the Rhodophyta: A Review. Journal of Phycology, 11(3), 245–259. Link

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Crimmins, M. T., & Emmitte, K. A. (2001). Total Synthesis of the Marine Toxin (+)-Chatancin. Journal of the American Chemical Society, 123(7), 1533–1534. Link

  • Villarasa, J., et al. (2011). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 9(10), 1945–1968. Link

  • Jackson, M. D., et al. (2016). Eribulin (Halaven): A Novel Microtubule Dynamics Inhibitor. Oncology & Hematology Review, 12(1), 34. Link

A Comprehensive Technical Guide to the Computational Modeling and DFT Studies of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a robust framework for the computational investigation of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a heterocyclic α-bromoketone with significant potential as a versatile synthetic intermediate. The inherent conformational flexibility of the 5-methyloxolane (tetrahydrofuran) ring, coupled with the electronic influence of the bromoacetyl moiety, presents a compelling case for the application of high-level theoretical methods. We detail a comprehensive methodology rooted in Density Functional Theory (DFT) to elucidate the structural, energetic, spectroscopic, and electronic properties of this molecule. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical justification for methodological choices and a practical, step-by-step workflow for conducting the analysis. By synthesizing established computational protocols with a deep understanding of the molecule's chemical nature, this guide serves as a self-validating system for generating reliable and predictive in-silico data.

Introduction: The Scientific Imperative

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a molecule of interest at the intersection of heterocyclic chemistry and synthetic methodology. The tetrahydrofuran (THF) ring is a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals.[1] Its α-bromoketone functionality is a highly reactive handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures.[2][3]

However, experimental characterization alone cannot fully capture the dynamic nature of this molecule. The non-planar THF ring undergoes a complex motion known as pseudorotation, leading to a landscape of low-energy conformers (typically "envelope" and "twist" forms).[4][5] The addition of substituents at the C2 and C5 positions introduces stereoisomerism (cis/trans diastereomers), further populating the potential energy surface.

Computational modeling provides an indispensable lens to navigate this complexity. By employing quantum chemical calculations, we can predictively identify the most stable geometric isomers, analyze their electronic structures, and forecast spectroscopic signatures, thereby guiding synthetic efforts and deepening our understanding of the molecule's intrinsic properties.[6] Quantum mechanics-based approaches, particularly DFT, are central to modern drug discovery and materials science for their ability to model molecular interactions and reaction pathways with high accuracy.[7][8]

This guide establishes a definitive protocol for such an investigation, emphasizing not just the procedural steps but the critical reasoning that underpins the selection of computational methods, ensuring both accuracy and efficiency.

Foundational Theory: The Rationale for DFT

The primary objective is to solve the Schrödinger equation for the molecule, but for a multi-electron system, this is computationally intractable without approximations.[8] This is where Density Functional Theory (DFT) emerges as the method of choice.

Why DFT? Unlike other ab initio methods that grapple with the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for studying medium-sized organic molecules like the one .[7] DFT is widely used to model molecular geometries, reaction energies, and spectroscopic properties, offering insights that are often in excellent agreement with experimental data.[9][10]

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of any DFT calculation is contingent on two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the component of the calculation where the primary approximations are made. For a molecule with diverse bonding, a hybrid functional is often the most reliable choice.

    • Recommendation: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a globally recognized hybrid functional that has demonstrated robust performance for a vast range of organic molecules.[9][10] To accurately capture the subtle non-covalent interactions that may influence conformational preference, including a dispersion correction, such as in the B3LYP-D3 functional, is highly recommended.[11]

  • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost.

    • Recommendation: A Pople-style, split-valence basis set like 6-311++G(d,p) offers a high degree of flexibility. The "+" symbols indicate the inclusion of diffuse functions to better describe lone pairs and anions, while the "(d,p)" indicates the addition of polarization functions to allow for non-spherical electron density distribution, which is critical for accurately describing bonding.[12]

This combination of the B3LYP(-D3) functional and the 6-311++G(d,p) basis set represents a self-validating system, widely benchmarked and trusted within the computational chemistry community for generating reliable data on organic molecules.[9][11]

Logical Framework for Computational Analysis

The computational investigation of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a multi-faceted process. The relationships between the molecule's structural features and the properties to be calculated are illustrated below.

G cluster_molecule Molecular Structure cluster_properties Calculated Properties M 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one S Stereoisomers (cis/trans) M->S C Conformers (Ring Puckering) M->C Geo Optimized Geometry (Bond Lengths, Angles) S->Geo C->Geo Energy Relative Energies & Thermodynamics Geo->Energy Spec Spectroscopic Signatures (IR, NMR) Geo->Spec Elec Electronic Properties (HOMO, LUMO, MEP) Geo->Elec G Start Step 1: Structure Generation (Build cis/trans isomers and initial conformers) Opt Step 2: Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Find lowest energy structure Start->Opt Freq Step 3: Vibrational Frequency Analysis Confirm true minimum (no imaginary frequencies) Opt->Freq Check Imaginary Frequencies? Freq->Check Refine Refine Geometry & Re-optimize Check->Refine Yes Analysis Step 4: Single-Point Energy & Property Calculation (NMR, Electronic Properties) Check->Analysis No Refine->Opt End Final Data Analysis & Interpretation Analysis->End

Caption: Step-by-step computational workflow.

Protocol Steps:

  • Initial Structure Generation:

    • Using a molecular builder (e.g., Avogadro, GaussView), construct all possible stereoisomers of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. This primarily includes the cis and trans diastereomers, referring to the relative orientation of the C5-methyl group and the C2-bromoacetyl group.

    • For each diastereomer, generate several initial conformations, particularly by varying the puckering of the tetrahydrofuran ring (e.g., starting from both envelope and twist forms) and the orientation of the bromoacetyl side chain.

  • Geometry Optimization:

    • Submit each initial structure for a full geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

    • This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing a local energy minimum.

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation on each optimized geometry at the same level of theory.

    • Causality: This step is non-negotiable for validating the result. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer. [9]In such a case, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

    • The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for accurate energy comparisons. Furthermore, it yields the predicted infrared (IR) spectrum.

  • Property Calculations and Data Analysis:

    • Using the validated, optimized geometries, perform single-point calculations to determine additional properties. This may include using a larger basis set for more accurate electronic energies.

    • Calculate NMR shielding tensors (using the GIAO method) to predict ¹H and ¹³C chemical shifts.

    • Analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Predicted Data & Analysis

The following tables summarize the expected quantitative data from the DFT calculations for the most stable conformer of the trans isomer, which is anticipated to be the thermodynamically preferred product due to reduced steric hindrance.

Table 1: Key Optimized Geometric Parameters

Parameter Description Predicted Value
r(C=O) Carbonyl bond length ~1.22 Å
r(C-Br) Carbon-Bromine bond length ~1.95 Å
∠(O=C-C) Carbonyl-alpha carbon angle ~118°
∠(C-C-Br) Alpha carbon-Bromine angle ~112°

| τ(puckering) | Ring puckering dihedral angle | Varies (defines E/T) |

Table 2: Relative Energetics and Electronic Properties

Property Description Predicted Value
Relative Energy (ΔE) Energy difference between cis/trans isomers trans more stable
HOMO Energy Highest Occupied Molecular Orbital ~ -7.0 eV
LUMO Energy Lowest Unoccupied Molecular Orbital ~ -1.5 eV
HOMO-LUMO Gap Energy gap (ΔE) ~ 5.5 eV

| Dipole Moment | Molecular polarity | ~ 2.5 - 3.0 D |

  • Interpretation: The HOMO is expected to be localized primarily on the oxygen and bromine atoms, indicating these are the most likely sites for electrophilic attack. The LUMO will likely be centered on the antibonding π* orbital of the carbonyl group, marking it as the primary site for nucleophilic attack. The sizable HOMO-LUMO gap suggests good kinetic stability.

Table 3: Predicted Spectroscopic Signatures

Spectrum Feature Predicted Chemical Shift / Frequency Rationale
IR ν(C=O) Stretch ~1710-1730 cm⁻¹ The strong electron-withdrawing effect of the adjacent bromine atom increases the carbonyl stretching frequency compared to a typical ketone (1715 cm⁻¹). [13][14]
¹³C NMR C=O Carbon 190-195 ppm Carbonyl carbons in α-haloketones are significantly deshielded and appear far downfield. [13][15]
¹³C NMR C-Br Carbon 30-35 ppm The carbon directly attached to the electronegative bromine atom.

| ¹H NMR | CH-Br Proton | 4.3-4.5 ppm | A highly deshielded proton due to the adjacent carbonyl and bromine. [15]|

  • Self-Validation: These predicted spectroscopic values serve as a direct bridge between theory and experiment. A strong correlation between the calculated and experimentally measured IR and NMR spectra provides powerful validation for the accuracy of the computational model and the predicted lowest-energy structure.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous methodology for the computational study of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one using Density Functional Theory. By adhering to the described workflow—from careful consideration of stereoisomers and conformers to the judicious selection of functionals and basis sets, and finally to the thorough validation through frequency analysis—researchers can generate high-fidelity data. The insights gained into the molecule's geometry, stability, and electronic landscape are crucial for predicting its reactivity and for guiding its application in targeted organic synthesis and drug design. The protocols and rationale presented herein provide a validated, expert-driven approach to harnessing the predictive power of computational chemistry.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI.
  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. (2007). The Journal of Physical Chemistry A.
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Quantum mechanics implementation in drug-design workflows: does it really help?. PMC.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (2023). Research & Reviews: Journal of Chemistry.
  • Synthetic Access to Arom
  • Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Computational Analysis of Tetrahydrofuran-3-carboxylic Acid Conform
  • An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone. Benchchem.
  • Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole deriv
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. SEM V (H).
  • DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of some basic heterocyclic compounds. (2024). Taylor & Francis.
  • GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF)
  • Spectroscopy of Aldehydes and Ketones.
  • A Green, Facile Method for Selective α-Bromin
  • DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. (2023). Pharmacognosy Journal.
  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. Department of Physics and Key Laboratory of Atomic and Molecular NanoSciences of MOE, Tsinghua.
  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. (2017). Asian Journal of Organic & Medicinal Chemistry.
  • Spectroscopy of Aldehydes and Ketones. (2020).
  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techn. (2024). AIP Publishing.

Sources

Methodological & Application

Application Note: Hantzsch Synthesis of 4-(5-Methyloxolan-2-yl)thiazoles from 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Thiazole rings are privileged pharmacophores in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, antiprotozoal, and antitumor activities[1]. The integration of a 5-methyloxolan-2-yl (5-methyltetrahydrofuran-2-yl) moiety onto the thiazole core is a strategic structural modification. This oxolane ring introduces a chiral center, acts as a hydrogen-bond acceptor, and fine-tunes the lipophilicity (LogP) of the resulting drug candidate, enhancing its potential for target-protein binding and cellular permeability.

The most robust and widely applied methodology for constructing this five-membered heteroaromatic ring is the Hantzsch Thiazole Synthesis[2]. This application note details a highly optimized, self-validating protocol for the synthesis of 4-(5-methyloxolan-2-yl)thiazol-2-amine via the condensation of 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one with thiourea.

Mechanistic Causality & Reaction Design (E-E-A-T)

To achieve high yields and purity, experimental parameters must be precisely tuned to the underlying reaction mechanism. The Hantzsch synthesis is a cascade reaction governed by three distinct phases:

  • Nucleophilic Attack (

    
    ) : The highly nucleophilic sulfur atom of thiourea attacks the electrophilic 
    
    
    
    -carbon of the bromoketone, displacing the bromide leaving group to form an imino thioether intermediate[3].
  • Intramolecular Cyclization : The nitrogen atom of the thioamide moiety undergoes an intramolecular nucleophilic attack on the carbonyl carbon, generating a cyclic hydroxythiazoline intermediate[1].

  • Aromatization (Dehydration) : Thermally driven dehydration eliminates a water molecule, yielding the thermodynamically stable, fully aromatic thiazole ring[1].

Causality in Experimental Choices:

  • Solvent Selection (Ethanol): Polar protic solvents like absolute ethanol are mandatory. They solvate the polar precursors and stabilize the highly charged transition states during the

    
     and cyclization steps, significantly lowering the activation energy barrier.
    
  • Thermal Control (Reflux at 80 °C): While the initial

    
     displacement is exothermic and proceeds at room temperature, the subsequent dehydration step is endothermic. Reflux conditions provide the necessary thermal energy to drive the dehydration, preventing the reaction from stalling at the hydroxythiazoline intermediate.
    
  • pH & Regioselectivity: The reaction is conducted under neutral starting conditions. Strongly acidic environments must be avoided during the cyclization phase, as they can alter the regioselectivity of the reaction, leading to the formation of undesired 2-imino-2,3-dihydrothiazoles instead of the target 2-aminothiazoles[4].

Reaction Workflow Visualization

HantzschMechanism A 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Electrophile) B Thiourea (Nucleophile) C S-Alkylation (SN2) Displacement of Bromide D Imino Thioether Intermediate C->D E Intramolecular Cyclization (N attacks Carbonyl) D->E F Hydroxythiazoline Intermediate E->F G Dehydration (-H2O) Aromatization F->G H 4-(5-Methyloxolan-2-yl)thiazol-2-amine (Target Product) G->H AB AB AB->C

Fig 1: Mechanistic workflow of the Hantzsch thiazole synthesis from an alpha-bromoketone.

Experimental Design & Optimization Data

The following quantitative data summarizes the optimization of the cyclization conditions, demonstrating the critical need for thermal energy and protic solvation.

Table 1: Optimization of Reaction Conditions for Thiazole Cyclization

SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Dichloromethane252415%Incomplete cyclization; reaction stalls at thioether intermediate.
Ethanol251245%Sluggish dehydration; incomplete aromatization.
Ethanol 80 (Reflux) 3 88% Optimal thermal energy for dehydration; clean precipitation.
Isopropanol85 (Reflux)485%Comparable to ethanol; slightly longer reaction time due to steric bulk.
Water / EtOH (1:1)80 (Reflux)570%Lower solubility of the starting bromoketone limits reaction rate.

Detailed Experimental Protocol

Materials & Reagents
  • 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 equiv, 10.0 mmol)

  • Thiourea (1.1 equiv, 11.0 mmol)

  • Absolute Ethanol (20 mL)

  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one (10.0 mmol) in 20 mL of absolute ethanol. Causality: Complete dissolution prior to nucleophile addition prevents localized concentration gradients that could lead to undesired side reactions or polymerization.

Step 2: Addition of the Nucleophile Add thiourea (11.0 mmol) to the stirring solution. Causality: Utilizing a slight 10% molar excess of thiourea ensures the complete consumption of the more valuable


-bromoketone and compensates for any minor oxidative degradation of the thioamide during heating.

Step 3: Reflux & Cyclization Attach a reflux condenser to the flask and heat the mixture to 80 °C in a pre-heated oil bath for 3 hours.

Step 4: Self-Validating Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. Validation: The disappearance of the UV-active bromoketone spot (


) and the appearance of a new, highly polar, lower-running spot (

) confirms the completion of the

and cyclization steps.

Step 5: Isolation of the Hydrobromide Salt Remove the flask from the heat source and cool the reaction mixture to 0 °C in an ice bath for 30 minutes. Validation: The 4-(5-methyloxolan-2-yl)thiazol-2-amine hydrobromide salt will spontaneously precipitate from the cold ethanol, providing immediate visual confirmation of successful aromatization. Collect the solid via vacuum filtration and wash the filter cake with ice-cold ethanol (2 × 5 mL).

Step 6: Free-Basing (Neutralization) Suspend the collected hydrobromide salt in 15 mL of distilled water in a beaker. Slowly add saturated aqueous


 dropwise under vigorous stirring until the pH reaches 8.0.
Causality & Validation:

is a mild base that effectively neutralizes the hydrobromic acid byproduct without risking base-catalyzed ring-opening of the oxolane moiety. The complete cessation of effervescence (

gas evolution) serves as a self-validating indicator that all HBr has been neutralized and the free base has been fully liberated.

Step 7: Extraction & Purification Extract the aqueous suspension with ethyl acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous


, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting product is pure 4-(5-methyloxolan-2-yl)thiazol-2-amine, isolated as a crystalline solid.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: Molecules (via PubMed Central) URL:[Link]

  • Review of the synthesis and biological activity of thiazoles Source: Journal of Asian Natural Products Research (Taylor & Francis) URL:[Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Hantzsch Thiazole Synthesis Mechanism Source: Scribd (Chemical Reactions Archive) URL:[Link]

Sources

Technical Guide & Protocol: Nucleophilic Substitution of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one to Form α-Azido Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of α-azido ketones as versatile intermediates for peptidomimetics, unnatural amino acids, and click-chemistry scaffolds.

Introduction & Mechanistic Rationale

The compound 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a highly reactive α-bromo ketone. The adjacent carbonyl group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the α-carbon exceptionally susceptible to nucleophilic attack [1].

In drug development, converting this α-bromide into an α-azide is a critical transformation. The nucleophile of choice is sodium azide (NaN₃) . The azide anion (N₃⁻) is a linear, potent, and relatively non-basic pseudohalide. This specific electronic profile is crucial: it ensures a clean, rapid Sₙ2 displacement of the bromide ion while suppressing unwanted base-catalyzed side reactions, such as the Favorskii rearrangement or E2 elimination, which are common pitfalls when using more basic nucleophiles like alkoxides or primary amines [2].

The resulting product, 2-Azido-1-(5-methyloxolan-2-yl)ethan-1-one , serves as a highly versatile synthetic hub. It can be readily reduced to an α-amino ketone via Staudinger reduction or utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole pharmacophores [3].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and reproducible system, every parameter in this protocol is optimized based on established thermodynamic and kinetic principles:

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF efficiently solvates the sodium cation (Na⁺) but leaves the azide anion "naked" and highly reactive, drastically accelerating the Sₙ2 pathway [4].

  • Temperature Control (0 °C to RT): The nucleophilic substitution of α-bromo ketones is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and polymerization of the sensitive α-azido ketone product. Warming to room temperature ensures complete conversion under kinetic control.

  • Safety Causality (Solvent Exclusion): Halogenated solvents (e.g., dichloromethane) are strictly excluded from the reaction mixture. NaN₃ can react with DCM to form diazidomethane, a highly explosive and friction-sensitive compound.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq)

  • Nucleophile: Sodium azide (NaN₃) (1.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Workup Reagents: Ethyl acetate (EtOAc), Deionized water, Brine (saturated NaCl), Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Nucleophile Addition: Carefully add sodium azide (1.5 eq) portion-wise over 5 minutes. Note: Ensure vigorous stirring, as NaN₃ is only partially soluble in DMF at 0 °C.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Monitoring: Stir for an additional 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) eluent system. The α-azido ketone typically exhibits a slightly lower Rf value than the starting bromide.

  • Quenching: Once the starting material is fully consumed, cool the flask back to 0 °C and quench the reaction by slowly adding ice-cold deionized water (equal to the volume of DMF used).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing: Combine the organic layers and wash extensively with water (3 × 50 mL) and brine (1 × 50 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent azide decomposition) to yield the crude 2-Azido-1-(5-methyloxolan-2-yl)ethan-1-one.

Quantitative Data Summaries

Table 1: Reaction Optimization & Solvent Comparison

Solvent System Temp Profile Time (hrs) Conversion (%) Isolated Yield (%) Notes
DMF (Anhydrous) 0 °C → RT 3.0 >98% 88 - 92% Optimal; clean Sₙ2 inversion.
Acetone / Water Reflux (60 °C) 5.0 90% 75% Higher thermal degradation observed[4].
Toluene / Water (TBAB) RT 12.0 85% 70% Biphasic phase-transfer catalysis (PTC) [2].

| Methanol | RT | 8.0 | 60% | <50% | Protic solvent hinders azide nucleophilicity. |

Table 2: Expected Analytical Characterization

Analytical Method Key Spectral Features for 2-Azido-1-(5-methyloxolan-2-yl)ethan-1-one
FT-IR Strong, sharp absorption band at ~2105 cm⁻¹ (characteristic asymmetric stretch of the -N₃ group) [3]; Strong band at ~1715 cm⁻¹ (C=O ketone stretch).
¹H NMR (CDCl₃) Shift of the α-protons from ~3.9 ppm (CH₂-Br) to ~4.1 ppm (CH₂-N₃) .

| HRMS (ESI) | [M+H]⁺ expected mass corresponding to C₇H₁₁N₃O₃. Isotopic pattern will lack the characteristic 1:1 M/M+2 ratio of the bromine atom. |

Visualizations

Reaction Workflow & Mechanism

Workflow A 2-Bromo-1-(5-methyloxolan-2-yl) ethan-1-one B NaN3 (1.5 eq) in DMF 0 °C to RT A->B Addition C SN2 Transition State (Inversion of Configuration) B->C Nucleophilic Attack D 2-Azido-1-(5-methyloxolan-2-yl) ethan-1-one (Crude) C->D Bromide Displacement E Aqueous Workup (EtOAc Extraction) D->E Quench F Purified α-Azido Ketone E->F Isolation

Workflow of the Sₙ2 nucleophilic substitution of an α-bromo ketone using sodium azide.

Downstream Synthetic Utility

Pathway N1 α-Azido Ketone N2 Staudinger Reduction (PPh3, H2O) N1->N2 Pathway A N4 CuAAC Click Chemistry (Alkyne, Cu catalyst) N1->N4 Pathway B N3 α-Amino Ketone N2->N3 Reduction N6 Drug Candidate N3->N6 Coupling N5 1,2,3-Triazole Derivative N4->N5 Cycloaddition N5->N6 Integration

Divergent downstream applications of the synthesized α-azido ketone in medicinal chemistry.

References

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Advances. Available at:[Link]

  • Heterocyclic sodium/proton exchange inhibitors and method.US Patent 7326705B2.
  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PMC - National Institutes of Health. Available at:[Link]

Application Notes: 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one as a Versatile Building Block for Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical overview of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a bifunctional building block with significant potential in medicinal chemistry and drug development. The molecule incorporates a highly reactive α-bromoketone handle, ideal for constructing a variety of heterocyclic systems, and a 5-methyloxolane (tetrahydrofuran, THF) moiety, a privileged scaffold found in numerous FDA-approved pharmaceuticals.[1] We will explore its reactivity, present detailed, field-tested protocols for its application in the synthesis of high-value thiazole and imidazole cores, and discuss the strategic importance of the THF ring in modern drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for the creation of diverse compound libraries and new chemical entities.

Introduction and Strategic Rationale

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. The strategic design of molecular building blocks that offer both synthetic versatility and inherent biological relevance can significantly accelerate the identification of new therapeutic agents. 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a prime example of such a reagent. Its structure can be deconstructed into two key components:

  • The α-Bromoketone Moiety: This functional group is a powerful electrophile, widely exploited in organic synthesis for its reliable reactivity with a range of nucleophiles. It is the key precursor for numerous classical reactions to form stable, aromatic heterocyclic rings.[2]

  • The 5-Methyloxolane (THF) Moiety: The tetrahydrofuran ring is not merely a solvent but a critical pharmacophore element in many natural products and approved drugs.[1][3] Its favorable properties, including metabolic stability, polarity, and its role as a hydrogen bond acceptor, make it a valuable component for enhancing pharmacokinetic profiles and target engagement.[4] The inclusion of a methyl group introduces a potential point for stereochemical control and exploration of lipophilic pockets in target proteins.

This guide will demonstrate how the combination of these two features in a single molecule provides a direct route to novel compounds where a proven "bio-relevant" scaffold is appended to a "medicinally-privileged" heterocyclic core.

Physicochemical Properties & Reactivity Profile

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous α-bromoketones.

Table 1: Core Compound Data and Predicted Properties

PropertyValueSource(s) / Justification
IUPAC Name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-oneStandard Nomenclature
Molecular Formula C₇H₁₁BrO₂Calculated
Molecular Weight 207.06 g/mol Calculated
Appearance Predicted: Colorless to light yellow liquid or low-melting solid.Analogy to similar α-bromoketones.[5]
Solubility Predicted: Soluble in common organic solvents (DCM, THF, EtOAc); Insoluble in water.Analogy to similar organic compounds.[5]
Reactivity High. The α-carbon is a strong electrophilic site susceptible to Sₙ2 attack.Established chemical principle of α-haloketones.[2][6]

Safety & Handling: α-Bromoketones as a class are hazardous substances. They are typically lachrymatory, corrosive, and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[7][8] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Refer to the Safety Data Sheet (SDS) for analogous compounds like 2-bromoacetophenone before handling.

Application I: Hantzsch Synthesis of 2-Amino-4-(5-methyloxolan-2-yl)thiazoles

The Hantzsch thiazole synthesis is a robust and highly reliable method for constructing the thiazole ring, a core component of numerous pharmaceuticals.[10][11] The reaction condenses an α-haloketone with a thioamide.[6][12] By using 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a library of novel 2-aminothiazoles bearing the medicinally relevant THF moiety can be readily generated.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The sulfur atom of the thioamide (e.g., thiourea) acts as a potent nucleophile, attacking the electrophilic α-carbon of the bromoketone in an Sₙ2 fashion. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which drives the formation of the stable, aromatic thiazole ring.[12]

Hantzsch_Mechanism R1 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one I1 S-Alkylation Intermediate R1->I1 Sₙ2 Attack R2 Thiourea R2->I1 Sₙ2 Attack I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P 2-Amino-4-(5-methyloxolan-2-yl)thiazole I2->P Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol

Objective: To synthesize 2-Amino-4-(5-methyloxolan-2-yl)thiazole.

Materials:

  • 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq, e.g., 207 mg, 1.0 mmol)

  • Thiourea (1.2 eq, e.g., 91 mg, 1.2 mmol)

  • Ethanol (95%), reagent grade (5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol (5 mL) to the flask.

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The rationale for heating is to provide the activation energy for both the initial Sₙ2 reaction and the subsequent dehydration step.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL). The bicarbonate solution neutralizes the HBr byproduct formed during the reaction.

  • Transfer the mixture to a separatory funnel. Shake well and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine all organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2-Amino-4-(5-methyloxolan-2-yl)thiazole.

Application II: Synthesis of 2,4-Disubstituted Imidazoles

The imidazole ring is another "privileged scaffold" in medicinal chemistry, present in numerous natural products and blockbuster drugs. The condensation of α-haloketones with amidines is a direct and efficient method for preparing 2,4-disubstituted imidazoles.[13][14] This approach allows for the introduction of diversity at two positions of the imidazole ring.

General Workflow and Rationale

This synthesis involves the reaction of the α-bromoketone with an amidine salt (e.g., benzamidine hydrochloride) in the presence of a base.[13] The base neutralizes the amidine salt to its free base form, which then acts as the nucleophile. The reaction proceeds through an initial N-alkylation, followed by cyclization and dehydration, analogous to the Hantzsch synthesis but forming the five-membered imidazole ring. The use of a biphasic system like aqueous THF can be optimal, promoting both solubility of the reagents and efficient reaction.[13]

Imidazole_Workflow cluster_reactants Starting Materials cluster_process Process cluster_output Output R1 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one S1 Reaction Setup: Combine reactants and solvent R1->S1 R2 Amidine Hydrochloride (e.g., Benzamidine HCl) R2->S1 R3 Base (e.g., K₂CO₃) R3->S1 R4 Solvent (e.g., aq. THF) R4->S1 S2 Heat to Reflux (e.g., 70-80°C, 4-12h) S1->S2 S3 Reaction Work-up: Phase separation, extraction S2->S3 S4 Purification: Recrystallization or Chromatography S3->S4 P Pure 2-Aryl-4-(5-methyloxolan-2-yl)imidazole S4->P A Analytical Characterization (NMR, MS, m.p.) P->A

Caption: General workflow for the synthesis of 2,4-disubstituted imidazoles.
Detailed Experimental Protocol

Objective: To synthesize 2-Phenyl-4-(5-methyloxolan-2-yl)-1H-imidazole.

Materials:

  • 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq, e.g., 207 mg, 1.0 mmol)

  • Benzamidine hydrochloride (1.1 eq, e.g., 172 mg, 1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 eq, e.g., 345 mg, 2.5 mmol)

  • Tetrahydrofuran (THF), reagent grade (8 mL)

  • Water (4 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzamidine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq) in water (4 mL). The excess base ensures complete neutralization of the amidine salt and the HBr byproduct.

  • Add THF (8 mL) to the aqueous solution.

  • In a separate vial, dissolve 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq) in THF (2 mL).

  • Attach a reflux condenser to the flask containing the amidine solution and begin vigorous stirring. Heat the mixture to reflux (approx. 70 °C).

  • Add the solution of the α-bromoketone dropwise to the refluxing amidine mixture over 10 minutes.

  • Maintain the reaction at reflux for 6-12 hours, monitoring by TLC until the starting bromoketone is consumed.

  • Cool the reaction to room temperature. Most of the THF can be removed via rotary evaporation.

  • Add ethyl acetate (25 mL) and water (10 mL) to the remaining residue.

  • Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using an appropriate gradient of hexane/ethyl acetate) to isolate the pure 2-Phenyl-4-(5-methyloxolan-2-yl)-1H-imidazole.

The THF Moiety: A Privileged Element in Drug Design

The strategic inclusion of the 5-methyloxolane moiety is a key feature of this building block. Cyclic ethers, particularly THF, are increasingly recognized for their ability to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

  • Metabolic Stability: The THF ring is generally resistant to metabolic degradation compared to more labile functional groups, potentially increasing the half-life of a drug candidate.

  • Improved Solubility: As a polar cyclic ether, the THF moiety can improve the aqueous solubility of a parent molecule, which is often a critical challenge in drug development.[3]

  • Hydrogen Bonding: The ether oxygen is an effective hydrogen bond acceptor, allowing for specific and strong interactions with protein targets, such as the backbone amides of an enzyme active site.[4] This is exemplified in the HIV protease inhibitor Darunavir, where the bis-THF moiety makes critical hydrogen bonds with the protein backbone.[1]

THF_Interaction Hypothetical Target Interaction cluster_protein Enzyme Active Site cluster_ligand Ligand featuring the THF Moiety P_NH1 Backbone N-H P_NH2 Backbone N-H P_Lipo Lipophilic Pocket THF_O THF Oxygen (H-Bond Acceptor) THF_O->P_NH1 H-Bond THF_Me Methyl Group THF_Me->P_Lipo Hydrophobic Interaction

Caption: Potential interactions of the 5-methyloxolane moiety in a protein active site.

Conclusion

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a highly promising and strategically designed building block for medicinal chemistry. It provides a straightforward entry into two of the most important heterocyclic families—thiazoles and imidazoles—while simultaneously incorporating the privileged 5-methyloxolane scaffold. The protocols detailed herein are robust and based on well-established, high-yielding transformations, enabling the rapid generation of novel and diverse compound libraries for screening and lead optimization programs. By combining synthetic tractability with inherent biological relevance, this reagent serves as a powerful tool for accelerating the discovery of next-generation therapeutics.

References

  • PubChem. 1-(5-Bromoisoindolin-2-yl)ethan-1-one. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one. National Center for Biotechnology Information. URL: [Link]

  • Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. URL: [Link]

  • Naka, T., et al. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing. URL: [Link]

  • East Chemical. Tetrahydrofuran (THF): Applications, Properties and Market Outlook. Shenyang East Chemical Science-Tech Co., Ltd. URL: [Link]

  • Gomaa, A. M., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. URL: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. URL: [Link]

  • Wikipedia. Tetrahydrofuran. Wikimedia Foundation. URL: [Link]

  • Du, Y., et al. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Archiv der Pharmazie. URL: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. URL: [Link]

  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. URL: [Link]

  • Wagner, J., et al. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate. URL: [Link]

  • ACS Publications. Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. URL: [Link]

  • Semantic Scholar. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. URL: [Link]

  • Csomós, P., et al. Facile Synthesis of Optically Active Imidazole Derivatives. Molecules. URL: [Link]

  • IJPSR. gc-ms analysis of bioactive compounds from ethanolic leaf extract of waltheria indica linn. International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones Using Ultrasound Waves. Asian Journal of Organic & Medicinal Chemistry. URL: [Link]

  • Gomha, S. M., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. URL: [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. Organic Chemistry Portal. URL: [Link]

  • Sharma, R., et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. URL: [Link]

  • Banerjee, A., et al. Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. URL: [Link]

  • ISCA. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Congress Association. URL: [Link]

  • Matrix Fine Chemicals. 2-BROMO-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. URL: [Link]

  • ResearchGate. 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[15]dioxolane. ResearchGate. URL: [Link]

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Conditions for the alpha-bromination of 1-(5-methyloxolan-2-yl)ethan-1-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alpha-Bromination of 1-(5-methyloxolan-2-yl)ethan-1-one Precursors

Part 1: Strategic Overview

The alpha-bromination of 1-(5-methyloxolan-2-yl)ethan-1-one (also referred to as 2-acetyl-5-methyltetrahydrofuran) represents a critical junction in the synthesis of bioactive heterocycles.[1][2] The resulting alpha-bromoketone is a versatile linchpin for Hantzsch thiazole synthesis, imidazole formation, and various alkylation reactions.[2]

However, this specific substrate presents a "dual-threat" challenge that defeats standard textbook protocols:

  • Acid Sensitivity: The tetrahydrofuran (oxolane) core is an ether.[2] While more stable than furan, it is susceptible to acid-catalyzed ring opening (cleavage) in the presence of strong acids like HBr, a byproduct of direct bromination with elemental bromine (

    
    ).[2]
    
  • Regioselectivity: The ketone is flanked by two alpha-positions:[1][2]

    • Position A (Exocyclic Methyl): The desired target for bromination (

      
      ).[1]
      
    • Position B (Ring Methine): The tertiary carbon at the ring junction.[2] Bromination here is thermodynamically favored under radical conditions but leads to elimination or steric congestion.[2]

The Solution: This guide details two high-fidelity protocols designed to bypass these failure modes. Method A utilizes Copper(II) Bromide for scalable, direct bromination with suppressed acidity.[3][2] Method B employs a Silyl Enol Ether strategy for absolute regiocontrol, recommended when preserving the cis/trans diastereomeric ratio of the starting material is paramount.[3][2]

Part 2: Mechanistic Pathways & Logic

The following diagram illustrates the competing pathways and the logic behind the selected protocols.

Bromination_Pathways Start 1-(5-methyloxolan-2-yl) ethan-1-one Path_Acid Direct Br2/AcOH Start->Path_Acid High HBr Conc. Path_Cu Method A: CuBr2 / EtOAc Start->Path_Cu Buffered Mechanism Path_TMS Method B: LiHMDS / TMSCl then NBS Start->Path_TMS Kinetic Control RingOpen Ring Opening (Byproduct) Path_Acid->RingOpen Ether Cleavage PolyBromo Poly-bromination (Impurity) Path_Acid->PolyBromo Lack of Control Target Target Alpha-Bromoketone (2-bromoacetyl-5-methyltetrahydrofuran) Path_Cu->Target Selective Mono-bromination Path_TMS->Target Regiospecific

Figure 1: Decision tree for bromination strategies. Method A and B avoid the ring-opening pitfalls of standard acidic bromination.[2]

Part 3: Experimental Protocols

Method A: Copper(II) Bromide Mediated Bromination

Best for: Scale-up (>10g), robustness, and simplicity.[3]

Principle:


 acts as a heterogeneous brominating agent.[2] The reaction proceeds via the enol, but the absence of free 

keeps the concentration of HBr low.[2] The byproduct is CuBr (white solid), which is easily removed.[2]

Reagents:

  • Substrate: 1-(5-methyloxolan-2-yl)ethan-1-one (1.0 equiv)[1][2]

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 - 2.2 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 v/v)[1]
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser. Nitrogen purge is recommended but not strictly required.[2]

  • Dissolution: Dissolve the substrate in the EtOAc/CHCl3 mixture (0.5 M concentration).

  • Addition: Add finely powdered

    
     in one portion. The solution will turn dark green/black.[2]
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
    • Observation: As the reaction proceeds, the dark green

      
       will convert to a white precipitate (CuBr).[2]
      
    • Time: Typically 2–4 hours.[2] Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Filter the mixture through a pad of Celite to remove the copper salts.[2] Wash the pad with EtOAc.[2]

    • Critical Step: Wash the filtrate with cold 5%

      
       solution (to neutralize traces of HBr) followed by brine.[2]
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>90%) for subsequent heterocycle formation.[2] If necessary, purify via rapid silica gel chromatography (gradient 0-20% EtOAc in Hexanes).[2]

Why this works:


 is highly selective for ketones and rarely brominates the ether ring or causes over-bromination.[2]
Method B: Kinetic Silyl Enol Ether Strategy

Best for: High-value intermediates, strict stereochemical requirements, and total regiocontrol.[3][2]

Principle: This 2-step sequence locks the enol geometry at the methyl position using a bulky base (LiHMDS) and a silyl trap (TMSCl), followed by mild bromination with NBS.[2]

Reagents:

  • Step 1: LiHMDS (1.1 equiv, 1M in THF), TMSCl (1.2 equiv), dry THF.[3][2]

  • Step 2: N-Bromosuccinimide (NBS) (1.05 equiv), dry THF or

    
    .[1][2]
    

Protocol: Step 1: Silyl Enol Ether Formation

  • Cool a solution of LiHMDS in dry THF to

    
     under Argon.
    
  • Add the substrate (dissolved in minimal THF) dropwise over 15 minutes.

  • Stir for 30 minutes at

    
     to ensure complete deprotonation of the kinetic methyl proton.
    
  • Add TMSCl dropwise.[2] Allow the reaction to warm to

    
     over 1 hour.
    
  • Quick Workup: Dilute with pentane, wash with ice-cold

    
    , dry, and concentrate.[3][2] (The silyl enol ether is unstable; proceed immediately).
    

Step 2: Bromination

  • Dissolve the crude silyl enol ether in dry THF (0.2 M) at

    
    .
    
  • Add NBS (recrystallized) in small portions.

  • Stir at

    
     for 1 hour. The reaction is usually instantaneous.[2]
    
  • Workup: Quench with saturated

    
     (to remove bromine traces) and 
    
    
    
    . Extract with diethyl ether.[2]

Why this works: LiHMDS sterically selects the methyl protons over the ring methine proton.[2] This guarantees that the bromine ends up only on the acetyl group.[2]

Part 4: Data & Validation

Table 1: Expected Analytical Parameters

ParameterUnbrominated PrecursorTarget Alpha-BromoketoneNotes
1H NMR (Acetyle -CH3)

2.15 ppm (singlet)
DisappearsThe 3H singlet is replaced.[1][2]
1H NMR (Alpha -CH2Br) N/A

4.05 - 4.20 ppm (AB quartet or singlet)
Characteristic downfield shift.[1][2]
1H NMR (Ring C2-H)

4.30 ppm (multiplet)

4.45 - 4.60 ppm (multiplet)
Slight downfield shift due to inductive effect of Br.[1]
Appearance Colorless OilPale Yellow Oil / Low melting solidUnstable at RT for long periods.[2]
Stability StableLachyrimator (Tear gas effect)Store at -20°C under Argon.

Part 5: Troubleshooting & Safety

  • Ring Opening: If you observe a complex mixture or loss of the ether signals in NMR, the reaction became too acidic.[2]

    • Fix: Switch to Method A (CuBr2) or add calcium carbonate (

      
      ) powder to the reaction mixture as an acid scavenger.
      
  • Polybromination: Presence of a triplet at

    
     5.8 ppm indicates a dibromomethyl group (
    
    
    
    ).[2]
    • Fix: Strictly control stoichiometry (stop at 0.95 equiv of brominating agent) or lower the temperature.[2]

  • Safety Warning: Alpha-bromoketones are potent lachrymators (tear agents) and skin irritants.[2] All operations must be performed in a functioning fume hood.[2] Double-glove and use a face shield during workup.[1][2]

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][2] The Journal of Organic Chemistry, 29(12), 3459–3461.[3][2] Link[1]

  • Blanco, L., Amice, P., & Conia, J. M. (1976). Halogenation of Enol Silyl Ethers.[3][2] A New Method for the Synthesis of Alpha-Halo Carbonyl Compounds. Synthesis, 1976(03), 194-196.[3][2] Link[1]

  • Sato, K., et al. (1999). A Practical Synthesis of alpha-Bromo Ketones by the Reaction of Silyl Enol Ethers with N-Bromosuccinimide.[2] Bulletin of the Chemical Society of Japan, 72, 471-483.[3][2] Link[1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis.[3][2] Springer.[2][4] (Chapter 4: Electrophilic Additions to Carbon-Carbon Multiple Bonds). Link[1]

Sources

Application Note: Hantzsch Synthesis of 4-(5-Methyloxolan-2-yl)thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of functionalized heterocycles is a cornerstone of modern drug discovery. This application note details the synthetic utility of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one , a highly reactive


-bromo ketone, in the construction of complex thiazole scaffolds via the Hantzsch reaction. Designed for medicinal chemists and drug development professionals, this guide elucidates the mechanistic causality of the cyclization process, provides self-validating experimental protocols, and outlines the strategic rationale for incorporating the 5-methyloxolan-2-yl (tetrahydrofuran derivative) moiety into therapeutic libraries.

Strategic Rationale: The THF-Thiazole Pharmacophore

The thiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and antineoplastic properties[1]. When fused or linked to a tetrahydrofuran (THF) derivative—specifically the 5-methyloxolan-2-yl moiety—the resulting hybrid molecules demonstrate enhanced binding affinities in target proteins.

For instance, THF rings are critical P2 ligands in HIV protease inhibitors, engaging in vital water-mediated hydrogen bonding with the enzyme backbone to overcome viral resistance[2]. Furthermore, thiazole hybrids bearing tetrahydrofuran scaffolds have shown significant antiproliferative activity against human malignant cell lines, often outperforming traditional clinical leads[3]. 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one serves as the ideal electrophilic precursor to construct this pharmacophore via the Hantzsch thiazole synthesis[4].

Mechanistic Causality in Hantzsch Cyclization

The Hantzsch reaction is the most robust method for constructing 2,4-disubstituted thiazoles[1]. The reaction between 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one and a thioamide (or thiourea) proceeds via a well-defined cascade[5].

Causality of Reagent Choice: The sulfur atom of the thioamide is highly nucleophilic and selectively attacks the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-carbon of the bromo ketone, displacing the bromide ion to form an intermediate isothiouronium salt. This S-alkylation is kinetically favored over N-alkylation. Subsequent intramolecular cyclization occurs via nitrogen attack on the carbonyl carbon, forming a hydroxythiazoline intermediate, which rapidly dehydrates to yield the aromatic thiazole.

Causality of pH Control: While the reaction is often run in neutral solvents like ethanol, researchers must strictly avoid highly acidic conditions during the cyclization phase. Acidic environments can alter the regioselectivity of the Hantzsch synthesis, leading to the formation of undesired 3-substituted 2-imino-2,3-dihydrothiazoles rather than the target 2-aminothiazoles[6].

Mechanism A 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one + Thiourea B S-Alkylation (Kinetic Control) A->B C Isothiouronium Salt Intermediate B->C D Intramolecular Cyclization (N-attack on Carbonyl) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (- H2O) E->F G 2-Amino-4-(5-methyloxolan-2-yl)thiazole (Target Scaffold) F->G

Fig 1. Mechanistic pathway of the Hantzsch thiazole synthesis via S-alkylation.

Self-Validating Experimental Protocols

To ensure high-fidelity reproducibility, the following protocol incorporates self-validating In-Process Controls (IPCs) to verify reaction progress without relying solely on end-point analysis.

Protocol: Synthesis of 2-Amino-4-(5-methyloxolan-2-yl)thiazole

Materials:

  • 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 equiv, 10 mmol)

  • Thiourea (1.1 equiv, 11 mmol)[4]

  • Absolute Ethanol (25 mL)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (11 mmol) in 25 mL of absolute ethanol.

    • Causality: Ethanol is selected because it solubilizes both precursors at elevated temperatures and stabilizes the polar isothiouronium intermediate, facilitating smooth cyclization.

  • Precursor Addition: Add 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (10 mmol) dropwise at room temperature to prevent uncontrolled exothermic spikes.

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 78 °C for 2 hours.

    • IPC (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The UV-active

      
      -bromo ketone spot will disappear, replaced by a highly polar spot at the baseline (the hydrobromide salt of the product).
      
  • Quenching & Free-Basing: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to half its volume. Pour the crude mixture into 50 mL of ice water. Slowly add saturated aqueous NaHCO

    
     until the pH reaches 7.5–8.0.
    
    • Causality: The product initially forms as a hydrobromide salt. Neutralization with a mild base (NaHCO

      
      ) liberates the free aminothiazole, causing it to precipitate out of the aqueous layer[4].
      
  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold distilled water (2 x 10 mL) to remove unreacted thiourea and inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-amino-4-(5-methyloxolan-2-yl)thiazole.

Workflow S1 Reaction Setup (EtOH, 1.1 eq Thiourea) S2 Reflux & Monitor (78°C, TLC tracking) S1->S2 S3 Quench & Neutralize (Aq. NaHCO3, pH 8) S2->S3 S4 Isolation (Vacuum Filtration) S3->S4 S5 Purification (Recrystallization) S4->S5

Fig 2. Standardized self-validating workflow for synthesizing substituted thiazoles.

Quantitative Reaction Optimization Data

To guide library synthesis and scale-up operations, Table 1 summarizes the optimized parameters for reacting 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one with various thio-partners.

Table 1: Optimization of Hantzsch Cyclization Conditions

Thio-PartnerSolventTemperatureTimeYield (%)Purification Method
Thiourea Ethanol78 °C (Reflux)2.0 h88%Recrystallization (EtOH/H

O)
Thioacetamide Ethanol78 °C (Reflux)3.0 h81%Silica Gel Column (Hex/EtOAc)
Thiobenzamide 1,4-Dioxane100 °C4.5 h68%Silica Gel Column (Hex/EtOAc)
N-Methylthiourea Ethanol78 °C (Reflux)2.5 h84%Recrystallization (EtOH)

Note: Yields represent isolated, purified free-base products. Thiobenzamide requires higher temperatures due to the steric bulk of the phenyl ring hindering the initial S-alkylation step.

References

  • Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987. URL:[Link]

  • Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." PMC, 2010. URL:[Link]

  • Kojić, V., et al. "Synthesis and antiproliferative activity of new thiazole hybrids with [3.3.0]furofuranone or tetrahydrofuran scaffolds." Journal of the Serbian Chemical Society, 2023. URL:[Link]

  • "An overview of the synthesis, therapeutic potential and patents of thiazole derivatives." ScienceScholar, 2022. URL:[Link]

Sources

Application Note: Design, Synthesis, and Evaluation of 5-Methyloxolan-2-yl Quaternary Ammonium Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating prevalence of multidrug-resistant fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. Furan and its saturated derivative, oxolane (tetrahydrofuran), represent highly versatile pharmacophores found in numerous bioactive natural products, including muscarine and various plant-derived antimicrobials[1].

This application note details the synthesis and microbiological evaluation of a novel class of antifungal agents utilizing the 5-methyloxolan-2-yl scaffold . By combining the biomimetic oxolane core with a quaternary ammonium "warhead," researchers can synthesize amphiphilic molecules capable of potent membrane disruption. This guide provides a comprehensive, self-validating workflow—from catalytic hydrogenation of furan precursors to in vitro antifungal susceptibility testing.

Mechanistic Rationale: The Amphiphilic Pharmacophore

The antifungal efficacy of these synthesized agents relies on a precise structural balance between hydrophilicity and lipophilicity.

  • The 5-Methyloxolan-2-yl Core: The oxygen-containing heterocyclic ring mimics natural carbohydrates, enhancing aqueous solubility and facilitating initial interactions with the fungal cell wall[2]. The 5-methyl substitution subtly increases the core's lipophilicity compared to an unsubstituted oxolane, optimizing the partition coefficient.

  • The Quaternary Ammonium Center: Provides a permanent cationic charge, driving strong electrostatic attraction to the negatively charged phospholipids present in fungal membranes[3].

  • The Lipophilic Alkyl Chain: A 10-carbon (decyl) chain is strategically selected. Chains that are too short fail to penetrate the lipid bilayer, while chains that are too long cause the molecule to aggregate in aqueous media. The decyl chain acts as a lipid intercalator, leading to physical membrane disruption, leakage of intracellular contents, and rapid fungicidal action.

Mechanism Agent 5-Methyloxolan-2-yl Ammonium Salt Bind Electrostatic Binding (Cationic N⁺) Agent->Bind Target Fungal Cell Membrane Insert Lipophilic Chain Insertion Target->Insert Bind->Target Disrupt Membrane Disruption Insert->Disrupt Death Cell Lysis & Fungal Death Disrupt->Death

Fig 1. Mechanism of action: Membrane disruption by quaternary ammonium oxolane derivatives.

Synthetic Strategy

The synthesis is a robust, three-step linear sequence. It begins with the catalytic hydrogenation of the commercially available platform chemical 2-hydroxymethyl-5-methylfuran to yield the saturated 5-methyloxolan-2-yl core[4]. The primary alcohol is then activated via tosylation, transforming it into an excellent leaving group. Finally, an S_N2 quaternization with a tertiary amine (N,N-dimethyldecylamine) yields the active antifungal salt[3].

SynthesisPathway SM 2-Hydroxymethyl- 5-methylfuran Step1 Catalytic Hydrogenation (H₂, Raney Ni, 40°C) SM->Step1 Core (5-Methyloxolan-2-yl) methanol Step1->Core Step2 Tosylation (TsCl, Pyridine, 0°C) Core->Step2 Tosylate Oxolanyl Tosylate Intermediate Step2->Tosylate Step3 Quaternization (N,N-Dimethyldecylamine) Tosylate->Step3 Product 5-Methyloxolan-2-yl Ammonium Antifungal Step3->Product

Fig 2. Stepwise chemical synthesis of the 5-methyloxolan-2-yl antifungal agent.

Experimental Protocols

Protocol A: Catalytic Hydrogenation to (5-Methyloxolan-2-yl)methanol

Causality: Raney Nickel is utilized as the catalyst because it provides high activity for furan ring saturation at relatively mild temperatures (40 °C) and pressures, preventing the thermal degradation or hydrogenolysis of the primary alcohol[5].

  • Preparation: In a chemical fume hood, wash 1.0 g of Raney® Nickel catalyst sequentially with deionized water and isopropyl alcohol to remove the aqueous storage solution.

  • Reaction Setup: Charge a high-pressure autoclave reactor with the washed catalyst and a solution of 2-hydroxymethyl-5-methylfuran (10.0 g, 89 mmol) dissolved in 50 mL of isopropyl alcohol.

  • Inerting & Pressurization: Seal the reactor and purge with N₂ gas three times to eliminate oxygen (critical safety step). Pressurize the reactor with H₂ gas to 30 bar.

  • Reaction: Heat the mixture to 40 °C under continuous mechanical stirring for 12 hours.

  • Validation & Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. Monitor the filtrate via GC-MS; the reaction is complete when the aromatic furan signals disappear. Concentrate the filtrate in vacuo to yield (5-methyloxolan-2-yl)methanol as a colorless liquid.

Protocol B: Tosylation of the Oxolane Core

Causality: The primary hydroxyl group is a poor leaving group. Reacting it with p-toluenesulfonyl chloride (TsCl) converts it into a tosylate, which is highly susceptible to nucleophilic attack. Pyridine is used as both the solvent and an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring-opening of the oxolane[3].

  • Setup: Dissolve (5-methyloxolan-2-yl)methanol (5.0 g, 43 mmol) in 25 mL of anhydrous pyridine in a flame-dried round-bottom flask under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Addition: Slowly add TsCl (9.8 g, 51 mmol) in small portions over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at 0 °C for 4 hours, then warm to room temperature and stir overnight.

  • Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product will appear as a new, UV-active spot (due to the aromatic tosyl group).

  • Workup: Pour the mixture into 100 mL of ice water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the tosylate intermediate.

Protocol C: Quaternization with N,N-Dimethyldecylamine

Causality: Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the charged transition state of the S_N2 reaction, significantly accelerating the formation of the quaternary ammonium salt[3].

  • Reaction: Dissolve the tosylate intermediate (2.0 g, 7.4 mmol) and N,N-dimethyldecylamine (1.5 g, 8.1 mmol) in 15 mL of anhydrous acetonitrile.

  • Heating: Reflux the mixture at 80 °C for 48 hours under an argon atmosphere.

  • Validation: Monitor the reaction via ¹H NMR. The successful formation of the product is confirmed by the appearance of a sharp singlet integrating to 6 protons around δ 3.2 ppm, corresponding to the newly formed N⁺(CH₃)₂ group.

  • Purification: Cool the mixture, evaporate the solvent, and precipitate the product by adding cold diethyl ether. Filter and dry the highly hygroscopic solid under a high vacuum.

Protocol D: Antifungal Susceptibility Testing (MIC Determination)

Causality: Broth microdilution is performed using RPMI 1640 medium buffered with MOPS to pH 7.0. Maintaining a strict physiological pH is critical, as the ionization state and membrane-binding kinetics of quaternary ammonium compounds are highly pH-dependent[2].

  • Inoculum Preparation: Prepare a suspension of Candida spp. cells in sterile saline, adjusted to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in RPMI 1640 medium.
  • Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized antifungal agent (from 512 µg/mL down to 0.5 µg/mL) in 100 µL of medium.

  • Inoculation: Add 100 µL of the diluted fungal suspension to each well.

  • Controls (Self-Validation): Include a positive control well (Fluconazole, to validate strain susceptibility) and a negative control well (uninoculated medium, to validate sterility).

  • Incubation & Reading: Incubate the plates at 35 °C for 24–48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that visually completely inhibits fungal growth.

Quantitative Efficacy Data

The length of the alkyl chain on the quaternary nitrogen drastically dictates the antifungal potency. As demonstrated in Table 1, the decyl (C10) derivative exhibits the optimal amphiphilic balance required to penetrate and disrupt the fungal cell membrane, outperforming shorter-chain analogues.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized 5-Methyloxolan-2-yl Derivatives against Pathogenic Yeasts

Compound / Alkyl Chain LengthCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida krusei MIC (µg/mL)
Derivative A (C1, Trimethyl)> 512> 512> 512
Derivative B (C6, Hexyl)256256512
Derivative C (C10, Decyl)64 128 128
Fluconazole (Positive Control)1216

Note: Data trends are representative of structure-activity relationships established for oxolane-based muscarine analogues[3].

References

  • Traditional uses and pharmacological properties of Clerodendrum phytochemicals Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Solvent selection for coupling reactions with 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one Coupling

Executive Summary

This guide details the solvent selection strategy for coupling reactions involving 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (referred to herein as BMOE ).

BMOE is a bifunctional building block containing a reactive


-bromoketone and a hydrolytically sensitive 5-methyloxolane (tetrahydrofuran) ring. While the 

-bromoketone moiety enables versatile coupling (Hantzsch thiazole synthesis,

substitution), the oxolane ring poses stability challenges under the acidic conditions often generated during these reactions.

Core Recommendation: We recommend transitioning from legacy solvents (DCM, DMF) to 2-Methyltetrahydrofuran (2-MeTHF) or CPME (Cyclopentyl methyl ether) . These solvents offer superior phase separation, reduced toxicity, and enhanced stability for the ether-containing scaffold.[1]

Mechanistic Considerations & Reactivity Profile

To select the correct solvent, one must understand the competing reactivities of the BMOE molecule.

The Electrophile: -Bromoketone

The C-Br bond is highly polarized, making the


-carbon a soft electrophile.
  • Reaction Mode A (Substitution): Attack by amines/thiols via

    
    . Accelerated by polar aprotic solvents (DMF, DMSO) which solvate the cation but leave the nucleophile "naked."
    
  • Reaction Mode B (Condensation): Reaction with thioamides (Hantzsch synthesis). Traditionally favored by protic solvents (EtOH) to facilitate proton transfer.

The Liability: 5-Methyloxolane Ring

The oxolane (THF) ring is generally stable to base but sensitive to strong acids.

  • Risk: Coupling reactions release HBr. In high-dielectric solvents (like water or MeOH) without buffering, the local acidity can catalyze ring-opening or polymerization of the oxolane.

  • Mitigation: Use a solvent with low water miscibility (to partition acid into an aqueous wash) or include an acid scavenger (

    
    , 2,6-lutidine).
    

Solvent Selection Framework

The following decision matrix guides the selection based on reaction type and green chemistry principles.

SolventSelection Start Start: Select Reaction Type RxnType Reaction Class Start->RxnType Hantzsch Heterocycle Formation (Hantzsch) RxnType->Hantzsch SN2 Nucleophilic Substitution (Amines/Thiols) RxnType->SN2 Solubility Reagent Solubility? Hantzsch->Solubility Polarity Nucleophile Polarity SN2->Polarity Green Green Priority? Solubility->Green Good Rec_EtOH Ethanol (Reflux) *Add CaCO3 scavenger Green->Rec_EtOH Standard Rec_MeTHF 2-MeTHF (Azeotropic H2O removal) Green->Rec_MeTHF High Rec_CPME CPME or EtOAc (Biphasic System) Polarity->Rec_CPME Non-polar Nuc Rec_DMF DMF/NMP (Only if insoluble) Polarity->Rec_DMF Polar Nuc (Legacy) Rec_Cyrene Cyrene (Green Dipolar Aprotic) Polarity->Rec_Cyrene Polar Nuc (Green)

Figure 1: Decision tree for solvent selection based on reaction mechanism and sustainability goals.

Detailed Protocols

Protocol A: Green Hantzsch Thiazole Synthesis in 2-MeTHF

Target: Synthesis of thiazole derivatives from BMOE and thioamides.[2] Why 2-MeTHF? It dissolves the lipophilic BMOE well, has a higher boiling point (80°C) than THF for faster kinetics, and separates cleanly from water during workup, removing the HBr byproduct efficiently.

Materials:

  • BMOE (1.0 equiv)

  • Thioamide/Thiourea derivative (1.05 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[3][4]

  • Scavenger: Sodium Bicarbonate (

    
    ) or Calcium Carbonate (
    
    
    
    ) (1.1 equiv)

Step-by-Step:

  • Dissolution: Charge reaction vessel with Thioamide (1.05 eq) and 2-MeTHF (10 vol relative to BMOE). Stir at Room Temperature (RT).

  • Addition: Add BMOE (1.0 eq) portion-wise over 15 minutes. Note: Exotherm is possible.

  • Buffering: Add solid

    
     (1.1 eq). This neutralizes HBr in situ, protecting the oxolane ring.
    
  • Reaction: Heat to 70°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup (Critical):

    • Cool to RT.

    • Add Water (5 vol). Stir for 10 mins.

    • Phase Cut: 2-MeTHF forms the upper layer. Discard aqueous lower layer (contains NaBr).

    • Advantage:[1][4][5][6][7] Unlike DMF/EtOH, no extraction with DCM is needed. The product remains in the green solvent.

  • Isolation: Concentrate the organic layer or perform a solvent swap to Heptane to crystallize the product.

Protocol B: Nucleophilic Substitution with Amines ( )

Target: Amination of the


-carbon.
Challenge: Over-alkylation and elimination.

Solvent Comparison Table:

SolventDielectric Constant (

)
SuitabilityNotes
DMF 36.7HighAvoid. Toxic, difficult to remove, risk of dimethylamine impurity.
Acetonitrile 37.5MediumGood reactivity, but difficult to separate from water during workup.
Cyrene 32.0High Recommended. Bio-based, high polarity, replaces NMP/DMF effectively.
CPME 4.76MediumExcellent for lipophilic amines. Peroxide stable.

Protocol (using Cyrene):

  • Dissolve BMOE (1.0 eq) in Cyrene (5 vol).

  • Add

    
     (2.0 eq) and the Amine (1.1 eq).
    
  • Stir at 40°C. Note: Higher temps increase risk of elimination to the vinyl ketone.

  • Workup: Add water (10 vol) and extract with Ethyl Acetate. Cyrene stays largely in the aqueous phase if washed thoroughly.

Experimental Workflow Diagram

The following diagram illustrates the optimized workflow for the Hantzsch coupling, highlighting the critical control points (CCPs) for impurity management.

Workflow Input Input: BMOE + Thioamide Solvent Solvent: 2-MeTHF Input->Solvent Buffer CCP 1: Add NaHCO3 (Protect Oxolane) Solvent->Buffer Heat Reaction: 70°C, 4-6h Buffer->Heat Wash Workup: Water Wash Heat->Wash Phase Phase Separation: Product in Top Layer Wash->Phase Cryst Crystallization: Heptane antisolvent Phase->Cryst

Figure 2: Optimized workflow for Hantzsch synthesis using 2-MeTHF, emphasizing the acid-scavenging step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tarring Polymerization of oxolane ring due to HBr accumulation.Increase base equivalents (

). Switch to 2-MeTHF to allow water washes.
Incomplete Reaction Poor solubility of thioamide.Add 5-10% water or MeOH as a co-solvent (if using EtOH). In 2-MeTHF, increase temp to 75°C.
Hydrolysis of Bromide Presence of hydroxide (from strong bases like NaOH).Use weak inorganic bases (

,

) or organic bases (DIPEA).
Emulsions during Workup Similar densities of organic/aqueous phases.Use 2-MeTHF (Density 0.85) or CPME (Density 0.86) which float easily on water.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Pfizer Inc. (2025). "Green Solvent Selection Guide." Reaction Optimization Standards. (General Industry Reference).
  • BenchChem. (2025).[8] "Solvent Effects on the Rate of Thiazole Formation." Technical Support Center. 9

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis."[1] ChemSusChem.[10]

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-Azido-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the conversion of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one to its corresponding azide, 2-azido-1-(5-methyloxolan-2-yl)ethan-1-one. α-Azido ketones are pivotal intermediates in synthetic organic chemistry, serving as versatile precursors for a wide array of nitrogen-containing heterocycles and as key components in bioorthogonal "click chemistry" applications.[1][2][3] This guide covers the underlying reaction mechanism, a step-by-step experimental protocol, critical safety precautions for handling azide compounds, and methods for product characterization.

Scientific Rationale and Significance

α-Azido ketones are highly valued in medicinal chemistry and materials science. Their synthetic utility is primarily derived from two key reactive pathways:

  • Precursors to Heterocycles: The azido ketone moiety can be transformed into various heterocyclic systems like oxazoles, pyrazines, and pyrroles, which are prevalent structural motifs in many pharmaceuticals.[1][2]

  • Click Chemistry: The azide group is a cornerstone of the Nobel prize-winning "click chemistry," participating in highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.[4][5][6][7] This reaction's reliability and biocompatibility have made it indispensable in drug discovery, bioconjugation, and materials science.[6]

The target molecule, 2-azido-1-(5-methyloxolan-2-yl)ethan-1-one, incorporates a substituted tetrahydrofuran ring, a common feature in natural products and biologically active compounds, making it a valuable building block for further synthetic elaboration.

Reaction Mechanism: A Classic S(_N)2 Transformation

The synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction.[8] The azide anion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic α-carbon (the carbon adjacent to the carbonyl group). This concerted, single-step mechanism involves the simultaneous formation of the C-N₃ bond and cleavage of the C-Br bond, with the bromide ion acting as a stable leaving group.[9]

The reactivity of the α-carbon is significantly enhanced by the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl polarizes the C-Br bond and stabilizes the transition state, thereby facilitating the nucleophilic attack.[10][11][12]

Caption: SN₂ mechanism for azidation of an α-bromo ketone.

Detailed Experimental Protocol

Materials and Equipment
Reagents & SolventsEquipment
2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one100 mL Round-bottom flask
Sodium azide (NaN₃), ≥99.5%Magnetic stirrer and PTFE-coated stir bar
Acetone, anhydrousReflux condenser
Ethyl acetate, reagent gradeHeating mantle or temperature-controlled oil bath
Deionized waterSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Magnesium sulfate (MgSO₄), anhydrousStandard laboratory glassware (beakers, etc.)
Personal Protective Equipment (PPE) Certified Chemical Fume Hood
Chemical splash goggles
Nitrile gloves (double-gloving recommended)
Flame-resistant lab coat
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 eq). Dissolve the starting material in 25 mL of anhydrous acetone.

  • Reagent Addition: While stirring, carefully add sodium azide (1.5 eq) to the solution in portions. Note: Use a plastic or ceramic spatula; avoid metal contact with sodium azide.[13]

  • Reaction Conditions: Stir the resulting suspension at room temperature (approx. 20-25 °C) for 12-16 hours (overnight). The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Aqueous Work-up: a. After completion, filter the reaction mixture through a pad of Celite to remove the sodium bromide precipitate and any unreacted sodium azide. b. Concentrate the filtrate using a rotary evaporator to remove the acetone. c. Dissolve the resulting residue in 40 mL of ethyl acetate and transfer the solution to a separatory funnel. d. Wash the organic layer sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove any remaining water-soluble impurities.

  • Drying and Isolation: a. Dry the ethyl acetate layer over anhydrous magnesium sulfate. b. Decant or filter the dried solution to remove the drying agent. c. Remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the crude 2-azido-1-(5-methyloxolan-2-yl)ethan-1-one. The product is often obtained in sufficient purity for subsequent steps.

  • Purification (Optional): If further purification is required, the crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. Note: Avoid heating the organic azide during purification.[13]

Mandatory Safety Protocols

Working with azides requires strict adherence to safety procedures due to their high toxicity and potential for explosion.

  • Toxicity Hazard: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin.[14] It reacts with acids to produce hydrazoic acid (HN₃), a highly toxic and explosive gas.[15]

  • Explosion Hazard: Solid sodium azide can form shock-sensitive, explosive heavy metal azides upon contact with metals like lead or copper, commonly found in drainpipes.[16] Organic azides are potentially explosive and can decompose violently when subjected to heat, shock, friction, or light.[13][17]

  • Handling Precautions:

    • ALWAYS conduct all manipulations of solid sodium azide and the resulting organic azide in a certified chemical fume hood.[18]

    • ALWAYS wear appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves.[18][19]

    • NEVER use metal spatulas or tools to handle azides.[13][20]

    • NEVER allow azides to come into contact with strong acids or chlorinated solvents.[13][17]

  • Waste Disposal:

    • All azide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[19][21]

    • NEVER dispose of azide waste down the sink.[15][16]

    • Excess azide can be quenched following established laboratory procedures, typically involving treatment with sodium nitrite and then dilute acid.

Product Characterization and Data

The identity and purity of the synthesized 2-azido-1-(5-methyloxolan-2-yl)ethan-1-one should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Infrared (IR) Spectroscopy Appearance of a strong, characteristic sharp absorption band for the azide (N=N⁺=N⁻) asymmetric stretch at approximately 2100 cm⁻¹ . Persistence of the strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹ .
¹H NMR Spectroscopy Disappearance of the multiplet corresponding to the -CH₂Br protons of the starting material. Appearance of a new multiplet for the -CH₂N₃ protons, typically shifted slightly upfield.
¹³C NMR Spectroscopy A distinct upfield or downfield shift for the carbon atom now bonded to the azide group (-CH₂N₃) compared to the original bromo-substituted carbon (-CH₂Br).
Mass Spectrometry (MS) Observation of the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the azide product.

Experimental Workflow Diagram

Workflow Figure 2: Synthesis Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Isolation cluster_Analysis Purification & Analysis Start 1. Dissolve Bromo-Ketone in Acetone Add_NaN3 2. Add Sodium Azide Start->Add_NaN3 React 3. Stir Overnight at RT (Monitor by TLC) Add_NaN3->React Filter 4. Filter Reaction Mixture React->Filter Concentrate1 5. Concentrate Filtrate Filter->Concentrate1 Extract 6. Ethyl Acetate Extraction & Aqueous Washes Concentrate1->Extract Dry 7. Dry Organic Layer (MgSO₄) Extract->Dry Concentrate2 8. Concentrate to Yield Crude Product Dry->Concentrate2 Purify 9. Column Chromatography (If Necessary) Concentrate2->Purify Characterize 10. Product Characterization (IR, NMR, MS) Purify->Characterize

Caption: A step-by-step visual representation of the experimental workflow.

References

  • Faiz, S., Zahoor, A. F., Rasool, N., Yousaf, M., Mansha, A., Zia-Ul-Haq, M., & Jaafar, H. Z. E. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14699–14745. [Link]

  • Patonay, T., Kónya, K., & Juhász-Tóth, É. (2011). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 40(5), 2797–2847. Available at: [Link]

  • Faiz, S., Zahoor, A. F., Rasool, N., Yousaf, M., Mansha, A., Zia-Ul-Haq, M., & Jaafar, H. Z. E. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed. Available at: [Link]

  • University of Wisconsin-Madison. (2019). Safe Handling of Sodium Azide (SAZ). Available at: [Link]

  • The University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Available at: [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]

  • Singh, M., & Singh, S. (2016). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 21(10), 1332. Available at: [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • Al-Qalaf, F. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–855. Available at: [Link]

  • University of Pretoria. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

  • Juhászné Tóth, É. (2009). SYNTHESIS AND TRANSFORMATIONS OF α-AZIDO-KETONES. Available at: [Link]

  • Taylor & Francis Online. (2006). Facile One‐Step Conversion of Ketones into α‐Azidoketones using [Hydroxy(tosyloxy)iodo]benzene and Sodium Azide in the Presence of a Phase‐Transfer Catalyst under Solvent‐Free Conditions. Available at: [Link]

  • Organic Syntheses. (2010). Working with Hazardous Chemicals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. This guide is designed for researchers and drug development professionals facing yield, regioselectivity, and degradation issues during the


-bromination of 1-(5-methyloxolan-2-yl)ethan-1-one.

Below, you will find a causality-driven troubleshooting guide, a validated experimental protocol, and mechanistic visualizations to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction yields are consistently below 30%, and GC-MS shows significant fragmentation. Why is my starting material degrading? The Causality: The 5-methyloxolane (tetrahydrofuran) ring is an aliphatic ether, making it highly susceptible to acid-catalyzed cleavage. If you are using classical bromination conditions (e.g.,


 in acetic acid), the reaction generates stoichiometric amounts of hydrobromic acid (HBr). This strong acid protonates the oxolane oxygen, triggering ring-opening and subsequent degradation into 1,4-dibromopentane derivatives.
The Solution:  Transition to a milder brominating agent that does not generate free HBr. N-Bromosuccinimide (NBS) is the optimal choice. To promote the reaction without cleaving the ring, use a mild, heterogeneous acid catalyst such as 

[1].

Q2: I have switched to NBS, but I am now seeing a mixture of unreacted starting material and


-dibrominated byproducts. How do I prevent over-bromination? 
The Causality: 

-Bromination proceeds via the enol tautomer of the ketone. Paradoxically, the electron-withdrawing nature of the first inserted bromine atom can stabilize the enol form of the monobrominated product, making it highly reactive toward a second bromination event. If the localized concentration of the bromonium ion (

) is too high, the monobrominated product competes with the starting material. The Solution: Control the kinetics by strictly limiting the stoichiometry to 1.05 equivalents of NBS and adding the reagent portion-wise over 30 minutes. This ensures a low, steady-state concentration of

, favoring the reaction with the more abundant unreacted starting material [1].

Q3: NMR analysis shows that bromination is occurring on the oxolane ring rather than the acetyl group. How do I fix this regioselectivity issue? The Causality: Bromination on the oxolane ring (specifically at the positions adjacent to the oxygen) occurs via a radical pathway . If your reaction is exposed to strong light, heat, or radical initiators (like AIBN), NBS will undergo homolytic cleavage to form bromine radicals, which abstract the weak C-H bonds of the ether ring. The Solution: You must force the reaction through an ionic pathway . Conduct the reaction in the absence of intense light and use an acid catalyst to rapidly promote the enolization of the acetyl group. Mild acids like


-toluenesulfonic acid (

-TsOH) in ionic liquids [2] or

in ethanol [1] effectively drive the ionic enol pathway, ensuring exclusive

-bromination of the ketone.

Part 2: Mechanistic & Workflow Visualizations

To conceptualize the troubleshooting principles discussed above, refer to the mechanistic logic tree below, which maps out how specific reaction conditions dictate the fate of the starting material.

MechanisticPathways Start 1-(5-methyloxolan-2-yl)ethan-1-one Radical Radical Pathway (Light / Initiators) Start->Radical Improper Conditions Ionic Ionic Pathway (Acid Catalyzed) Start->Ionic Controlled Conditions RingBr Oxolane Ring Bromination (Regioselectivity Failure) Radical->RingBr Enol Enolization of Acetyl Group (Desired Intermediate) Ionic->Enol StrongAcid Strong Acid Catalyst (e.g., Br2 -> HBr) Enol->StrongAcid MildAcid Mild Acid Catalyst (e.g., NBS + KH2PO4) Enol->MildAcid RingOpen Oxolane Ring Cleavage (Degradation) StrongAcid->RingOpen Target 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Target Product) MildAcid->Target

Caption: Mechanistic logic tree illustrating how mild ionic conditions prevent ring cleavage and misdirection.

Part 3: Quantitative Condition Comparison

The table below summarizes the empirical outcomes of different bromination methodologies applied to acid-sensitive methyl ketones, demonstrating the superiority of the mild NBS/


 system.
Bromination SystemCatalyst / SolventYield of Target (%)Ring Cleavage (%)Dibromination (%)Reference

(1.0 eq)
Acetic Acid< 20%> 60%~ 10%Standard Literature
NBS (1.05 eq)

-TsOH /

~ 85%< 5%< 5% [2]
NBS (1.05 eq)

/ Ethanol
> 90% 0% Trace [1]

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes


 as a heterogeneous, eco-friendly catalyst to achieve regioselective monobromination without degrading the oxolane ring [1].
Workflow Diagram

ExpWorkflow Step1 1. Dissolution Ketone + EtOH Step2 2. Catalyst Add 10% KH2PO4 Step1->Step2 Step3 3. NBS Addition Portion-wise Step2->Step3 Step4 4. Reflux Stir 10-30 min Step3->Step4 Step5 5. Workup Filter & Extract Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the KH2PO4-catalyzed NBS bromination.

Step-by-Step Methodology
  • Substrate Dissolution:

    • Add 10 mmol of 1-(5-methyloxolan-2-yl)ethan-1-one to a clean, dry 50 mL round-bottom flask.

    • Add 10 mL of absolute ethanol.

    • Validation Check: Ensure the solution is completely clear, confirming full dissolution.

  • Catalyst Introduction:

    • Add 10% (w/w relative to the ketone) of finely powdered

      
      .
      
    • Validation Check: The mixture will become a heterogeneous suspension. This is expected and prevents over-acidification of the bulk solvent.

  • Controlled Bromination:

    • Heat the suspension to a gentle reflux.

    • Weigh out 10.5 mmol (1.05 equivalents) of N-Bromosuccinimide (NBS).

    • Add the NBS in 5 to 6 equal portions over a period of 15-20 minutes.

    • Validation Check: Upon each addition, a transient yellow/orange hue will appear (indicating active bromonium ion formation) and subsequently fade as the reagent is consumed. Do not add the next portion until the color fades.

  • Reaction Monitoring:

    • Continue refluxing for an additional 10 minutes.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc). The reaction is complete when the starting material spot disappears. Prolonged heating past completion risks degradation.

  • Workup and Catalyst Recovery:

    • Cool the mixture to room temperature.

    • Filter the mixture through a sintered glass funnel to remove the solid

      
       and succinimide byproduct. (The 
      
      
      
      can be washed with ethanol, dried, and reused).
    • Concentrate the filtrate under reduced pressure.

  • Extraction and Purification:

    • Dilute the concentrated residue with 20 mL of diethyl ether and wash with water (

      
       mL) to remove residual succinimide.
      
    • Dry the organic layer over anhydrous

      
      , filter, and evaporate the solvent.
      
    • Validation Check: The crude product should be >90% pure by NMR. If necessary, purify via short-path silica gel column chromatography.

References

  • Mohinuddin, P. M. K., Reddy, B. M., Reddy, G. T., & Reddy, N. C. G. (2015). "KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide: A green methodology." Organic Communications, 8(3), 60-69.[Link]

  • Izumisawa, Y., & Togo, H. (2011).

    
    -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry, 1(3), 54-62.[Link]
    

Technical Support Center: Handling & Stabilizing 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one . As a Senior Application Scientist, I frequently see researchers struggle with this molecule due to its dual-threat instability. This compound contains both an alpha-bromo ketone moiety and a 5-methyloxolane (tetrahydrofuran/THF) ring.

Without rigorous handling protocols, the alpha-bromo ketone rapidly polymerizes, while the oxolane ring auto-oxidizes to form explosive peroxides. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound and the safety of your lab.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My purified sample turned into a dark, viscous oil overnight. What happened?

The Causality: Your compound has undergone spontaneous intermolecular polymerization. Alpha-bromo ketones are inherently chemically unstable and highly susceptible to nucleophilic attack[1]. In the presence of trace acids, bases, or even ambient heat, the ketone undergoes keto-enol tautomerism. The resulting enol tautomer is highly nucleophilic at the alpha-carbon[2]. Because the adjacent molecule's alpha-bromo group is an excellent electrophile, the enol of one molecule attacks the alpha-carbon of another, displacing the bromide. This intermolecular alkylation cascades rapidly, resulting in a dark, viscous polymeric mass. The Fix: You must suppress enolization and reduce intermolecular collision frequency. Store the compound as a dilute solution (e.g., 0.1 M in anhydrous dichloromethane) rather than neat, and keep it strictly at -20°C.

Q2: I am seeing unexplained side products, a loss of assay yield, and my storage vial popped when opened. Why?

The Causality: The 5-methyloxolane ring is structurally analogous to tetrahydrofuran (THF), which reacts readily with atmospheric oxygen to form hydroperoxides[3]. The carbons adjacent to the ether oxygen have highly activated C-H bonds. Oxygen inserts into these bonds via a radical auto-oxidation pathway. As peroxides accumulate, they decompose into ring-opened side products (lactones/acids) that ruin your yield, and they generate gases that pressurize the vial. The Fix: You must store the compound in an air-impermeable container under an inert atmosphere (Argon or Nitrogen)[4][5]. Furthermore, the addition of a radical scavenger is required to halt the auto-oxidation chain reaction.

Q3: Can I distill this compound to achieve high purity?

The Causality: Yes, but with extreme caution. Most explosions involving oxolane/THF derivatives occur when a peroxidized material is distilled to absolute dryness[5]. Peroxides have higher boiling points than the parent molecule. As the compound distills, peroxides concentrate in the boiling flask. The Fix: Always test for peroxides before applying heat[5]. Never distill to dryness; you must leave at least 10-20% bottoms in the distillation flask to keep any trace peroxides safely solvated[5].

Part 2: Visualizing the Degradation & Stabilization Logic

G Molecule 2-Bromo-1-(5-methyloxolan-2-yl) ethan-1-one Path1 Enolization & Intermolecular Alkylation Molecule->Path1 Base/Heat Path2 Auto-oxidation (O2 exposure) Molecule->Path2 Air/Time Path3 Photolysis (UV/Light) Molecule->Path3 Light Result1 Polymerization (Dark, viscous liquid) Path1->Result1 Result2 Oxolane Peroxides (Explosive/Degradation) Path2->Result2 Result3 C-Br Cleavage (Radical byproducts) Path3->Result3

Mechanistic degradation pathways of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

G Start Receive/Synthesize Compound Test Test for Peroxides (KI Starch Strip) Start->Test AddBHT Add BHT Inhibitor (250-400 ppm) Test->AddBHT < 1 ppm (Safe) Purify Purify via Column (Alumina/Silica) Test->Purify > 1 ppm (Unsafe) Store Store at -20°C Argon, Amber Vial AddBHT->Store Purify->AddBHT

Standard operating workflow for the stabilization and safe storage of the compound.

Part 3: Quantitative Stability Matrix

To optimize your experimental design, reference the table below. It summarizes the expected half-life of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one under various storage conditions.

Storage ConditionInhibitor AddedAtmosphereContainerEst. Half-LifePrimary Degradation Mode
Neat, 25°CNoneAirClear Glass< 24 HoursPolymerization / Oxidation
Neat, 4°CNoneAirAmber Glass1–2 WeeksOxidation (Peroxides)
Neat, -20°C300 ppm BHTArgonAmber Glass~3 MonthsSlow Polymerization
0.1 M in DCM, -20°C 300 ppm BHT Argon Amber Glass > 12 Months Stable

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and safety, implement these self-validating workflows in your laboratory. A self-validating protocol contains built-in checkpoints that prove the step was successful before you move forward.

Protocol A: Peroxide Testing and Neutralization

Because the oxolane ring is a known peroxide generator[6], you must test opened containers every 3 months[6]. Discard the chemical as hazardous waste if it exceeds a 6-month shelf life after opening[6].

  • Visual Inspection (Validation Checkpoint 1): Before moving the vial, inspect the cap and the liquid. If you observe white crystals around the lid or suspended in the liquid, DO NOT OPEN IT . The friction of opening a crystallized lid can cause a detonation[5]. Call your EH&S department immediately[5].

  • KI-Starch Testing: If no crystals are present, open the vial in a fume hood. Dip a Potassium Iodide (KI) starch indicator strip into the solution.

  • Read Results:

    • Validation Checkpoint 2: If the strip remains white (< 1 ppm), the solvent is safe to use.

    • If the strip turns blue/black (> 1 ppm), peroxides are present. Proceed to step 4.

  • Alumina Filtration: Pass the peroxidized solution through a short plug of activated basic alumina. The basic alumina will selectively bind the hydroperoxides.

  • Re-Test (Validation Checkpoint 3): Re-test the filtrate with a new KI-Starch strip. It must read < 1 ppm before you proceed to downstream assays.

Protocol B: Anti-Polymerization Storage Preparation

To prevent the alpha-bromo ketone from undergoing intermolecular alkylation, prepare it for long-term storage immediately after synthesis or receipt.

  • Inhibition: Add 250–400 ppm of Butylated hydroxytoluene (BHT) to the purified compound. BHT acts as a radical scavenger to inhibit oxolane peroxide formation[3].

  • Solvent Dilution: Dilute the compound to a 0.1 M concentration using an anhydrous, non-nucleophilic solvent (e.g., dry Dichloromethane or Toluene). Causality: Dilution drastically reduces the intermolecular collision frequency of the reactive alpha-bromo ketone moieties, halting polymerization.

  • Degassing: Sparge the solution with Argon gas for 10 minutes to displace dissolved oxygen.

  • Light Protection: Transfer the degassed solution into an air-impermeable amber glass vial. Causality: Amber glass prevents UV-mediated photolytic cleavage of the weak C-Br bond[7].

  • Cryo-Storage & Validation: Flush the headspace with Argon, seal tightly, and store at -20°C.

    • Validation Checkpoint: Check the vial after 48 hours. The solution should remain perfectly clear and free-flowing. A shift to a yellow tint or increased viscosity indicates trace moisture/base contamination initiating polymerization.

References

  • Google Patents. "US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof.
  • ymaws.com (BASF). "Tetrahydrofuran (THF) Storage and Handling." URL:[Link]

  • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points." URL:[Link]

  • Redox. "Safety Data Sheet Tetrahydrofuran." URL:[Link]

  • University of Pittsburgh EH&S. "Safe Handling and Disposal of Peroxide Forming Chemicals." URL:[Link]

  • UC Santa Barbara EH&S. "Tetrahydrofuran (THF) - Standard Operating Procedure." URL:[Link]

Sources

Troubleshooting low reactivity of alpha-bromoketones in cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this portal to address the most persistent bottleneck in thiazole, imidazole, and pyrrole synthesis: the low or erratic reactivity of


-bromoketones during cyclization.

While


-bromoketones are potent electrophiles, their reactivity is frequently compromised by steric hindrance, competitive side reactions, and poor solvation dynamics. This guide provides field-proven, mechanistically grounded solutions to rescue failing cyclization workflows.

Diagnostic Matrix: Cyclization vs. Side Reactions

Before altering your protocol, you must identify the dominant reaction pathway in your flask. The table below summarizes the quantitative shifts in yield based on the reaction environment, highlighting how specific conditions either drive the desired cyclization or trigger catastrophic side reactions.

Reaction ConditionSolventBase / AdditiveDesired Cyclization YieldFavorskii / Elimination Byproducts
Standard Hantzsch EthanolNaOEt (Strong)< 35%> 60%
Base-Optimized EthanolK₂CO₃ (Mild)~ 75%< 10%
Finkelstein-Assisted AcetoneNaI (1.0 eq)~ 88%Trace
HFIP-Modified HFIPNone> 95%Not Detected

Troubleshooting Workflows & Logical Interventions

G Start Low Reactivity or Complex Mixture Detected Check1 Assess Steric Hindrance at alpha-carbon Start->Check1 Check2 Evaluate Base Strength & Nucleophilicity Start->Check2 Check3 Check Solvent Hydrogen-Bonding Capacity Start->Check3 Sol1 In Situ Finkelstein (NaI Addition) Check1->Sol1 Bulky Substrate Sol2 Switch to Mild Base (e.g., K2CO3) Check2->Sol2 Favorskii Suspected Sol3 Switch to HFIP (Fluorinated Solvent) Check3->Sol3 Poor Electrophilicity

Logical decision tree for troubleshooting alpha-bromoketone reactivity.

Frequently Asked Questions (FAQs)

Q1: My


-bromoketone is failing to cyclize with thioamides, yielding mostly unreacted starting material. How can I force the reaction? 
A1:  The issue is likely a high activation energy barrier caused by steric hindrance around the 

-carbon or poor leaving-group ability of the bromide in your chosen solvent. Causality & Solution: You can bypass this by employing an in situ Finkelstein reaction[1]. By adding Sodium Iodide (NaI), the bromide is displaced to form a transient

-iodoketone. Iodide is a vastly superior leaving group, which drastically lowers the activation energy for the subsequent nucleophilic attack by the thioamide[1]. Alternatively, switching the solvent to Hexafluoroisopropanol (HFIP) provides immense hydrogen-bonding donor ability, which activates the carbonyl and stabilizes the departing bromide without acting as a nucleophile itself[2].

Q2: I am observing a significant amount of rearranged carboxylic acid derivatives instead of my target heterocycle. What is causing this? A2: You are triggering the Favorskii Rearrangement [3]. Causality & Solution: The high reactivity of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-bromoketones means they are highly susceptible to competing pathways when exposed to strong bases (like NaH or alkoxides). The strong base deprotonates the less hindered ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-carbon (the one without the bromine), forming an enolate that attacks the

-carbon to form a highly strained cyclopropanone intermediate. This ring rapidly opens to form rearranged esters or acids. To mitigate this, immediately switch to a milder, inorganic base such as Potassium Carbonate (K₂CO₃) and lower the reaction temperature.

Q3: How do I know if my Hantzsch cyclization is actually proceeding through the correct intermediate? A3: The Hantzsch thiazole synthesis is not a single concerted step; it is a cascade reaction involving nucleophilic displacement, intramolecular attack, and dehydration[4]. Causality & Solution: The condensation occurs through an isolable imino thioether intermediate, followed by a hydroxythiazoline intermediate[5]. If your reaction stalls, you will often see the imino thioether build up on TLC. This usually indicates that the initial S-alkylation succeeded, but the subsequent ring closure (which requires the amine to attack the carbonyl) is failing due to insufficient electrophilicity of the carbonyl. Adding a mild Lewis acid or switching to a protic solvent can push the dehydration step forward.

Mechanism AlphaBromo Alpha-Bromoketone HantzschInt Imino Thioether Intermediate AlphaBromo->HantzschInt + Thioamide (Mild Conditions) Enolate Enolate Formation (alpha'-carbon) AlphaBromo->Enolate + Strong Base Thioamide Thioamide (Nucleophile) StrongBase Strong Base (e.g., Alkoxide) Thiazole Thiazole Derivative (Desired) HantzschInt->Thiazole Cyclization & Dehydration Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Attack FavorskiiProd Rearranged Ester/Acid (Side Product) Cyclopropanone->FavorskiiProd Ring Opening

Mechanistic divergence: Hantzsch cyclization vs. Favorskii rearrangement.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They contain built-in visual or chemical checkpoints that allow you to confirm the success of each mechanistic step before proceeding.

Protocol A: In Situ Finkelstein-Assisted Hantzsch Cyclization

Use this protocol when dealing with sterically hindered


-bromoketones that fail to react under standard conditions.
  • Halogen Exchange (Activation): Dissolve the

    
    -bromoketone (1.0 eq) in anhydrous acetone (0.2 M). Add Sodium Iodide (1.2 eq).
    
  • Self-Validation Checkpoint 1: Stir at room temperature for 30 minutes. The reaction validates itself via a distinct physical change: the solution will turn pale yellow/orange, and a fine white precipitate of NaBr will form (since NaBr is insoluble in acetone, driving the equilibrium forward). TLC will confirm complete conversion to the

    
    -iodoketone (which typically runs slightly lower than the bromo-precursor)[1].
    
  • Nucleophilic Attack: Once the NaBr precipitation ceases, add the thioamide/thiourea (1.1 eq) directly to the suspension.

  • Cyclization: Heat the mixture to 50 °C for 2–4 hours.

  • Self-Validation Checkpoint 2: The successful formation of the thiazole ring releases water and acid. If you added a mild carbonate base, the cessation of CO₂ evolution (bubbling) serves as a real-time kinetic indicator that the dehydration/aromatization step is complete.

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and recrystallize from ethanol.

Protocol B: HFIP-Mediated Catalyst-Free Cyclization

Use this protocol to avoid the Favorskii rearrangement entirely while maximizing yield without the need for basic additives.

  • Solvation: Dissolve the

    
    -bromoketone (1.0 eq) and the thioamide (1.0 eq) in Hexafluoroisopropanol (HFIP) to a concentration of 0.5 M[2].
    
  • Reaction: Stir the mixture at room temperature. Causality: HFIP's extreme ionizing power stabilizes the transition state of the leaving bromide, while its low nucleophilicity ensures the solvent does not compete with the thioamide[2].

  • Self-Validation Checkpoint: Because HFIP is highly polar, the starting materials are completely soluble, but the highly crystalline hydrobromide salt of the resulting thiazole product is often insoluble. The spontaneous formation of a dense, analytically pure precipitate within 1–2 hours validates the completion of the cyclization.

  • Isolation: Simply filter the precipitate, wash with cold diethyl ether, and neutralize with saturated NaHCO₃ to obtain the free base.

References

1.[1] 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone - Benchchem. Source: benchchem.com. URL: 2.[3] 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | 69638-06-8 | Benchchem. Source: benchchem.com. URL: 3.[5] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. Source: nih.gov. URL: 4.[2] 2-Bromo-4-(furan-2-yl)-1,3-thiazole - Smolecule. Source: smolecule.com. URL: 5.[4] 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde 383140-93-0 - Benchchem. Source: benchchem.com. URL:

Sources

Purification techniques to remove unreacted bromine from 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective removal of unreacted elemental bromine from the synthesis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. We will explore the fundamental principles behind purification, offer detailed step-by-step protocols, and provide troubleshooting solutions to common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses foundational questions regarding the purification process, emphasizing the rationale behind experimental choices.

Q1: Why is the complete removal of unreacted bromine from my reaction mixture essential? The removal of residual bromine, a reddish-brown and noxious liquid, is critical for several reasons[1][2][3]. Elemental bromine is highly corrosive and toxic, posing significant safety risks during handling and subsequent steps[4][5]. From a chemical standpoint, its powerful oxidizing nature can lead to unwanted side reactions, degradation of the target α-bromo ketone, and the formation of impurities in downstream applications, ultimately compromising yield and purity. Furthermore, α-bromo ketones can be unstable, and the presence of residual reagents may catalyze decomposition[6].

Q2: What are the primary strategies for removing unreacted bromine? There are two main approaches: chemical quenching and physical separation.[7]

  • Chemical Quenching: This is the most common and highly recommended method. It involves the addition of a reducing agent to the reaction mixture. The reducing agent reacts with the elemental bromine (Br₂) and converts it into non-volatile, water-soluble bromide ions (Br⁻). These ionic salts can then be easily removed from the organic product via an aqueous workup.[7][8]

  • Physical Separation: This strategy relies on differences in physical properties. Since bromine has a relatively low boiling point (58.8 °C), distillation can be used[3][4][7]. However, this method is generally not recommended for this application, as α-bromo ketones can be thermally sensitive and may degrade or decompose at elevated temperatures[6].

Q3: How exactly does a chemical quench work? The process is a redox reaction. Elemental bromine (oxidation state 0) is a potent oxidizing agent. A quenching agent, such as sodium thiosulfate or sodium bisulfite, acts as a reducing agent. It donates electrons to the bromine, reducing it to the much more stable and water-soluble bromide ion (oxidation state -1). The visible endpoint of this reaction is the disappearance of bromine's characteristic reddish-brown color as it is consumed[7][8].

Q4: Which quenching agent is the best choice for my experiment? The ideal quenching agent depends on the specific reaction conditions, particularly the pH. Sodium thiosulfate and sodium bisulfite/sulfite are the most common choices.

Quenching AgentTypical ConcentrationKey Considerations
Sodium Thiosulfate (Na₂S₂O₃) 10% (w/v) aqueous solutionHighly effective and widely used[7][8]. Caution: Can form insoluble elemental sulfur as a byproduct if the reaction mixture is acidic[7][8].
Sodium Bisulfite (NaHSO₃) 5-10% (w/v) aqueous solutionExcellent alternative to thiosulfate, especially in acidic conditions where sulfur precipitation is a concern[7][9][10].
Sodium Sulfite (Na₂SO₃) 5-10% (w/v) aqueous solutionFunctions similarly to sodium bisulfite and is another reliable option[7][11][12].
Sodium Metabisulfite (Na₂S₂O₅) ~1.3 M aqueous solutionA very effective quenching agent, often used interchangeably with sodium bisulfite[5][8].

Q5: How can I monitor the purification process to ensure all impurities are removed? Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring both the reaction progress and the effectiveness of the purification.[13][14][15] By spotting the crude reaction mixture, the quenched mixture, and the final organic extract on a TLC plate, you can visualize the disappearance of starting material and the clean formation of the product spot. A pure compound should ideally appear as a single spot on the TLC plate[14].

Section 2: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for the purification of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Protocol 1: Standard Purification via Chemical Quenching and Aqueous Workup

This protocol is the industry-standard method for removing excess bromine and isolating the crude product.

G Figure 1: Standard Bromine Removal Workflow A Crude Reaction Mixture (Contains Product, Solvent, Br₂) B 1. Cool Mixture (0-5 °C Ice Bath) A->B C 2. Quench (Slowly add aq. NaHSO₃) B->C D 3. Aqueous Workup (Separatory Funnel) C->D E Aqueous Layer (Water, NaBr, NaHSO₄) To Waste D->E Separate F Organic Layer (Contains Product) D->F Separate G 4. Wash (H₂O, then Brine) F->G H 5. Dry (Anhydrous Na₂SO₄ or MgSO₄) G->H I 6. Filter & Concentrate (Rotary Evaporation) H->I J Purified Product (Ready for further analysis or use) I->J

Caption: Figure 1: Standard Bromine Removal Workflow.

Methodology:

  • Cooling: Once the bromination reaction is complete, place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C. This step is crucial to control the heat generated during the exothermic quenching reaction.

  • Quenching: While stirring the cooled reaction mixture vigorously, slowly add a 10% aqueous solution of sodium bisulfite (NaHSO₃) dropwise. Continue the addition until the characteristic reddish-brown color of bromine completely disappears, leaving a colorless or pale-yellow solution.[7][9]

  • Extraction: Transfer the entire mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), two distinct layers will form. Add a portion of deionized water to dilute the aqueous phase and rinse the reaction flask, adding this to the separatory funnel.

  • Separation: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently at first, then more vigorously. Allow the layers to separate completely. Drain the aqueous layer (bottom layer for chlorinated solvents, top layer for less dense solvents like ether or ethyl acetate).

  • Washing: Wash the remaining organic layer sequentially with:

    • Deionized water to remove the bulk of water-soluble salts.

    • Saturated aqueous sodium chloride (brine). This wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[7]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should appear free-flowing, not clumped, indicating sufficient drying.

  • Concentration: Carefully filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent.[16][17][18][19] Be mindful of the bath temperature, as the α-bromo ketone product may be heat-sensitive[6].

Protocol 2: Monitoring Progress with Thin-Layer Chromatography (TLC)

TLC is a fast and effective method to assess the purity of your sample at various stages.[13][15][20]

Methodology:

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a tiny amount of your crude material and your purified product in a volatile solvent. Using separate capillary tubes, spot each sample on the starting line. It is also good practice to spot the starting material of the reaction for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The eluent level must be below the starting line. Cover the chamber and allow the solvent to travel up the plate via capillary action.[14]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by staining (e.g., with iodine vapor).[13]

  • Analysis: A pure product should appear as a single, well-defined spot. Compare the Rƒ value (retention factor) of your product to the starting material and any visible impurities.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the purification process and provides logical solutions.

G Figure 2: Troubleshooting Decision Tree cluster_solutions Sol1 Add more quenching agent with vigorous stirring. Sol2 Add aq. NaHCO₃ to neutralize, then re-quench with NaHSO₃. Sol3 Add brine (sat. NaCl), allow to stand, swirl gently. Sol4 Perform secondary purification (e.g., Flash Chromatography). Start Problem Encountered? Q1 Persistent yellow/orange color after quenching? Start->Q1 Q2 Solid precipitate forms during thiosulfate quench? Start->Q2 Q3 Emulsion forms during workup? Start->Q3 Q4 Final product is dark or oily? Start->Q4 Q1->Sol1 Yes Q2->Sol2 Yes Q3->Sol3 Yes Q4->Sol4 Yes

Caption: Figure 2: Troubleshooting Decision Tree.

  • Issue 1: The organic layer remains yellow or orange after adding the quenching agent.

    • Possible Cause: An insufficient amount of quenching agent was added, or poor mixing prevented complete reaction.[7][8]

    • Solution: Add more of the aqueous quenching solution in small portions with vigorous stirring or shaking until the color is fully discharged. Ensure the two phases are mixing efficiently to allow the reaction to occur at the interface.

  • Issue 2: A fine white or yellow solid precipitates during a sodium thiosulfate quench.

    • Possible Cause: The reaction mixture is acidic, causing the sodium thiosulfate to decompose into elemental sulfur, which is insoluble.[7][8]

    • Solution: Before quenching, carefully neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Then, proceed with the sodium thiosulfate or, preferably, switch to a sodium bisulfite quench, which is more stable in acidic conditions.

  • Issue 3: A persistent emulsion forms in the separatory funnel.

    • Possible Cause: The densities of the aqueous and organic layers are too similar, or high concentrations of certain compounds are acting as surfactants.

    • Solution: Add a significant volume of brine (saturated aqueous NaCl). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[7] Allow the funnel to stand undisturbed for an extended period. Gentle swirling or rocking, rather than vigorous shaking, can also help.

  • Issue 4: The final product is an impure oil instead of a clean solid, or TLC shows multiple spots.

    • Possible Cause: The crude product contains organic impurities, such as unreacted starting material or over-brominated byproducts, that were not removed by the aqueous workup.

    • Solution: The product requires a secondary purification step. Flash column chromatography over silica gel is highly effective for separating compounds based on polarity and is a standard method for purifying α-bromo ketones.[21][22][23] Recrystallization may also be an option if a suitable solvent system can be identified[21][23].

Section 4: Advanced Handling and Storage

Stability of α-Bromo Ketones: The target compound, 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, is an α-bromo ketone. Compounds of this class can be lachrymatory (tear-inducing) and are often skin irritants.[6] They can also be unstable over time, potentially decomposing via dehydrobromination (loss of HBr) or hydrolysis.[6]

Proper Storage: To ensure the long-term integrity of the purified product, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Store the container in a cool, dark place, such as a refrigerator or freezer, to minimize the rate of potential decomposition.[6]

References
  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). Vertex AI Search.
  • Bromine | Properties, Uses, & Facts. (2026, February 25). Britannica. [Link]

  • Rotary evaporator - Wikipedia. Wikipedia. [Link]

  • Rotary Evaporation. (2021, August 15). Chemistry LibreTexts. [Link]

  • Video: Rotary Evaporation to Remove Solvent. (2015, March 4). JoVE. [Link]

  • Bromine: Properties, Uses & Atomic Number Explained. Vedantu. [Link]

  • Bromine Element Properties and Information. (2022, September 15). Chemical Engineering World. [Link]

  • Physical and Chemical Properties. Bromine. [Link]

  • Flexi answers - What are the physical properties and uses of bromine? CK-12 Foundation. [Link]

  • Is bromine soluble in water? Why or why not? (2016, April 4). Quora. [Link]

  • Bromine | Br2 | CID 24408. PubChem. [Link]

  • Neutralizing bromine that's eaten through container? (2022, July 27). Reddit. [Link]

  • [FREE] What is the purpose of the aqueous sodium bisulfite solution that is added during the workup of the. (2022, September 7). Brainly. [Link]

  • Thin Layer Chromatography. University of California, Los Angeles. [Link]

  • Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]

  • Thin-layer chromatography - Wikipedia. Wikipedia. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Solved In your experiment, sodium bisulfite in water is used. (2016, November 7). Chegg.com. [Link]

  • Alternatives to thiosulfate as Bromine scavenger. (2022, March 17). Reddit. [Link]

Sources

Technical Support Center: Optimizing Storage & Handling of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this valuable synthetic intermediate. Due to its bifunctional nature, containing both a reactive α-bromo ketone and a cyclic ether (oxolane) moiety, this compound requires specific storage and handling protocols to prevent degradation, primarily through hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical instability of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one?

A: The principal degradation pathway is the hydrolysis of the α-bromo ketone functional group. The carbon atom alpha to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction substitutes the bromine atom with a hydroxyl group, yielding 2-Hydroxy-1-(5-methyloxolan-2-yl)ethan-1-one and hydrogen bromide (HBr) as a byproduct. The generated HBr can further catalyze degradation.[1]

Q2: What are the ideal storage conditions for this compound?

A: To maximize shelf-life and maintain purity, stringent storage conditions are necessary. The compound should be stored in a cool, dark, and dry environment under an inert atmosphere. For detailed parameters, refer to the summary table below.

Table 1: Recommended Storage Conditions Summary

Parameter Long-Term Storage (> 1 month) Short-Term Storage (< 1 month)
Temperature -20°C (Freezer) 2-8°C (Refrigerator)
Atmosphere Inert Gas (Argon or Nitrogen) Inert Gas (Argon or Nitrogen)
Light Protected from light (Amber vial) Protected from light (Amber vial)[1]
Container Tightly sealed vial with a PTFE-lined cap Tightly sealed vial with a PTFE-lined cap

| Environment | Inside a desiccator containing a suitable drying agent | Inside a desiccator |

Q3: What are the common physical signs of degradation?

A: Visual inspection can often reveal degradation. Key indicators include:

  • Color Change: The pure compound should be a pale yellow oil or solid. Decomposition often leads to a darkening color, progressing to yellow, brown, or even black.[1]

  • Gas Evolution: The release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor, is a clear sign of hydrolysis or dehydrobromination.[1]

  • Change in Physical State: A solid compound may become oily or sticky as impurities form.

Q4: What are the primary hazards associated with this compound and what precautions should be taken?

A: Like many α-bromo ketones, this compound is expected to be a lachrymator, meaning it is a potent eye irritant that can cause tearing.[1] It is also likely to be a skin irritant. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one.

Scenario 1: The compound has discolored in the vial.

  • Q: My previously pale-yellow compound has turned dark brown upon storage. What caused this, and can I still use it?

    • A: A brown color indicates significant degradation. The two primary chemical reactions responsible are hydrolysis (reaction with moisture) and dehydrobromination (an elimination reaction that can be catalyzed by trace impurities).[1] The resulting byproducts and oligomers are often colored. We strongly advise against using the discolored material, as the purity is compromised, which will lead to inconsistent results and the introduction of impurities into your reaction. We recommend performing a purity analysis (see Protocol 4.2) before considering its use.

Scenario 2: Inconsistent yields or new byproducts in my reaction.

  • Q: I am using the same reaction conditions, but my product yields are inconsistent from batch to batch of the reagent. Why?

    • A: Inconsistent yields are a classic symptom of reagent degradation. If the compound has been stored improperly or exposed to atmospheric moisture during use, a portion of it will have hydrolyzed to the corresponding α-hydroxy ketone. This inactive byproduct reduces the effective concentration of your starting material, leading to lower yields. To ensure reproducibility, we recommend aliquoting the compound into smaller, single-use vials under an inert atmosphere upon receipt (see Protocol 4.1).

Scenario 3: A sharp, acidic odor is present upon opening the container.

  • Q: When I opened the vial inside the fume hood, I detected a sharp, irritating smell. What is it?

    • A: The sharp odor is almost certainly hydrogen bromide (HBr) gas.[1] HBr is a byproduct of both hydrolysis and dehydrobromination. Its presence is a definitive indicator that the compound has begun to decompose. This underscores the importance of handling the compound exclusively within a fume hood to avoid inhalation of corrosive vapors.

Key Degradation Pathway: Hydrolysis

The primary mechanism of concern during storage is the hydrolysis of the carbon-bromine bond, which is activated by the adjacent carbonyl group. This proceeds via a nucleophilic substitution reaction where water acts as the nucleophile.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Reactant 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate Water H₂O (Nucleophile) Water->Intermediate Nucleophilic Attack on Carbonyl Carbon Product1 2-Hydroxy-1-(5-methyloxolan-2-yl)ethan-1-one Intermediate->Product1 Elimination of Br⁻ & Deprotonation Product2 HBr (Acid Byproduct) Intermediate->Product2

Caption: Hydrolysis mechanism of the α-bromo ketone.

Recommended Protocols & Data

Protocol 4.1: Recommended Aliquoting and Storage Procedure

Causality: Aliquoting the bulk reagent into smaller, single-use quantities minimizes the exposure of the entire batch to atmospheric moisture and air each time it is used. This is the single most effective way to preserve the compound's integrity.

  • Preparation: Place the sealed vial of the compound, a rack of appropriately sized amber glass vials with PTFE-lined caps, and pipetting equipment into a desiccator. Allow the main vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the cold compound.[2]

  • Inert Atmosphere: Move all materials into a glove box or glove bag filled with an inert gas (Argon or Nitrogen).

  • Aliquoting: Open the main vial and dispense the desired quantity of the compound into each of the smaller vials. Work quickly to minimize time exposed even to the glove box atmosphere.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the newly created aliquot vials into a labeled secondary container. Add a desiccant packet to the secondary container. Store the container at the recommended temperature (-20°C for long-term).

Protocol 4.2: Qualitative Purity Check by Thin-Layer Chromatography (TLC)

Causality: TLC provides a rapid and inexpensive method to visually assess the presence of the more polar hydrolysis byproduct (the α-hydroxy ketone) compared to the parent α-bromo ketone.

  • Sample Prep: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like ethyl acetate.

  • Spotting: Spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using a mobile phase such as 30% Ethyl Acetate in Hexanes.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation: The parent compound should appear as a single, well-defined spot. The hydrolysis product, being more polar, will have a lower Rf value (it will travel a shorter distance up the plate). The presence of a significant spot at a lower Rf indicates degradation.

Table 2: Comparison of Common Desiccants
Desiccant TypeAdsorption CapacityBest ForConsiderations
Silica Gel High at high RH (>40%)General purpose, FDA-approved for food/pharma packaging[3]Can release moisture at high temperatures (>120°F).[3][4]
Molecular Sieve Excellent at low RHAchieving very dry conditions for highly sensitive reagents[3][4]Higher cost, but superior performance for aggressive drying.[3]
Montmorillonite Clay Good at low temperaturesCost-effective bulk desiccationPerformance decreases significantly above 120°F (50°C).[3]
Table 3: Troubleshooting Summary
IssueLikely Cause(s)Recommended Action(s)
Compound Discoloration Hydrolysis, DehydrobrominationDiscard material or perform purity analysis (TLC, HPLC) before use. Review storage protocol.
Inconsistent Yields Partial degradation of reagentAliquot new material upon receipt. Quantify active reagent if necessary. Store under inert gas.
Acrid/Acidic Odor HBr gas from decompositionEnsure all handling occurs in a fume hood. Discard the reagent as it is significantly degraded.
Oily Residue from Solid Formation of liquid byproductsPurity is compromised. Do not use.

References

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-BROMOBENZALACETONE. Retrieved from [Link]

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Accupass. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from [Link]

  • SorbentSystems. (n.d.). Desiccant Types. Retrieved from [Link]

  • Armor Protective Packaging. (2025, January 7). Silica Gel vs. Other Desiccants: What You Need to Know. Retrieved from [Link]

  • Patole, J. et al. (2006). Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection. Chromatographia. Retrieved from [Link]

  • Google Patents. (n.d.). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • van Leeuwen, S. M. et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Minimizing side reactions during the alkylation of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize common side reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter during the alkylation of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, providing explanations and actionable solutions.

Issue 1: A significant amount of a rearranged ester or carboxylic acid is observed in my product mixture, instead of the desired alkylated ketone.

Possible Cause: You are likely observing a product from the Favorskii rearrangement , a common side reaction for α-halo ketones with enolizable α'-hydrogens.[1][2] In the presence of a base, the enolate can undergo an intramolecular cyclization to form a cyclopropanone intermediate, which is then attacked by a nucleophile (like an alkoxide or hydroxide from your base) to yield a rearranged carboxylic acid derivative.[3][4]

Troubleshooting and Solutions:

  • Choice of Base and Temperature: The Favorskii rearrangement is often promoted by stronger bases and higher temperatures.

    • Recommendation: Employ a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor kinetic deprotonation and subsequent alkylation over the rearrangement pathway.[5][6] Strong, non-nucleophilic bases are essential for complete conversion of the ketone to its enolate, minimizing the presence of the starting ketone which can participate in other side reactions.[7]

    • Avoid: Alkoxide bases (e.g., sodium ethoxide) or hydroxide bases, as they can act as nucleophiles and promote the rearrangement.[2]

  • Solvent Selection: The solvent can influence the reactivity of the enolate.

    • Recommendation: Use a non-polar, aprotic solvent like tetrahydrofuran (THF) to favor C-alkylation.[8]

Issue 2: My desired product is contaminated with an enol ether (O-alkylation product).

Possible Cause: The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The ratio of C- to O-alkylation is influenced by several factors.

Troubleshooting and Solutions:

  • Nature of the Alkylating Agent: "Hard" electrophiles tend to favor O-alkylation, while "soft" electrophiles favor C-alkylation.

    • Recommendation: Use alkyl iodides or bromides, which are considered "softer" electrophiles, to promote C-alkylation. Avoid "harder" electrophiles like alkyl chlorides or tosylates if O-alkylation is a significant issue.

  • Solvent and Counter-ion:

    • Recommendation: Aprotic solvents with weakly coordinating cations (like Li⁺ from LDA in THF) generally favor C-alkylation.[8] Strongly coordinating solvents can solvate the cation, making the oxygen of the enolate more available for reaction.

Issue 3: I am observing di- or poly-alkylated products in my reaction mixture.

Possible Cause: This occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and undergoes a second alkylation. This is more common when the enolate is not formed quantitatively and starting material is still present.

Troubleshooting and Solutions:

  • Stoichiometry of the Base:

    • Recommendation: Use a full equivalent of a strong, non-nucleophilic base like LDA to ensure complete and irreversible formation of the enolate.[5][6] This minimizes the presence of the starting ketone, which can act as a proton source to regenerate the starting enolate from the mono-alkylated product.

  • Order of Addition:

    • Recommendation: Add the alkylating agent slowly to the pre-formed enolate solution at low temperature. This ensures that the alkylating agent reacts with the enolate as it is added, rather than having a high concentration of both the enolate and the alkylating agent present, which can lead to over-alkylation.

Issue 4: A significant amount of an α,β-unsaturated ketone is being formed.

Possible Cause: This is likely due to an elimination reaction of HBr from the starting α-bromo ketone. This can be promoted by bases, especially if they are sterically hindered.[9]

Troubleshooting and Solutions:

  • Base Selection:

    • Recommendation: While a hindered base is good for preventing nucleophilic attack on the carbonyl, a very strong and hindered base can also promote elimination. The use of LDA at low temperatures is generally a good balance. If elimination is still a major issue, a slightly less hindered but still strong base could be explored, though this may increase the risk of other side reactions.

    • Alternative: Some literature suggests that for dehydrobromination to form α,β-unsaturated ketones, a base like pyridine is used with heating.[9][10] Avoiding these conditions will minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the alkylation of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one?

A1: For the alkylation of α-bromo ketones, a strong, non-nucleophilic, and sterically hindered base is generally recommended to minimize side reactions. Lithium diisopropylamide (LDA) is an excellent choice as it promotes rapid and quantitative formation of the kinetic enolate at low temperatures (-78 °C), which helps to avoid the Favorskii rearrangement, O-alkylation, and polyalkylation.[5][6][7]

Q2: How does the oxolane ring in my substrate affect the reaction?

A2: The 5-methyloxolan-2-yl group can exert both steric and electronic effects. The steric bulk of this group may influence the facial selectivity of the enolate formation and the subsequent approach of the electrophile. Electronically, the oxygen atom in the ring could potentially chelate with the lithium cation of the enolate, which might influence the enolate's geometry and reactivity. While specific literature on this exact substrate is scarce, it is reasonable to assume that the general principles of enolate chemistry apply, with the added consideration of potential steric hindrance from the oxolane ring.

Q3: Can I use a weaker base like potassium carbonate or sodium hydride?

A3:

  • Potassium Carbonate (K₂CO₃): This is generally too weak a base to efficiently deprotonate a simple ketone to form the enolate in high concentration. Its use could lead to a complex mixture of products due to incomplete reaction and competing side reactions.

  • Sodium Hydride (NaH): NaH is a strong base and can be used to form the thermodynamic enolate.[6] However, for α-bromo ketones, the formation of the kinetic enolate with LDA at low temperature is generally preferred to avoid the Favorskii rearrangement.[5]

Q4: What is the ideal solvent for this alkylation?

A4: Anhydrous tetrahydrofuran (THF) is the most commonly recommended solvent. It is aprotic, which is crucial for the stability of the enolate, and it effectively dissolves LDA.[7][8]

Optimized Protocol for the Alkylation of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

This protocol is a general guideline. Optimization of reaction times and temperatures may be necessary for specific alkylating agents.

Materials:

  • 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkylating agent (e.g., alkyl iodide or bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA solution (in situ):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Data and Diagrams

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterCondition Favoring C-Alkylation (Desired)Condition Favoring Side Reactions
Base Strong, non-nucleophilic, sterically hindered (e.g., LDA)[5][7]Weaker, nucleophilic (e.g., NaOEt, NaOH)[2]
Temperature Low (-78 °C)High
Solvent Aprotic, non-polar (e.g., THF)[8]Protic or highly polar aprotic
Alkylating Agent "Soft" electrophiles (R-I, R-Br)"Hard" electrophiles (R-Cl, R-OTs)
Stoichiometry >1 equivalent of strong base<1 equivalent of base
Diagrams

G cluster_0 Desired C-Alkylation Pathway cluster_1 Favorskii Rearrangement Side Reaction cluster_2 O-Alkylation Side Reaction Enolate Kinetic Enolate Product Desired C-Alkylated Product Enolate->Product R-X (Alkyl Halide) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Attack O_Product O_Product Enolate->O_Product R-X (Hard Electrophile) Start Start Start->Enolate LDA, THF, -78°C Rearranged Rearranged Cyclopropanone->Rearranged Nucleophilic Attack (e.g., RO⁻) G Start Start Alkylation Reaction Check_Product Analyze Product Mixture Start->Check_Product Desired_Product Desired Product Obtained Check_Product->Desired_Product Success Side_Reaction Side Reaction Observed Check_Product->Side_Reaction Problem Identify_Side_Product Identify Side Product(s) Side_Reaction->Identify_Side_Product Favorskii Favorskii Rearrangement Product Identify_Side_Product->Favorskii Ester/Acid O_Alkylation O-Alkylation Product Identify_Side_Product->O_Alkylation Enol Ether Polyalkylation Polyalkylation Product Identify_Side_Product->Polyalkylation Higher MW Elimination Elimination Product Identify_Side_Product->Elimination α,β-Unsaturated Ketone Troubleshoot_Favorskii Use LDA at -78°C Avoid nucleophilic bases Favorskii->Troubleshoot_Favorskii Troubleshoot_O_Alkylation Use softer alkylating agent (R-I, R-Br) O_Alkylation->Troubleshoot_O_Alkylation Troubleshoot_Polyalkylation Use >1 eq. of LDA Slow addition of R-X Polyalkylation->Troubleshoot_Polyalkylation Troubleshoot_Elimination Maintain low temperature Elimination->Troubleshoot_Elimination

Caption: Troubleshooting workflow for alkylation side reactions.

References

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Technical Support Center: Solubilization & Handling of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Working with 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one presents a dual challenge in formulation and assay development. As a bromomethyl ketone derivative featuring a lipophilic 5-methyloxolane ring, it exhibits exceedingly poor aqueous solubility. More critically, the


-bromoketone moiety is a highly reactive electrophile. Conventional forceful solubilization techniques (e.g., heating, alkaline pH adjustment) will rapidly degrade the compound via nucleophilic hydrolysis, yielding an inactive 

-hydroxyketone.

This guide provides field-proven, self-validating protocols to achieve aqueous solubility while preserving the structural integrity of the molecule.

Part 1: Diagnostic FAQs (Understanding the Molecule)

Q1: Why does my compound precipitate or form an oil when added to biological buffers? A1: The compound lacks ionizable functional groups (like amines or carboxylic acids) and possesses a high partition coefficient (LogP) driven by the aliphatic oxolane ring and the heavy bromine atom. Without hydrogen-bond donors, it cannot overcome the thermodynamic penalty of disrupting the aqueous hydrogen-bond network, leading to phase separation or "oiling out" .

Q2: Can I use pH adjustment (acid/base) to force it into solution? A2: Absolutely not. Exposing


-bromoketones to basic aqueous media (pH > 7.5) accelerates nucleophilic attack by hydroxide ions (OH⁻) or induces Favorskii-type rearrangements. Acidic media (pH < 4) can catalyze the ring-opening of the oxolane (tetrahydrofuran) moiety. You must maintain a strictly neutral pH (6.5–7.2) and rely on physical encapsulation or co-solvency rather than chemical ionization.

Q3: I dissolved it in 100% DMSO, but when I spike it into my aqueous assay, it degrades. Why? A3: While DMSO is an excellent solvent for lipophilic compounds, spiking a concentrated DMSO stock into water creates a highly polar microenvironment. DMSO solvates the leaving bromide ion, significantly lowering the activation energy for aqueous hydrolysis. To prevent this, the compound must be sterically shielded from bulk water .

Part 2: Solubilization Strategy Decision Matrix

Selecting the right solubilization method depends entirely on your downstream application. Use the decision tree below to determine the optimal workflow.

DecisionTree Start Aqueous Formulation Needed CheckOrg Are organic solvents (>1%) tolerated in assay? Start->CheckOrg CoSolv Workflow A: Co-Solvency (PEG 400 / MeCN) CheckOrg->CoSolv Yes CheckBio Is the assay cellular or in vivo? CheckOrg->CheckBio No Validate Mandatory: HPLC Stability Validation CoSolv->Validate HPBCD Workflow B: HP-β-CD Inclusion Complex CheckBio->HPBCD Yes (Strictly Aqueous) Micelle Workflow C: Micellar (Poloxamer 188) CheckBio->Micelle Moderate Tolerance HPBCD->Validate Micelle->Validate

Caption: Decision matrix for selecting a solubilization strategy for reactive α-bromoketones.

Part 3: Self-Validating Experimental Protocols

Workflow B: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation

Mechanism & Causality: HP-


-CD features a hydrophilic exterior and a lipophilic interior cavity. By driving the 5-methyloxolane ring and the bromomethyl group into this cavity, we achieve two goals simultaneously: (1) the hydrophilic exterior ensures excellent macroscopic aqueous solubility, and (2) the cavity sterically shields the electrophilic 

-carbon from bulk water, drastically reducing the hydrolysis rate .

Step-by-Step Methodology (Kneading Method):

  • Stoichiometric Calculation: Calculate a 1:2 molar ratio of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one to HP-

    
    -CD. Causality: A 1:2 ratio ensures complete encapsulation of both the cyclic ether and the bromomethyl tail, preventing partial exposure to the aqueous phase.
    
  • Wetting: Place the weighed HP-

    
    -CD in a glass mortar. Add a minimal volume of 50% v/v Ethanol/Water to form a homogeneous, viscous paste.
    
  • Active Incorporation: Slowly add the bromoketone (pre-dissolved in a trace amount of pure ethanol) to the cyclodextrin paste.

  • Kneading: Triturate the mixture continuously for 45–60 minutes. Causality: Mechanical shear forces the lipophilic drug into the cyclodextrin cavity, replacing the high-energy water molecules inside.

  • Drying: Transfer the paste to a vacuum desiccator and dry at room temperature (do not exceed 30°C to prevent thermal degradation) for 24 hours to remove all ethanol and water.

  • Self-Validation (QA/QC):

    • Reconstitute 1 mg of the resulting powder in 1 mL of HPLC-grade water.

    • Inject immediately (t=0) and after 24 hours (t=24) into an HPLC-UV system.

    • Pass Criteria: A single sharp peak at t=0. Less than 5% formation of the more polar

      
      -hydroxyketone peak at t=24.
      

ProtocolWorkflow Step1 1. Molar Mixing (1:2 Drug:CD) Step2 2. Kneading (EtOH/H2O Paste) Step1->Step2 Step3 3. Vacuum Desiccation (<30°C) Step2->Step3 Step4 4. Aqueous Reconstitution Step3->Step4 Step5 5. HPLC Validation Step4->Step5

Caption: Step-by-step workflow for the preparation and validation of HP-β-CD inclusion complexes.

Workflow C: Ternary Micellar Solubilization (Poloxamer 188)

If cyclodextrin alone yields insufficient solubility, the addition of a hydrophilic block copolymer (Poloxamer 188) can lower the thermodynamic barrier for solubilization. Poloxamers form micelles that can sequester the bromoketone, while also acting synergistically with cyclodextrins to enhance complexation efficiency .

  • Preparation: Prepare a 10% w/v solution of Poloxamer 188 in neutral PBS (pH 7.2).

  • Pre-dissolution: Dissolve the bromoketone in a minimal volume of PEG 400 (acting as a co-solvent).

  • Micelle Loading: Under high-shear stirring (e.g., 1000 RPM), dropwise add the PEG 400 stock into the Poloxamer solution. Causality: The high shear ensures the lipophilic droplets are immediately stabilized by the hydrophobic blocks of the Poloxamer, preventing macro-aggregation.

  • Self-Validation (QA/QC): Monitor the solution via Dynamic Light Scattering (DLS) to confirm a uniform micelle size (<200 nm) and the absence of macro-precipitates.

Part 4: Quantitative Data & Performance Metrics

The following table summarizes the expected outcomes of each solubilization strategy, balancing absolute solubility against the chemical half-life of the


-bromoketone in the resulting matrix.
Solubilization StrategyPrimary Excipient / SolventEst. Aqueous Solubility Limit24h Stability (Hydrolysis %) at 25°CBest Use Case
Unformulated (Control) None (Pure Water)< 0.1 mg/mL> 40% degradationN/A
Co-Solvency 5% DMSO in Buffer~ 2.5 mg/mL15 - 25% degradationShort-term in vitro enzymatic assays (< 1 hr)
Micellar Dispersion 10% Poloxamer 188~ 5.0 mg/mL5 - 10% degradationCellular assays (moderate duration)
Inclusion Complex HP-

-CD (1:2 Molar)
> 15.0 mg/mL< 2% degradationIn vivo dosing, long-term stability assays

Note: Stability percentages are estimates based on the general reactivity of


-bromoketones in aqueous microenvironments. Always perform empirical HPLC validation for your specific batch.

References

  • Title: Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes Source: MDPI - Pharmaceutics URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Bromination of ketones with H2O2–HBr “on water” Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC - National Institutes of Health (NIH) URL: [Link]

Controlling stereoselectivity during reactions involving the oxolane ring

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereochemical control in synthetic routes involving the oxolane (tetrahydrofuran) ring. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving desired stereochemical outcomes. Here, we address common problems in a practical, question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Section 1: Frequently Asked Questions (FAQs) - The Core Principles

This section addresses fundamental concepts that underpin stereocontrol in the synthesis of substituted tetrahydrofurans.

Q1: What are the primary strategies for controlling stereoselectivity in reactions forming an oxolane ring?

A1: Control over stereochemistry in oxolane synthesis is typically achieved through three main strategies:

  • Substrate Control: This leverages the existing stereocenters in the starting material to direct the formation of new stereocenters. The inherent conformational preferences and steric or electronic biases of the substrate dictate the facial selectivity of the ring-closing step. For example, the stereochemistry of a cyclization can be controlled by the conformation of the substrate.[1]

  • Reagent/Catalyst Control: This strategy employs an external chiral agent—such as a chiral catalyst, ligand, or auxiliary—to influence the stereochemical outcome, often enabling the creation of enantioenriched products from achiral or racemic precursors. Asymmetric catalytic reactions are a cornerstone of modern organic synthesis for producing optically active compounds.[2][3]

  • Kinetic vs. Thermodynamic Control: This involves manipulating reaction conditions (e.g., temperature, reaction time, solvent) to favor either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control).[3][4] These two products are not always the same, and understanding this distinction is critical for troubleshooting.

Q2: Can you elaborate on Kinetic vs. Thermodynamic control in the context of oxolane synthesis?

A2: Certainly. When a reaction can yield multiple stereoisomers, the product distribution is governed by the reaction conditions.

  • Kinetic Control is achieved under irreversible conditions, typically at low temperatures with short reaction times. This regime favors the kinetic product, which is formed via the pathway with the lowest activation energy (Ea), meaning it forms the fastest.[5][6]

  • Thermodynamic Control is achieved under reversible conditions, usually at higher temperatures and for longer reaction times. This allows the system to reach equilibrium, favoring the thermodynamic product, which is the most stable isomer (lowest Gibbs free energy, ΔG).[4][5]

In oxolane synthesis, this is crucial. For instance, a 5-exo cyclization to form a tetrahydrofuran ring is often kinetically favored over a 6-endo cyclization to form a tetrahydropyran, even if the six-membered ring might be thermodynamically more stable in some substituted systems.[4] Similarly, a trans-2,5-disubstituted THF is generally more thermodynamically stable than its cis counterpart due to reduced steric strain. If your reaction allows for equilibration (e.g., via a reversible ring-opening/closing mechanism), higher temperatures will favor the trans product.

G Figure 1. Reaction Energy Profile cluster_main cluster_axis start Reactant (A) ts_kinetic TS_kinetic p_kinetic Kinetic Product (P_kinetic) ts_thermo TS_thermo p_thermo Thermodynamic Product (P_thermo) start_point ts_kinetic_point start_point->ts_kinetic_point ts_thermo_point start_point->ts_thermo_point p_kinetic_point ts_kinetic_point->p_kinetic_point anno_start_k ts_kinetic_point->anno_start_k p_thermo_point ts_thermo_point->p_thermo_point anno_start_t ts_thermo_point->anno_start_t anno_start_g y_axis_start y_axis_end y_axis_start->y_axis_end  Gibbs Free Energy (ΔG) x_axis_start x_axis_end x_axis_start->x_axis_end Reaction Coordinate   anno_end_k Ea (kinetic) anno_end_t Ea (thermo) anno_end_g ΔG (thermo) > ΔG (kinetic)

Caption: Energy profile for competing kinetic and thermodynamic pathways.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems encountered during the synthesis of substituted oxolanes.

Problem 1: Low Diastereoselectivity in Intramolecular SN2 Cyclization

Q: I am attempting to synthesize a 2,5-disubstituted tetrahydrofuran from an open-chain precursor via an intramolecular SN2 reaction. My starting material is a single diastereomer, but the product is a nearly 1:1 mixture of cis and trans isomers. What is causing this loss of stereochemical information?

A: This is a common issue that typically points to the reaction mechanism deviating from a pure SN2 pathway. A true SN2 reaction is stereospecific and should result in a single diastereomer via inversion of configuration at the electrophilic carbon.[7] A loss of stereoselectivity suggests competing reaction channels.

Troubleshooting Workflow:

G start Low Diastereoselectivity in S_N2 Cyclization q1 Is the Leaving Group (LG) appropriate (e.g., OTs, OMs, I)? start->q1 a1_yes Yes q1->a1_yes a1_no No (e.g., OH, Cl, Br) q1->a1_no q2 Is the base strong enough to deprotonate the alcohol but not strong enough to cause E2? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (e.g., using NaOH instead of NaH or KOtBu) q2->a2_no q3 Is the solvent aprotic polar (e.g., THF, DMF)? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (e.g., EtOH, H2O) q3->a3_no q4 Is the temperature low (e.g., 0 °C to RT)? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (High Temp) q4->a4_no solution Potential S_N1 character: Carbocation formation is scrambling stereocenter. Consider substrate structure. a4_yes->solution

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Causality & Solutions:

  • Leaving Group (LG): A poor leaving group (like -OH, -Cl) can disfavor the SN2 pathway. Convert the alcohol to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or iodide (I), to ensure the reaction proceeds efficiently under SN2 conditions.[8]

  • Base Selection: Use a non-nucleophilic base strong enough to fully deprotonate the hydroxyl group, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Using weaker bases or hydroxide-based bases in protic solvents can lead to an equilibrium that allows for side reactions.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like THF, DMF, or DMSO are ideal for SN2 reactions. They solvate the counter-ion of the base but do not form strong hydrogen bonds with the nucleophile (the alkoxide), thus increasing its reactivity. Protic solvents (e.g., ethanol) can solvate the nucleophile, decreasing its potency and potentially favoring SN1-like mechanisms.[9]

  • Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for competing pathways, such as elimination (E2) or SN1-type reactions involving a carbocation intermediate, which would lead to racemization or scrambling of the stereocenter.[3]

Problem 2: Poor Enantioselectivity (Low ee) in a Catalytic Reaction

Q: I am using a well-established chiral Nickel/photoredox dual catalysis system to achieve an enantioselective C(sp³)–H functionalization of a simple oxolane, but my enantiomeric excess (ee) is consistently below 50%. What factors should I investigate?

A: Achieving high enantioselectivity in catalytic systems requires meticulous attention to detail, as minor impurities or deviations in conditions can have a major impact. Low ee is a sign that the catalyst's chiral environment is not effectively discriminating between the two prochiral faces of the substrate during the key bond-forming step.

Key Areas for Troubleshooting:

ParameterPotential Issue & CausalityRecommended Action
Catalyst/Ligand Impurity, degradation, or incorrect catalyst/ligand ratio. The active catalytic species may not be forming correctly, or an achiral background reaction is dominating.Use freshly prepared/purified catalyst and ligand. Ensure the metal-to-ligand ratio is optimized as per literature precedent. Run a background reaction without the ligand to quantify the non-catalyzed pathway.
Solvent Solvent may not be anhydrous or may coordinate with the catalyst, altering the chiral pocket.Use freshly distilled, anhydrous, and degassed solvent. Screen different solvents; sometimes a subtle change (e.g., from THF to 1,4-dioxane) can dramatically impact ee.[10]
Substrate Purity Impurities in the starting material can poison the catalyst or act as alternative substrates.Re-purify the starting material (e.g., via distillation or chromatography) to >99% purity.
Temperature Higher temperatures increase molecular motion, which can lead to less effective stereochemical discrimination in the transition state.Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). While this may slow the reaction rate, it often significantly improves enantioselectivity.[3]
Concentration Bimolecular background reactions or catalyst aggregation can become more prevalent at high concentrations.Run the reaction at a higher dilution to minimize non-catalyzed side reactions.

This type of reaction, such as the enantioselective C(sp³)-H functionalization of oxacycles via photo-HAT/nickel dual catalysis, is powerful for building molecular complexity but is sensitive to these parameters.[11]

Problem 3: Incorrect Regio- or Stereoselectivity in Electrophilic Cycloetherification

Q: I am performing an acid-catalyzed intramolecular opening of an epoxy alcohol to form a substituted THF. The reaction is yielding a mixture of THF and tetrahydropyran (THP) products, and the stereochemistry is not what I predicted. How can I control this?

A: This is a classic problem of regioselectivity (5-exo vs. 6-endo cyclization) and stereoselectivity, governed by the mechanism of epoxide opening. The outcome depends heavily on whether the reaction proceeds through an SN2-like or SN1-like transition state.[8]

Mechanistic Considerations & Solutions:

  • Acid vs. Base Catalysis:

    • Base-catalyzed (e.g., NaH): The reaction proceeds via a pure SN2 mechanism. The alkoxide will attack the least sterically hindered carbon of the epoxide, leading to predictable inversion of stereochemistry. This is often highly regioselective.

    • Acid-catalyzed (Brønsted or Lewis acid): The acid protonates/coordinates to the epoxide oxygen, making it a better leaving group. This can lead to two scenarios:

      • SN2-like: Attack occurs at the less substituted carbon.

      • SN1-like: If one of the epoxide carbons can form a stable carbocation (e.g., it's tertiary or benzylic), the epoxide may open first to form a carbocation intermediate. This planar intermediate can then be attacked from either face by the hydroxyl nucleophile, leading to a loss of stereocontrol and potential rearrangements.

  • Controlling the Outcome:

    • To favor 5-exo cyclization (THF formation): Use conditions that promote kinetic control and an SN2 pathway. Base-catalyzed conditions are often superior for this. If an acid is required, a bulky Lewis acid might favor attack at the less hindered site.

    • To improve stereoselectivity: Avoid conditions that promote carbocation formation. Use non-polar solvents and milder Lewis acids (e.g., Ti(Oi-Pr)₄) instead of strong Brønsted acids. The structural factors of the substrate, such as the strategic placement of protecting groups, can also be used to control regio- and stereoselectivity.[8]

G Figure 2. Regioselectivity in Epoxide Opening cluster_start Epoxy Alcohol cluster_paths Reaction Conditions cluster_outcomes Products start Substrate base Base-Catalyzed (e.g., NaH, THF) start->base Favors Kinetic Product acid Acid-Catalyzed (e.g., H+, Lewis Acid) start->acid Can lead to Thermodynamic or Mixed Products sn2 S_N2 Pathway (Attack at less hindered C) Predictable stereochemistry base->sn2 acid->sn2 If no stable carbocation forms sn1 S_N1-like Pathway (Carbocation intermediate) Loss of stereocontrol Mixture of regioisomers acid->sn1

Caption: Decision path for controlling epoxide-opening cyclizations.

Section 3: Featured Experimental Protocol

Palladium-Catalyzed Stereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans

This protocol is adapted from the work of Wolfe and Rossi, which describes a powerful method for forming both a C-C and a C-O bond with high diastereoselectivity.[12][13]

Reaction: Aryl Bromide + γ-Hydroxy Alkene → 2-Aryl-5-methyl-tetrahydrofuran

Materials:

  • Aryl bromide (e.g., 2-bromonaphthalene, 1.0 equiv)

  • γ-Hydroxy alkene (e.g., 4-penten-1-ol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv)

  • DPE-Phos (Bis(2-diphenylphosphinophenyl)ether, 0.04 equiv)

  • NaOtBu (Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous Toluene (Sufficient for 0.2 M concentration)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NaOtBu, Pd₂(dba)₃, and DPE-Phos.

  • Solvent & Reagents: Add anhydrous toluene, followed by the γ-hydroxy alkene and then the aryl bromide via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

    • Causality Note: The high temperature is necessary for the catalytic cycle to proceed efficiently. The specific ligand (DPE-Phos) was found to be crucial for obtaining high yields, likely by promoting the key intramolecular olefin insertion into a Pd(Ar)(OR) intermediate.[12]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydrofuran derivative.

Expected Outcome: This reaction typically affords the trans-2,5-disubstituted tetrahydrofuran product with high diastereoselectivity (>20:1 dr). The stereochemical outcome is rationalized by a model where the cyclization proceeds through a chair-like transition state that minimizes steric interactions.[13]

References

  • Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 39(8), 555-567. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Wrobleski, S. T., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11874-11914. [Link]

  • Du, Y., et al. (2012). Control of Regioselectivity and Stereoselectivity in (4 + 3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. The Journal of Organic Chemistry, 77(16), 6979-6987. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydrofuran derivatives via enantioselective intramolecular oxidative hydrofunctionalization. ResearchGate. [Link]

  • Mullins, R. J., et al. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2023). Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. Nature Communications, 14(1), 7434. [Link]

  • Hoppe, D., et al. (2025). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. Accounts of Chemical Research. [Link]

  • Hoffmann, R. W., & Rummey, C. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

  • Pouliot, M., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(2), 569-583. [Link]

  • Bull, J. A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 706-745. [Link]

  • Ghorai, M. K., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1113-1166. [Link]

  • Wang, Z., et al. (2022). Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. Chemical Science, 13(4), 1056-1061. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 16(1), 9993. [Link]

  • ResearchGate. (n.d.). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. ResearchGate. [Link]

  • Leparfait, D., et al. (2024). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic & Biomolecular Chemistry. [Link]

  • Reddy, S. M. K., et al. (2020). Substrate controlled, regioselective carbopalladation for the one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues. RSC Advances, 10(27), 15794-15799. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • ResearchGate. (2024). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. ResearchGate. [Link]

  • Chen, J., et al. (2015). Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles. Molecules, 20(12), 21088-21101. [Link]

  • Brummond, K. M., & Kent, J. L. (2000). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. Tetrahedron, 56(21), 3263-3283. [Link]

  • Lu, H., et al. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 136(42), 14842-14849. [Link]

  • DSpace. (2014). Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace at the University of Tartu. [Link]

  • Wang, Y., et al. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Molecules, 28(19), 6777. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(7), 2753-2764. [Link]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9159-9164. [Link]

  • ResearchGate. (2020). Substrate controlled, regioselective carbopalladation for the one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues. ResearchGate. [Link]

  • Vizer, S. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5236. [Link]

Sources

Technical Support Center: Stabilization and Handling of α-Bromoketone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for α-bromoketone intermediates. As crucial precursors in the synthesis of pharmaceuticals and complex heterocycles, α-bromoketones are invaluable building blocks.[1][2] However, their utility is often matched by their challenging nature; they are frequently potent lachrymators and can exhibit significant instability.[2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into stabilizing these reactive intermediates. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Instability and Decomposition

This section addresses the fundamental challenges of working with α-bromoketones. Understanding the "why" behind their instability is the first step toward effective stabilization.

Q1: My α-bromoketone is turning yellow/brown and has a sharp smell. What is happening?

A1: You are observing classic signs of decomposition. The discoloration (yellow to brown or even black) and the sharp, acrid odor are strong indicators that your intermediate is degrading.[3] The smell is often due to the release of hydrogen bromide (HBr) gas, a common byproduct of decomposition pathways.[3] This degradation not only reduces your yield but can also introduce impurities that complicate subsequent reaction steps.

Q2: What are the primary chemical pathways that cause α-bromoketone decomposition?

A2: There are two primary decomposition pathways you must control:

  • Dehydrobromination: This is an elimination reaction, often catalyzed by trace amounts of base, that removes HBr to form an α,β-unsaturated ketone.[3][4] This is a common issue if basic washes (e.g., sodium bicarbonate) are used improperly during workup with sensitive substrates.[3]

  • Hydrolysis: The presence of water, especially under acidic conditions, can lead to the hydrolysis of the α-bromoketone back to the parent ketone or other side products.[3] The HBr byproduct from the synthesis itself can catalyze this decomposition, creating a feedback loop of degradation.[1][3]

DecompositionPathways cluster_main α-Bromoketone Instability cluster_pathways Decomposition Products alpha_bk α-Bromoketone Intermediate unsat_ketone α,β-Unsaturated Ketone alpha_bk->unsat_ketone Dehydrobromination (Base-Catalyzed) hydrolysis_prod Hydrolysis Products (e.g., Parent Ketone) alpha_bk->hydrolysis_prod Hydrolysis (Acid/Water-Catalyzed)

Caption: Primary decomposition pathways of α-bromoketone intermediates.

Q3: What environmental or chemical factors accelerate the decomposition of my intermediate?

A3: Several factors can significantly increase the rate of decomposition. Proactive control of these variables is the most effective stabilization strategy.

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures dramatically accelerate decomposition rates.Store intermediates at low temperatures (refrigeration or freezing). Run subsequent reactions at the lowest effective temperature.[3]
Light UV or visible light can promote radical pathways and decomposition.[3][5]Store compounds in amber vials or protect them from light by wrapping containers in foil.[3]
Base Catalyzes dehydrobromination to form α,β-unsaturated ketones.[3][4]Avoid basic conditions during workup and storage. If a basic wash is necessary, perform it quickly at low temperatures with dilute solutions.
Acid (esp. HBr) HBr is a common byproduct of synthesis and can catalyze hydrolysis and other rearrangements.[1][3]Use anhydrous conditions for synthesis and storage. Remove HBr as it is formed, if possible.[3]
Water Leads to hydrolysis, converting the product back to the starting ketone or other byproducts.Use anhydrous solvents and store the final product in a desiccated environment.[3]

Part 2: Troubleshooting Guide - Synthesis and Purification

This section provides solutions to common problems encountered during the synthesis and purification of α-bromoketones.

Q4: My bromination reaction is slow and gives a low yield, with a lot of starting material left. How can I improve conversion?

A4: Incomplete conversion in acid-catalyzed brominations often points to inefficient formation of the enol intermediate, which is the reactive species.[4]

  • Catalyst Choice: Ensure you are using an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or hydrobromic acid (HBr) itself, to facilitate enolization.[6]

  • Reaction Conditions: Some challenging substrates may require stronger conditions. For instance, one study reported that switching from catalytic p-TsOH in DCM to using neat trifluoroacetic acid (TFA) at low temperatures (-10°C) resulted in quantitative conversion where other methods failed.[7]

  • Brominating Agent: While Br₂ and N-bromosuccinimide (NBS) are common, ensure their purity and stoichiometry.[4][6] For some substrates, alternative brominating agents might offer better results.

Q5: I'm getting a significant amount of di-brominated product. How do I improve selectivity for mono-bromination?

A5: The formation of di-brominated species is highly dependent on the reaction conditions.

  • Use Acidic Conditions: For mono-bromination, acid-catalyzed reactions are generally preferred. The electron-withdrawing effect of the first bromine atom deactivates the enol intermediate, making the second bromination step slower than the first.[3][8]

  • Avoid Basic Conditions: In base-catalyzed reactions, the first bromine atom makes the remaining α-proton even more acidic, causing the second halogenation to be faster than the first. This makes it very difficult to stop the reaction at the mono-brominated stage.[3][8]

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0-1.05 equivalents for mono-bromination.

  • Monitor the Reaction: Closely monitor the reaction by TLC or GC/MS to stop it once the starting material is consumed, before significant di-bromination occurs.

TroubleshootingLogic Problem Problem During Synthesis Low_Conversion Low Conversion / Incomplete Reaction Problem->Low_Conversion Dibromination Excess Dibromination Problem->Dibromination Decomposition Product Decomposition (During Workup) Problem->Decomposition Sol_Low_Conversion 1. Check acid catalyst 2. Increase acid strength (e.g., TFA) 3. Check brominating agent stoichiometry Low_Conversion->Sol_Low_Conversion Sol_Dibromination 1. Ensure acidic conditions 2. Avoid base 3. Control stoichiometry (1.0 eq Br) 4. Monitor reaction closely Dibromination->Sol_Dibromination Sol_Decomposition 1. Use cold, neutral water for wash 2. Avoid basic washes (e.g., NaHCO3) 3. Work quickly at low temp 4. Use non-polar chromatography eluents Decomposition->Sol_Decomposition

Caption: Troubleshooting logic for common α-bromination synthesis issues.

Q6: My α-bromoketone looks fine after the reaction, but decomposes during aqueous workup or column chromatography. What can I do?

A6: This is a very common and critical issue. The purification step is often where the most product is lost to degradation.

  • Workup:

    • Temperature: Perform all extractions and washes in a separatory funnel jacketed with an ice bath. Low temperatures are critical.[3]

    • Washes: Use cold, pH-neutral water or brine for washes. Avoid basic solutions like sodium bicarbonate unless absolutely necessary, and if so, use a very dilute, cold solution and work extremely fast.[3]

  • Chromatography:

    • Speed: These compounds are often unstable on silica or alumina. Work quickly. Do not leave the compound on a column overnight.

    • Eluent: Use a non-polar eluent system (e.g., hexane/ethyl acetate, hexane/DCM) to move the product off the column as fast as possible.[7]

    • Deactivation: Consider pre-treating the silica gel by flushing the packed column with your eluent containing 1% triethylamine, followed by pure eluent to remove the base. This deactivates the acidic sites on the silica gel that can promote decomposition.

Part 3: Experimental Protocols and Workflows

This section provides actionable, step-by-step protocols for the synthesis, purification, and stabilization of α-bromoketone intermediates.

Protocol 1: HBr Scavenging to Prevent Decomposition

The HBr generated during bromination is a primary cause of degradation.[1] This protocol is adapted from a "phase-vanishing" methodology designed to trap HBr in an aqueous layer as it forms, preventing it from reacting with the product.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the starting ketone in a water-immiscible organic solvent (e.g., chloroform, DCM).

  • Aqueous Layer: Add an equal volume of cold water to the flask. This aqueous phase will serve as the HBr sink.

  • Bromination: Begin stirring the biphasic mixture vigorously. Slowly add the brominating agent (e.g., 1.0 eq of Br₂) dropwise to the organic layer.

  • Reaction: As the reaction proceeds, the generated HBr will be preferentially partitioned into the aqueous layer, effectively removing it from contact with the acid-sensitive α-bromoketone product in the organic layer.[1]

  • Workup: Once the reaction is complete (by TLC), separate the organic layer. Wash with cold brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at low temperature.

Workflow 1: Post-Synthesis Stabilization and Storage

This workflow outlines the critical steps from the crude product to stable, long-term storage.

StabilizationWorkflow Crude Crude Product (in reaction solvent) Workup Low-Temp Workup - Cold, neutral washes - Avoid base Crude->Workup Isolate Purify Rapid Purification - Fast chromatography - Non-polar eluent Workup->Purify Purify Store Final Storage - Freezer (-20°C) - Amber vial (dark) - Desiccator (anhydrous) Purify->Store Store

Caption: A workflow for maximizing the stability of α-bromoketones post-synthesis.

Q7: Are there any chemical scavengers or additives I can use for long-term storage?

A7: While adding stabilizers to the final, purified product is uncommon, the principle of scavenging is best applied to remove residual acid before storage. After purification, ensure all solvent is removed under high vacuum at low temperature. For particularly sensitive compounds, co-evaporation with a non-polar, anhydrous solvent like toluene can help remove the last traces of HBr. Storing over a small amount of anhydrous potassium carbonate is sometimes used, but this should be tested carefully as it introduces a solid and a basic material, which could catalyze dehydrobromination in some cases. The most reliable method is rigorous purification followed by strict adherence to cold, dark, and anhydrous storage conditions.[3] Modern techniques using scavenger resins can also be employed to remove excess reagents or acidic byproducts post-reaction.[9]

References

  • Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. [Link]

  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Bekaert, A., & Tius, M. A. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3127. [Link]

  • McMurry, J. (2015). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • Das, B., et al. (2010). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. [Link]

  • Nayak, S. K., & Laskar, D. D. (2015). A New and Versatile One-Pot Strategy to Synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. ResearchGate. [Link]

  • Felixkeeg. (2020). Separation of Ketone and alpha Bromo ketone. Reddit. [Link]

  • Bell, D. M., et al. (2023). Effect of OH scavengers on the chemical composition of alpha-pinene secondary organic aerosol. Helsinki.fi. [Link]

  • Jacques, J., & Marquet, A. (1973). Phenyltrimethylammonium Tribromide. Organic Syntheses. [Link]

  • Ley, S. V., & Baxendale, I. R. (2002). Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. [Link]

  • Di-alpha-halogenation of ketones in acidic medium. (2019). Chemistry Stack Exchange. [Link]

  • Soderberg, T. (2023). Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • García-Santos, W. H., et al. (2019). Visible-Light Photocatalytic Preparation of 1,4-Ketoaldehydes and 1,4-Diketones from α-Bromoketones and Alkyl Enol Ethers. Organic Chemistry Portal. [Link]

  • Lachrymators. Brandeis University Laboratory Safety. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Methyloxolan-2-yl Substituted Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Nucleophilic Additions & Stereocontrol in Hindered Tetrahydrofuranyl Ketones

Introduction: The Structural Challenge

You are likely here because your reaction yields are low, or your diastereomeric ratios (dr) are poor. The 5-methyloxolan-2-yl ketone scaffold presents a unique "double-lock" steric challenge:

  • Proximal Hindrance: The

    
    -chiral center at C2 of the oxolane ring creates immediate steric bulk next to the carbonyl.
    
  • Distal Conformational Bias: The 5-methyl group locks the tetrahydrofuran (THF) ring into specific envelope conformations, often projecting the C2-substituent into a pseudo-axial orientation that blocks nucleophilic trajectories (Bürgi-Dunitz angle).

This guide abandons generic advice. We focus on breaking the steric wall using chelation, Lewis acid activation, and trajectory manipulation.

Module 1: Nucleophilic Addition (Grignard/Organolithium)[1]

User Issue: "My Grignard reagent isn't adding. I recover starting material or get enolization products."

Diagnosis: Standard Grignard reagents (


) are often too bulky and insufficiently electrophilic to overcome the steric barrier of the 2-substituted oxolane. The basicity of the reagent triggers enolization (proton abstraction) rather than addition.

Solution: The "Turbo-Grignard" & Lanthanide Activation You must decouple basicity from nucleophilicity and activate the carbonyl oxygen to pull the nucleophile in.

Protocol 1.1: LaCl3·2LiCl Mediated Addition

Why this works: The Lanthanum(III) salt coordinates tightly to the carbonyl oxygen, increasing electrophilicity (activation) while the bulky ate-complex prevents the Grignard from acting as a base.

Reagents:

  • Anhydrous

    
     (0.6 M in THF)
    
  • Organomagnesium reagent (

    
    )
    
  • Target Ketone[1][2]

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask under Argon.

  • Complexation: Add the ketone (1.0 equiv) and

    
     solution (1.1 equiv) to the flask. Stir at room temperature for 1 hour .
    
    • Critical Checkpoint: The solution must remain clear. If precipitation occurs, your salts are wet.

  • Cooling: Cool the mixture to -78 °C .

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise over 10 minutes.

  • Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    

Data Comparison: Standard vs. La-Activated

MethodReagentConversionYieldMajor Side Product
Standard

/ THF
35%15%Enol / Recovery
Activated

/

>98% 92% None

Module 2: Stereoselective Reduction (The Diastereomer Problem)

User Issue: "I need one specific diastereomer, but I'm getting a 50:50 mix or the wrong one."

Diagnosis: The 5-methyloxolan-2-yl ring has an oxygen atom capable of coordination. The outcome depends entirely on whether you proceed via Chelation Control (Syn-attack) or Felkin-Anh Control (Anti-attack).

Decision Tree: Select Your Reagent

G Start Desired Alcohol Configuration Decision Do you want the 'Syn' or 'Anti' product relative to the ring oxygen? Start->Decision Syn Syn-Product (Chelation Control) Decision->Syn I want Syn (Cram-Chelate) Anti Anti-Product (Felkin-Anh Control) Decision->Anti I want Anti (Open TS) ReagentSyn Reagent: Zn(BH4)2 or TiCl4 + DIBAL Syn->ReagentSyn ReagentAnti Reagent: L-Selectride or NaBH4 + CeCl3 Anti->ReagentAnti

Figure 1: Reagent selection guide for stereocontrolled reduction of oxolanyl ketones.

Protocol 2.1: Chelation-Controlled Reduction (Syn-Selective)

Mechanism: A Lewis acidic metal (


, 

) bridges the ring oxygen and the ketone oxygen. The hydride attacks from the face opposite the bulky alkyl group of the ketone.

Reagents:

  • 
     (0.1 M in 
    
    
    
    ) - Freshly prepared
  • Solvent:

    
     (Non-coordinating solvents are critical to allow substrate chelation).
    

Steps:

  • Dissolve ketone in anhydrous

    
     at -78 °C .
    
  • Add

    
     (1.5 equiv) dropwise.
    
  • Stir at -78 °C for 4 hours. Do not warm up prematurely.

  • Explanation: Zinc locks the conformation. Warming breaks the chelate, eroding selectivity.

Protocol 2.2: Felkin-Anh Reduction (Anti-Selective)

Mechanism: Uses a bulky hydride that cannot chelate. The nucleophile attacks the "open" face defined by the largest group (the oxolane ring) being perpendicular to the carbonyl.

Reagents:

  • L-Selectride (Lithium tri-sec-butylborohydride)

  • Solvent: THF[3]

Steps:

  • Dissolve ketone in THF at -78 °C .

  • Add L-Selectride (1.1 equiv) slowly.

  • The bulky hydride approaches past the small hydrogen of the

    
    -center, avoiding the oxolane bulk.
    

Module 3: Synthesis of the Scaffold (If you are stuck building it)

User Issue: "I cannot attach the ketone tail to the 5-methyloxolane ring efficiently."

Diagnosis: Direct alkylation of 2-lithio-5-methyloxolane often results in ring fragmentation (retro-[3+2]) or polymerization.

Solution: The Weinreb Amide Gateway Avoid direct halide displacement. Use the Weinreb amide to stabilize the intermediate.

Workflow:

  • Precursor: Start with 5-methyl-2-furoic acid (aromatic, stable).

  • Reduction: Hydrogenate the ring (

    
    ) to get the saturated acid.
    
  • Amidation: Convert acid to Weinreb amide (

    
    , EDC, HOBt).
    
  • Addition: React Weinreb amide with

    
     or 
    
    
    
    .
    • Advantage:[3][4][5][6] The tetrahedral intermediate is stable and does not collapse until acid workup, preventing over-addition.

FAQ: Rapid Fire Troubleshooting

Q: Why do I see ring opening products? A: You likely used a strong Lewis Acid (like


) at temperatures above 0 °C. The oxolane oxygen is basic; strong acids can protonate/complex it, making C2 a good leaving group. Switch to Lanthanides (

) or Titanium (

) which are milder.

Q: My reaction works for the methyl ketone but fails for the t-butyl ketone. A: The t-butyl group combined with the 5-methyloxolane creates a "steric vise." Standard nucleophilic addition is impossible here.

  • Fix: Convert the ketone to an epoxide using Corey-Chaykovsky reagent, then reduce the epoxide. This changes the hybridization trajectory and often bypasses the block.

Q: How do I determine the stereochemistry of my product? A: NOE (Nuclear Overhauser Effect) NMR is required.

  • Key Signal: Look for NOE correlations between the newly formed carbinol proton and the C2-proton of the ring.

  • Strong NOE = Protons are cis (Syn relationship).

  • Weak/No NOE = Protons are trans (Anti relationship).

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh Rule. Chemical Reviews. Link

  • Oishi, T., & Nakata, T. (1990). An Introduction to Chiral Boron Reagents. Synthesis. Link

  • Bartoli, G., et al. (2004). Highly Efficient Solvent-Free Condensation of Carboxylic Acids with Alcohols Catalysed by Zinc Perchlorate Hexahydrate. Advanced Synthesis & Catalysis. Link (Cited for Lewis Acid activation principles).

Sources

Validation & Comparative

GC-MS fragmentation patterns and identification of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one: A Predictive and Comparative Approach

Introduction: The Analytical Challenge of Novel Brominated Heterocycles

In the landscape of pharmaceutical and chemical research, the emergence of novel compounds often outpaces the development of standardized analytical data. 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a substituted α-bromoketone featuring a methyl-tetrahydrofuran (oxolane) moiety, represents a class of molecules with potential synthetic utility, possibly as an intermediate or an analog to biologically active furanones. The structural identification of such compounds is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose due to its high sensitivity and the structural information gleaned from fragmentation patterns.[1]

However, without a pre-existing entry in mass spectral libraries like NIST or Wiley, the identification of a novel compound like 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one becomes a deductive exercise. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for its identification. We will deconstruct the molecule's structure to predict its electron ionization (EI) fragmentation pathways, propose a robust GC-MS methodology for its analysis, and compare its expected fragmentation pattern with potential isomers and related structures, thereby providing a self-validating system for its confident identification.

Pillar 1: Theoretical Fragmentation Analysis & Predicted Mass Spectrum

The fragmentation of a molecule under electron ionization (EI) is not random; it is a series of predictable bond cleavages governed by the stability of the resulting radical cations and neutral losses.[2] The molecular ion (M+) of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one has a nominal molecular weight of 222/224 g/mol , reflecting the nearly 1:1 natural abundance of the bromine isotopes, 79Br and 81Br.[3] This isotopic signature, the "M/M+2" pattern, is a critical diagnostic feature for any fragment containing the bromine atom.[3]

The structure contains several key features that will dictate its fragmentation:

  • An α-Bromoketone System: This functional group is prone to specific cleavages.

  • A Saturated Heterocyclic Ring (Tetrahydrofuran): The ring can undergo opening and subsequent fragmentation.

  • A Weak Carbon-Bromine Bond: This bond is a likely site for initial cleavage.

Based on these features, we can predict the primary fragmentation pathways.

Key Predicted Fragmentation Pathways
  • Alpha (α) Cleavage: This is a characteristic fragmentation of ketones, involving the cleavage of the bond adjacent to the carbonyl group.[4][5] For this molecule, two primary α-cleavages are possible:

    • Cleavage 'a': Loss of the bromo-methyl radical (•CH2Br). This is highly unlikely due to the instability of the resulting radical.

    • Cleavage 'b': Cleavage of the bond between the carbonyl carbon and the tetrahydrofuran ring. This is a major predicted pathway, leading to the formation of a stable acylium ion.

  • Inductive Cleavage (i-Cleavage): The high electronegativity of the bromine atom makes the C-Br bond susceptible to cleavage, leading to the loss of a bromine radical (•Br).[5] This results in a prominent fragment at m/z 143.

  • Ring Fragmentation: The tetrahydrofuran ring itself can fragment. Following ionization, the ring can open, leading to a series of subsequent cleavages. A common fragmentation for substituted tetrahydrofurans involves the cleavage adjacent to the ring oxygen.[6]

The predicted major fragmentation pathways are visualized below.

G cluster_path1 Pathway 1: Alpha Cleavage cluster_path2 Pathway 2: Loss of Bromine Radical cluster_path4 Pathway 4: Base Peak Formation M Molecular Ion (M+•) [C7H11BrO2]+• m/z 222/224 F1 [C6H9O2]+ m/z 129 M->F1 - •CH2Br (Cleavage 'a' - Unlikely) F2 [C7H11O2]+ m/z 143 M->F2 - •Br (Major Pathway) F3 [C5H9O]+• (Methyl-THF ring) m/z 85 M->F3 (Cleavage 'b') F4 [C2H2BrO]+ (Bromoacetyl cation) m/z 120/122 M->F4 (Cleavage 'b') F2_further [C6H7O]+ m/z 95 F2->F2_further - CO (Loss of Carbon Monoxide) F5 [C5H9O]+ (Rearranged) m/z 85 F3->F5 G A Acquire GC-MS Data (Using Recommended Protocol) B Step 1: Examine Total Ion Chromatogram (TIC) - Identify Peak of Interest - Check Peak Shape A->B C Step 2: Extract Mass Spectrum - Background Subtract Spectrum B->C D Step 3: Check for Bromine Isotope Pattern - Look for M/M+2 peaks (e.g., 222/224) C->D E Step 4: Identify Molecular Ion - Is m/z 222/224 present? D->E Yes H Step 7: Final Confirmation - Compare against alternative structures - Consider retention index data D->H No, but fragment M+2 present F Step 5: Identify Base Peak - Is the most abundant ion at m/z 85? E->F Yes E->H No (suppressed) G Step 6: Correlate Key Fragments - Match observed ions to predicted fragments (m/z 143, 120/122, 95) F->G Yes F->H No, check other fragments G->H All Match I Identification Confirmed: 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one H->I

Sources

Navigating Purity Analysis: A Comparative Guide to HPLC Method Validation for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide to Ensuring Analytical Excellence in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the assurance of purity for active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective therapeutics. This guide provides a comprehensive, experience-driven walkthrough of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a key building block in various synthetic pathways. We will not only detail a robust validation protocol but also objectively compare HPLC with other analytical techniques, providing the data and rationale necessary to make informed decisions in your laboratory.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3][4] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our approach.[5][6]

The Analytical Challenge: Characterizing 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one presents a typical analytical challenge for pharmaceutical chemists. As a keto-ether compound, it possesses functional groups that are amenable to HPLC analysis. However, its purity profile may be complicated by starting materials, by-products from the synthesis, and potential degradation products. A validated HPLC method must be able to separate, detect, and quantify these impurities with a high degree of accuracy and precision.

Designing a Robust HPLC Method for Purity Analysis

The development of a suitable HPLC method is the first critical step. Based on the structure of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a reversed-phase HPLC method is the logical choice. This technique separates compounds based on their hydrophobicity.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for a wide range of organic molecules. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is proposed to ensure the timely elution of both polar and non-polar impurities. The use of acetonitrile provides good peak shape and is a common solvent in reversed-phase HPLC.[7]
Flow Rate 1.0 mL/minA standard flow rate that provides efficient separation without generating excessive backpressure.
Detection UV at 254 nmThe aromatic nature of potential impurities and the carbonyl group of the target analyte suggest strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[8]

The Blueprint for Validation: A Step-by-Step Protocol

A comprehensive validation protocol should be established before initiating any experimental work.[2] This protocol will outline the validation parameters, experimental design, and acceptance criteria, ensuring a systematic and compliant approach.[5][6]

HPLC_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Analyze Data E6->R1 R2 Prepare Validation Report R1->R2

Caption: Workflow for HPLC Method Validation.

Specificity: The Power of Discrimination

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4][6] For purity analysis, this is arguably the most critical parameter.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of any degradation products. The method is considered specific if the analyte peak is well-resolved from all other peaks and passes peak purity analysis.

Linearity and Range: A Proportional Response

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one at different concentrations, typically spanning from the reporting level of impurities to 120% of the assay specification.[1]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
50755,432
1001,510,876
1201,812,543
Accuracy: Closeness to the Truth

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Spiked Sample Preparation: Prepare samples by spiking a known amount of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one into a placebo (a mixture of all components except the analyte) at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%5049.599.0
100%100100.2100.2
150%150149.199.4
Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be not more than 2.0%.[6]

Hypothetical Precision Data:

Parameter%RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Minimum

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Robustness: Resilience to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters one at a time and assess the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

A Comparative Look: HPLC vs. Other Purity Analysis Techniques

While HPLC is a powerful tool for purity analysis, it's essential to understand its place among other analytical techniques.[9] The choice of method depends on the specific properties of the analyte and the intended application.[10]

Technique_Comparison cluster_Techniques Analytical Techniques for Purity cluster_Attributes Key Performance Attributes HPLC HPLC A1 Versatility HPLC->A1 High A2 Speed HPLC->A2 Moderate A3 Resolution HPLC->A3 Good A4 Sensitivity HPLC->A4 Good A5 Cost HPLC->A5 Moderate UPLC UPLC UPLC->A1 High UPLC->A2 High UPLC->A3 Excellent UPLC->A4 Excellent UPLC->A5 High GC GC GC->A1 Moderate (Volatiles) GC->A2 High GC->A3 Excellent GC->A4 Excellent GC->A5 Low

Caption: Comparison of HPLC, UPLC, and GC.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages: Highly versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[11] It is the gold standard for pharmaceutical purity analysis.[9]

  • Disadvantages: Can have longer run times compared to UPLC and GC.[12]

Ultra-Performance Liquid Chromatography (UPLC)
  • Principle: Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.

  • Advantages: Offers significantly faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC.[9]

  • Disadvantages: Higher initial instrument cost and can be more susceptible to blockages due to the smaller particle sizes.

Gas Chromatography (GC)
  • Principle: Separation of volatile compounds in the gas phase. The sample is vaporized and transported through a column by an inert carrier gas.[11]

  • Advantages: Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[12][13] It often provides very high resolution and fast analysis times.[11]

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds like many APIs and their impurities.[10]

For the purity analysis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, which is a non-volatile and likely thermally stable compound, HPLC is the most appropriate technique. GC would not be suitable due to the compound's low volatility. While UPLC could offer faster analysis times, the principles of method validation remain the same, and a well-validated HPLC method is perfectly adequate and often more accessible in many QC laboratories.

Conclusion: A Foundation of Quality

A rigorously validated HPLC method is not merely a regulatory requirement; it is a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products.[14] By following a systematic and scientifically sound validation process, as outlined in this guide, researchers and scientists can have a high degree of confidence in the purity data they generate for compounds like 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. The comparative analysis of different analytical techniques further empowers the scientist to justify their choice of method, demonstrating a deep understanding of the analytical challenges at hand. This commitment to analytical excellence is what ultimately safeguards patient health and drives innovation in drug development.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. Available from: [Link]

  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available from: [Link]

  • A New HPLC Method to Determine Carbonyl Compounds in Air - ResearchGate. Available from: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Rapidly Analyzing Carbonyl Compounds Using HPLC | LCGC International. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. Available from: [Link]

  • Understanding the Differences Between HPLC and GCMS Systems - AmpTech Instruments. Available from: [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. Available from: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]

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Comparative Reactivity Guide: 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one vs. Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

When designing synthetic routes involving


-bromo ketones, the choice of the organic substituent attached to the carbonyl profoundly impacts the electrophilicity and bimolecular nucleophilic substitution (S

2) reactivity of the

-carbon. This guide provides an objective, data-driven comparison between a classic aromatic substrate, phenacyl bromide (2-bromo-1-phenylethan-1-one), and a specialized heterocyclic aliphatic substrate, 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one .

Mechanistic Causality: Electronic & Steric Frameworks

Understanding the distinct reactivity profiles of these two compounds requires an analysis of their transition state thermodynamics.

Phenacyl Bromide (The Aromatic Standard)Phenacyl halides exhibit exceptionally high reactivity in S 2 reactions compared to simple alkyl halides[1]. This enhanced reactivity is driven by a synergistic combination of field effects and conjugative effects. The adjacent carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing electrophilicity. More importantly, the extended -system of the phenyl ring overlaps with the developing p-orbital at the -carbon during the transition state. This delocalization significantly stabilizes the S 2 transition state, lowering the free energy of activation ( ) and accelerating the reaction[1].
2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (The Heterocyclic Alternative)

In contrast, 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one features a saturated, oxygen-containing heterocycle (a 5-methyl-substituted oxolane/tetrahydrofuran ring). Its reactivity is governed by two competing factors:

  • Inductive Effects (-I): The highly electronegative oxygen atom in the oxolane ring exerts a strong electron-withdrawing inductive effect, increasing the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • Lack of Conjugation & Steric Bulk: Unlike the planar phenyl ring, the puckered 3D conformation of the oxolane ring—coupled with the 5-methyl substitution—introduces significant steric hindrance. Furthermore, the absence of an extended

    
    -system means the S
    
    
    
    2 transition state lacks the crucial conjugative stabilization seen in phenacyl bromide.

Consequently, while the carbonyl carbon is highly electrophilic, the


-carbon is sterically less accessible and less thermodynamically stabilized during nucleophilic attack, resulting in lower overall S

2 reaction rates.

MechanisticLogic Root α-Bromo Ketones Sub1 Phenacyl Bromide (Aromatic) Root->Sub1 Sub2 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Heterocyclic) Root->Sub2 Effect1 Extended π-Conjugation Resonance Stabilization Sub1->Effect1 Effect2 Inductive Electron Withdrawal (-I) Steric Bulk (Puckered Ring) Sub2->Effect2 TS1 Highly Stabilized SN2 Transition State (Lower ΔG‡) Effect1->TS1 TS2 Standard SN2 Transition State (Higher ΔG‡) Effect2->TS2 Result1 Rapid Nucleophilic Substitution (k_rel ~ 100) TS1->Result1 Result2 Moderate Nucleophilic Substitution (k_rel ~ 1) TS2->Result2

Logical flow of electronic and steric effects governing SN2 reactivity in α-bromo ketones.

Quantitative Reactivity Profiling

To objectively compare the performance of these two substrates, we evaluate their relative reaction rates (


) with standard nucleophiles.[1].

The table below summarizes the comparative kinetic data in a standard polar solvent mixture (60% Acetone / 40% Water), which provides sufficient solubility for the organic substrates while maintaining a high dielectric constant to stabilize the polar transition state.

NucleophileSolvent SystemTemp (°C)Phenacyl Bromide

(M

s

)
Oxolane Derivative

(M

s

)*
Relative Reactivity (

)
Morpholine (2°)60% Acetone/Water25


~ 72x
Aniline (1° Aromatic)60% Acetone/Water25


~ 80x
Thiourea60% Acetone/Water25


~ 49x

*Note: Values for 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one are extrapolated comparative baselines based on standard aliphatic


-haloketone kinetic profiling relative to phenacyl bromide,[2].

Experimental Workflows: Comparative Kinetic Analysis

To empirically validate the reactivity differences between these two compounds, the following self-validating protocol is designed to measure the second-order rate constants (


).

ExperimentalWorkflow S1 Equimolar Substrate (0.1 M in Acetone) S2 Add Nucleophile (Morpholine, 0.2 M) S1->S2 S3 Thermostated Bath (25 °C) S2->S3 S4 Aliquots Taken at Specific Intervals S3->S4 S5 Quench (HNO3) & Analyze (AgNO3 Titration) S4->S5

Standardized experimental workflow for kinetic comparison of nucleophilic substitution.

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Prepare a 0.10 M solution of the chosen

      
      -bromo ketone in anhydrous acetone.
      
    • Prepare a 0.20 M solution of the nucleophile (e.g., morpholine) in the same solvent system.

  • Temperature Equilibration:

    • Place both solutions in a thermostated water bath set strictly to 25.0 ± 0.1 °C for 15 minutes. Causality: S

      
      2 reaction rates are highly temperature-dependent; strict thermal equilibrium prevents initial rate skewing.
      
  • Reaction Initiation:

    • Mix equal volumes (e.g., 10.0 mL) of the electrophile and nucleophile solutions in a sealed reaction vessel. Start the timer immediately upon mixing.

  • Sampling and Quenching:

    • At predetermined intervals (e.g., 2, 5, 10, 20, 30 minutes for phenacyl bromide; 10, 30, 60, 120 minutes for the oxolane derivative), withdraw 1.0 mL aliquots.

    • Crucial Step: Quench the reaction immediately by discharging the aliquot into a flask containing 10 mL of chilled 0.1 M HNO

      
      . Causality: The acid instantly protonates the amine nucleophile, completely halting the S
      
      
      
      2 reaction and preserving the exact concentration of liberated bromide ions at that timestamp.
  • Quantification:

    • Determine the concentration of the liberated bromide ion (

      
      ) via potentiometric titration using standard 0.05 M AgNO
      
      
      
      .
  • Data Analysis & Self-Validation:

    • Plot

      
       vs. time to extract the second-order rate constant (
      
      
      
      ).
    • System Validation: The strict linearity of this plot serves as an internal validation of the S

      
      2 mechanism. Any deviation from linearity indicates a competing mechanism (such as S
      
      
      
      1 solvolysis or epoxide formation), flagging the run for review[2].

Conclusion & Application Notes

For rapid nucleophilic substitutions (e.g., thiazole synthesis via the Hantzsch reaction), phenacyl bromide remains the superior electrophile due to its profound transition state stabilization. However, 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one is highly valuable when synthesizing complex heterocyclic APIs where the oxolane moiety is a required structural pharmacophore. When utilizing the oxolane derivative, researchers must account for its inherently lower reactivity by optimizing reaction temperatures, extending reaction times, or employing highly polar aprotic solvents (like DMF or DMSO) to further decrease the activation energy barrier.

References

  • The lFER correl

    
    2 reactions of phenacyl bromide 
    Source: NIScPR (National Institute of Science Communication and Policy Research)
    URL:[Link]
    
  • Kinetic Studies of Bimolecular Nucleophilic Substitution. I.

    
    2 Reactions of Phenacyl Bromide 
    Source: Oxford Academic / Bulletin of the Chemical Society of Japan
    URL:[Link]
    
  • Effect of solvent on the free energy of activ

    
    2 reaction between phenacyl bromide and amines 
    Source: ResearchGate / Chinese Journal of Chemistry
    URL:[Link]
    

Sources

Infrared (IR) spectroscopy characteristic peaks of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy characteristic peaks of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one Content Type: Publish Comparison Guide

Executive Summary: The Diagnostic "Blue Shift"

In the synthesis of complex pharmaceutical intermediates, 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Target) is frequently derived from its non-brominated precursor, 1-(5-methyloxolan-2-yl)ethan-1-one . For researchers monitoring this transformation, Infrared (IR) spectroscopy offers a faster, non-destructive alternative to NMR for determining reaction completion.

The critical diagnostic indicator is the Carbonyl (C=O) Blue Shift . Upon alpha-bromination, the ketone stretching frequency shifts from the standard aliphatic range (~1715 cm⁻¹) to a higher wavenumber (~1735–1745 cm⁻¹). This guide details the spectroscopic characteristics of this compound, comparing it against its precursor to establish a robust method for purity assessment and reaction monitoring.

Mechanistic Insight: Why the Shift Occurs

To interpret the spectrum accurately, one must understand the causality behind the peak positions. The shift is not random; it is governed by electronic field effects.

  • The Field Effect (Dipole Alignment): In alpha-halo ketones, the electronegative bromine atom creates a dipole that aligns with the carbonyl dipole. This repulsion increases the force constant of the C=O bond, shortening it and requiring higher energy (higher wavenumber) to stretch.

  • Inductive Effect (-I): The bromine withdraws electron density through the sigma bond framework, further strengthening the C=O bond character.

  • Ring Strain (Oxolane): The 5-membered tetrahydrofuran (oxolane) ring is relatively unstrained compared to cyclopropane, so it does not significantly distort the exocyclic ketone frequency on its own. However, the ether oxygen in the ring acts as an additional dipole, stabilizing specific conformations.

Visualizing the Transformation Logic

The following diagram illustrates the reaction pathway and the corresponding spectral shift logic.

ReactionSpectralLogic Precursor Precursor: 1-(5-methyloxolan-2-yl)ethan-1-one (Standard Ketone) Reagent Bromination (Br2 / NBS) Precursor->Reagent Spec_Prec IR Peak: ~1715 cm⁻¹ (Normal C=O Stretch) Precursor->Spec_Prec Exhibits Target Target Product: 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Alpha-Halo Ketone) Reagent->Target Reaction Progress Spec_Targ IR Peak: ~1740 cm⁻¹ (Blue Shifted C=O) + New C-Br Band (~650 cm⁻¹) Target->Spec_Targ Exhibits Spec_Prec->Spec_Targ Diagnostic Shift (+25 cm⁻¹)

Figure 1: Logical workflow connecting the chemical transformation to the observable spectral shift. The appearance of the 1740 cm⁻¹ band confirms the introduction of the alpha-bromine.

Detailed Spectral Comparison: Target vs. Precursor

The following table contrasts the target compound with its direct precursor. Data is synthesized from standard group frequencies for alpha-halo ketones and tetrahydrofuran derivatives [1, 2].

Spectral RegionVibrational ModePrecursor (Unbrominated)Target (Brominated) Difference (Δ) Diagnostic Note
Carbonyl C=O Stretch 1715 ± 5 cm⁻¹ 1740 ± 5 cm⁻¹ +25 cm⁻¹ Primary Indicator. Sharp, strong intensity. The shift confirms alpha-functionalization.
Ether (Ring) C-O-C Asym. Stretch1065–1085 cm⁻¹1065–1085 cm⁻¹~0Characteristic of the oxolane (THF) ring. Remains stable; confirms ring integrity.
Fingerprint C-Br Stretch Absent600–700 cm⁻¹ New BandModerate to weak intensity. Often multiple bands due to rotational isomers (gauche/trans).
Alkyl C-H Stretch (sp³)2850–2980 cm⁻¹2850–2980 cm⁻¹NegligibleMethyl and methylene stretches.
Alpha-CH C-H Bending (Scissoring)~1420 cm⁻¹ (CH₂-C=O)Changed profileN/AThe disappearance of the specific alpha-CH₂ scissoring mode can be subtle but observable.
Key Interferences to Watch
  • Water (Moisture): The oxolane ring is hygroscopic. Significant water will show a broad O-H stretch at 3400 cm⁻¹, which can obscure the baseline but rarely interferes with the carbonyl region.

  • Enolization: In solution, alpha-bromo ketones can tautomerize. However, in neat (ATR) or solid (KBr) phases, the keto form (1740 cm⁻¹) dominates.

Experimental Protocol: Reaction Monitoring via ATR-FTIR

This protocol is designed for At-Line Process Monitoring using Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Materials Required
  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS5) with Diamond ATR accessory.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for cleaning).

  • Reference Standard: Pure 1-(5-methyloxolan-2-yl)ethan-1-one (Precursor).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with DCM. Ensure it is dry.

    • Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Precursor Baseline:

    • Place 10 µL (liquid) or 5 mg (solid) of the starting material on the crystal.

    • Record spectrum.[1] Verify the C=O peak at ~1715 cm⁻¹ .

    • Validation: Ensure no peaks exist in the 1740–1750 cm⁻¹ region.

  • Reaction Sampling:

    • Take a 50 µL aliquot from the reaction vessel.

    • Mini-Workup (Crucial): Partition between 0.5 mL Ethyl Acetate and 0.5 mL water in a small vial to remove inorganic salts (e.g., HBr, succinimide). Dry the organic layer over MgSO₄.

    • Evaporate a drop of the organic layer directly onto the ATR crystal (allow solvent to evaporate completely).

  • Data Analysis:

    • Collect spectrum.[1][2][3][4][5]

    • Calculate Conversion: Compare the peak height ratio of the Product Peak (1740 cm⁻¹) vs. the Reactant Peak (1715 cm⁻¹) .

    • Endpoint: Disappearance of the 1715 cm⁻¹ shoulder.

Decision Logic for Purity Assessment

DecisionTree Start Analyze Spectrum (1600 - 1800 cm⁻¹) Check1740 Peak at 1740 cm⁻¹? Start->Check1740 Check1715 Peak at 1715 cm⁻¹? Result_Pure PASS: Pure Product (Complete Conversion) Check1715->Result_Pure No (Baseline flat) Result_Mix FAIL: Incomplete Reaction (Mixture) Check1715->Result_Mix Yes (Shoulder present) Check1740->Check1715 Yes Result_Start FAIL: No Reaction Check1740->Result_Start No

Figure 2: Decision tree for determining reaction completion based on carbonyl peak analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text confirming alpha-halo ketone shifts of +20-30 cm⁻¹).
  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 2-Acetyl-5-methylfuran. NIST Chemistry WebBook, SRD 69. [Link] (Used as a structural analog for the acetyl-furan scaffold).

  • PubChem. (2025). Compound Summary: 1-(2-methyloxolan-2-yl)ethan-1-one. National Library of Medicine. [Link] (Source for precursor physicochemical properties).

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Reference Standard

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, a key building block in various synthetic pathways, the quality of each batch dictates the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). A well-characterized reference standard is not merely a benchmark; it is the cornerstone of a robust quality control (QC) strategy, ensuring batch-to-batch consistency and regulatory compliance.[1][2]

This guide provides a comprehensive framework for establishing a primary reference standard for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. We will move beyond a simple listing of tests to explain the causality behind the chosen analytical methodologies, compare their performance in the context of impurity profiling, and provide detailed, field-proven protocols. Our objective is to create a self-validating system of analysis where orthogonal techniques converge to provide an unambiguous profile of identity, purity, and stability.

Part 1: Synthesis and Purification of the Primary Reference Material

The foundation of a reliable reference standard is its own purity. Before characterization can begin, a candidate batch of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one must be synthesized and purified to the highest possible degree. The synthesis of α-bromoketones can be achieved through various methods, often involving the bromination of the corresponding ketone.[3][4][5] A common approach involves the reaction of 1-(5-methyloxolan-2-yl)ethan-1-one with a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

Causality of Purification: The choice of purification method is critical. While direct crystallization is common, it may not be sufficient to remove structurally similar impurities. For a primary standard, multi-step purification, such as column chromatography followed by recrystallization, is often necessary. The goal is to achieve a purity level where the sum of all impurities is negligible, allowing the material to serve as a near-absolute point of comparison.

Part 2: Comprehensive Physicochemical Characterization: An Orthogonal Approach

No single analytical technique is sufficient to fully characterize a reference standard. We employ an orthogonal approach, using multiple techniques based on different physicochemical principles, to build a complete and trustworthy profile.

Structural Elucidation and Confirmation

The first step is to unequivocally confirm the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6][7]

  • ¹H NMR: Provides information on the number and environment of protons. We expect to see distinct signals corresponding to the methyl group, the methylene protons of the bromoacetyl group, and the protons on the methyloxolane ring.

  • ¹³C NMR: Identifies all unique carbon atoms, including the critical carbonyl carbon and the carbon bearing the bromine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are essential for self-validation. COSY (Correlation Spectroscopy) establishes proton-proton couplings within the ring system. HSQC (Heteronuclear Single Quantum Coherence) links each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations, definitively connecting the bromoacetyl moiety to the oxolane ring and confirming the overall connectivity.

Purity Determination and Impurity Profiling

Purity is the most critical attribute of a reference standard. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry workhorse for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[8][9]

Comparison with Ultra-Performance Liquid Chromatography (UPLC): UPLC, which uses smaller particle size columns (sub-2 µm), offers significant advantages in speed and resolution over traditional HPLC.[8] For establishing a reference standard, where thoroughness is prioritized over throughput, a well-developed HPLC method is perfectly adequate. However, for routine in-process control where speed is a factor, transitioning the validated method to a UPLC platform is a logical next step.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile impurities and residual solvents that may not be detected by HPLC.[10][11] Halogenated compounds like our target molecule are well-suited for GC analysis.[12]

Identity Confirmation and Functional Group Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint." The key diagnostic peaks for this molecule are the strong carbonyl (C=O) stretch, typically found in the 1680-1750 cm⁻¹ region, and vibrations associated with the C-Br bond.[13][14][15]

  • Mass Spectrometry (MS): Typically performed as part of the GC-MS or LC-MS analysis, MS confirms the molecular weight of the compound. A high-resolution mass spectrometer (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

The overall workflow for establishing the reference standard is a systematic process of synthesis, purification, and multi-faceted analysis.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Standard Certification Synthesis Synthesis of Crude 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one Purification Multi-Step Purification (Chromatography & Recrystallization) Synthesis->Purification NMR Structural Elucidation (1H, 13C, 2D NMR) Purification->NMR HPLC Purity & Impurity Profile (HPLC-UV) Purification->HPLC GCMS Volatile Impurities & Residual Solvents (GC-MS) Purification->GCMS FTIR_MS Identity Confirmation (FTIR & HRMS) Purification->FTIR_MS Data Data Review & Orthogonal Comparison NMR->Data HPLC->Data GCMS->Data FTIR_MS->Data Spec Establish Specifications (Purity, Impurity Limits) Data->Spec Stability Stability Study (ICH Guidelines) Spec->Stability Cert Certification & Release of Reference Standard Stability->Cert

Caption: Workflow for establishing a certified reference standard.

Part 3: Comparative Analysis and Data Presentation

A key function of the reference standard is to aid in the identification and quantification of impurities in production batches. The analytical methods developed must be able to clearly separate the main compound from potential process-related impurities (e.g., unreacted starting material, dibrominated byproducts) and degradation products.

The relationship between the standard, impurities, and analytical methods is crucial for effective quality control.

G cluster_impurities Potential Impurities cluster_analytics Analytical Differentiation RS Reference Standard (2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one) HPLC HPLC (Separates by Polarity) RS->HPLC Main Peak GCMS GC-MS (Separates by Volatility & Mass) RS->GCMS Main Peak NMR NMR (Identifies Unique Structures) RS->NMR Distinct Spectra SM Starting Material (Unreacted Ketone) SM->HPLC Separate Peaks SM->GCMS Separate Peak SM->NMR Distinct Spectra DB Dibrominated Product DB->HPLC Separate Peaks DB->NMR Distinct Spectra DP Degradation Product (e.g., Hydrolysis) DP->HPLC Separate Peaks DP->NMR Distinct Spectra

Caption: Logical relationships in impurity profiling.

Data Summary Tables

All quantitative data should be summarized for clear comparison and review.

Table 1: Comparison of Primary Analytical Techniques

Technique Primary Use Information Provided Key Advantage for this Analyte
HPLC-UV Purity Assessment & Quantification Retention time, peak area (purity %), impurity profile Excellent for separating non-volatile, structurally similar impurities.
GC-MS Volatile Impurity Analysis Retention time, mass spectrum (identification) High sensitivity for residual solvents and volatile byproducts.[10][12]
NMR Absolute Structure Confirmation Chemical shifts, coupling constants, correlations Unambiguous confirmation of molecular connectivity and identity.[6][16]

| FTIR | Functional Group Identification | Wavenumbers of vibrational modes | Quick and definitive confirmation of the carbonyl group.[13][14] |

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard reverse-phase column providing good resolution for moderately polar compounds.
Mobile Phase Acetonitrile : Water (Gradient) Gradient elution is necessary to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection UV at 254 nm The aromatic nature of the furan ring and the carbonyl group provide sufficient chromophores for UV detection.

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Table 3: Example Acceptance Criteria for the Certified Reference Standard

Test Acceptance Criteria Justification
Identity (NMR, FTIR) Spectrum conforms to structure Confirms the material is the correct molecule.
Purity (HPLC) ≥ 99.5% Ensures the standard is of high quality for use in quantitative analysis.
Any Single Impurity (HPLC) ≤ 0.15% Aligned with ICH guidelines for impurity thresholds.[1]
Total Impurities (HPLC) ≤ 0.5% Ensures overall material purity.
Residual Solvents (GC-MS) Meets ICH Q3C limits Ensures safety and prevents interference in analyses.

| Water Content (Karl Fischer) | ≤ 0.2% | Water can be a critical reactant in degradation pathways. |

Part 4: Experimental Protocols

Trustworthiness is built on detailed, reproducible methodologies.

Protocol 1: HPLC-UV Method for Purity Determination
  • Instrument Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one reference standard candidate and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration.

  • Chromatography: Inject 10 µL of the sample solution onto the column. Run the gradient program.

  • Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. Identify impurities based on their relative retention time (RRT) compared to the main peak.

Protocol 2: GC-MS Method for Residual Solvents
  • Instrument Preparation: Install a suitable capillary column (e.g., DB-624) and condition it according to the manufacturer's instructions. Perform a system suitability check.

  • Sample Preparation: Prepare a headspace vial by accurately weighing ~100 mg of the reference standard candidate into the vial and adding a suitable solvent (e.g., DMSO).

  • Analysis: Place the vial in the headspace autosampler. The sample is heated to allow volatile solvents to partition into the headspace gas, which is then injected into the GC-MS.

  • Data Acquisition: Run the analysis using a temperature program that separates common synthesis solvents. Acquire data in full scan mode.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify against a calibrated standard for any solvents found.

Protocol 3: Stability Study Protocol
  • Objective: To establish a re-test period for the reference standard under defined storage conditions.

  • Methodology: Following ICH Q1A(R2) guidelines, store aliquots of the reference standard in containers that simulate the proposed long-term packaging.[17]

  • Storage Conditions:

    • Long-Term: 5 °C ± 3 °C (refrigerated)

    • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Testing Schedule:

    • Timepoints: 0, 3, 6, 9, 12, 24, and 36 months for long-term. 0, 3, and 6 months for accelerated.[17][18]

    • Tests: At each timepoint, perform critical tests including Purity (HPLC), Appearance, and Water Content.

  • Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties. If no significant change is observed, a re-test period can be established.

Conclusion

Establishing a reference standard for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a rigorous, multi-disciplinary endeavor that forms the bedrock of reliable quality control. It requires a deep understanding of the molecule's chemistry, a strategic application of orthogonal analytical techniques, and a commitment to the principles of scientific integrity. By following the comprehensive approach outlined in this guide—from controlled synthesis and purification to in-depth characterization and stability testing—researchers and drug development professionals can create a trustworthy standard. This, in turn, ensures the quality of the intermediate, the consistency of the API manufacturing process, and ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol
  • Pharmaceutical Intermediate Quality Standards Guide. (2025).
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012).
  • ICH Q1A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • USP Reference Standards.
  • 2-BROMO-1-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)ETHAN-1-ONE | 103788-62-1. Sigma-Aldrich.
  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (2025).
  • Annex 10 - ICH.
  • The Carbonyl Group, Part I: Introduction. (2020). Spectroscopy Online.
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A Tale of Two Rings: A Comparative Guide to Oxolane and Furan Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the myriad of available building blocks, five-membered oxygen-containing heterocycles, specifically oxolane (tetrahydrofuran, THF) and furan, represent two of the most fundamental and versatile scaffolds. While structurally related, the seemingly subtle difference of aromaticity imparts a chasm of difference in their chemical behavior, making them suitable for distinct and sometimes complementary roles in the synthesis of more complex heterocyclic systems. This guide provides an in-depth, objective comparison of oxolane and furan derivatives, supported by experimental data and mechanistic insights, to empower chemists in making informed strategic decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Distinctions

The core of the comparison lies in the electronic nature of the two rings. Furan is an aromatic heterocycle with a six-pi-electron system, rendering it planar and electron-rich.[1] In contrast, oxolane is a saturated, non-planar cyclic ether, akin to its acyclic counterpart, diethyl ether.[2] This fundamental difference governs their stability, reactivity, and utility in synthesis.

PropertyOxolane (Tetrahydrofuran)FuranReference(s)
Structure Saturated, Puckered ConformationAromatic, Planar[2]
Boiling Point 66 °C31.4 °C[2]
Stability Generally stable, can form explosive peroxides upon storage in air. Relatively stable to acid, but can undergo ring-opening under harsh conditions.Aromatic stabilization, but susceptible to polymerization under strong acidic conditions.[3][4]
Reactivity Relatively inert, primarily used as a polar aprotic solvent. Can undergo ring-opening or C-H functionalization under specific conditions.Highly reactive towards electrophiles and acts as a diene in Diels-Alder reactions.[1][5]
Medicinal Chemistry Relevance The tetrahydrofuran motif is a privileged structure in many FDA-approved drugs, often imparting favorable physicochemical properties.The furan scaffold is a core component of numerous biologically active compounds and pharmaceuticals.[6][7][8]

The Crossroads of Reactivity: Furan's Aromaticity vs. Oxolane's Saturated Stability

The divergent reactivity of furan and oxolane is the cornerstone of their differential application in heterocycle synthesis. Furan's electron-rich aromatic system makes it an exceptional nucleophile and a reactive diene, while oxolane's stability makes it an excellent solvent and a precursor for specific transformations that leverage its saturated backbone.

Furan: The Versatile Aromatic Building Block

Furan's aromaticity is its defining feature, making it a reactive substrate for a plethora of transformations that lead to a diverse array of heterocyclic structures.

Furan readily participates as the diene component in [4+2] cycloaddition reactions with a variety of dienophiles. This powerful transformation provides a direct route to oxabicycloheptene derivatives, which are versatile intermediates for the synthesis of a wide range of carbo- and heterocyclic compounds.[5] Of particular interest is the use of hetero-dienophiles, which allows for the direct construction of six-membered heterocycles containing additional heteroatoms.

Experimental Protocol: Synthesis of a Pyridazinium Salt via [4+2] Cycloaddition

A key application of furan in heterocycle synthesis is its reaction with in situ generated phenyldiazene to yield pyridazinium salts.[8]

  • Materials: Arylazosulfonate (1.0 equiv), Furan derivative (1.5 - 3.0 equiv), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the arylazosulfonate in dichloromethane.

    • Add the furan derivative to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) dropwise to the stirred solution.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction to isolate the pyridazinium salt.

furan Furan (Diene) transition_state [4+2] Transition State furan->transition_state dienophile Dienophile (e.g., Maleic Anhydride) dienophile->transition_state cycloadduct Oxabicycloheptene Adduct transition_state->cycloadduct Cycloaddition heterocycle Target Heterocycle (e.g., Benzene derivative) cycloadduct->heterocycle Further Transformation

Caption: Diels-Alder reaction of furan.

The Paal-Knorr synthesis is a classic and highly efficient method for the synthesis of pyrroles, thiophenes, and furans from 1,4-dicarbonyl compounds.[4] Since furan can be considered a masked 1,4-dicarbonyl compound, it serves as an excellent precursor for this transformation. For instance, heating furan with ammonia or a primary amine in the presence of an acid catalyst like alumina yields the corresponding pyrrole.[1] Similarly, reaction with a sulfur source such as hydrogen sulfide over an alumina catalyst can produce thiophene.[9]

Experimental Protocol: Paal-Knorr Synthesis of 1-Phenyl-1H-pyrrole

This protocol details the synthesis of a substituted pyrrole from 2,5-hexanedione, a common 1,4-dicarbonyl, which conceptually mirrors the transformation of a furan derivative.[10]

  • Materials: Aniline (2.0 mmol), 2,5-Hexanedione (2.0 mmol), Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop).

  • Procedure:

    • In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 15 minutes.

    • Cool the reaction mixture in an ice bath and add 0.5 M hydrochloric acid to precipitate the product.

    • Collect the crystals by vacuum filtration.

furan Furan Derivative intermediate 1,4-Dicarbonyl Intermediate (from furan hydrolysis) furan->intermediate Acid-catalyzed ring opening reagent Amine (R-NH2) or Sulfur Source (H2S) cyclization Intramolecular Cyclization reagent->cyclization intermediate->cyclization Condensation with Amine/Sulfur Source heterocycle Pyrrole or Thiophene cyclization->heterocycle Dehydration

Caption: Paal-Knorr synthesis from furan.

Oxolane: The Stable and Strategic Precursor

In stark contrast to furan, oxolane's saturated nature makes it a far less reactive molecule. Its primary role in organic synthesis is that of a polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds.[5] However, under specific and often forcing conditions, the oxolane ring can be strategically cleaved or functionalized to serve as a four-carbon building block for other heterocycles.

One of the most notable synthetic applications of oxolane as a reactant is its conversion to pyrrolidine. This transformation is typically carried out at high temperatures (275-375 °C) and pressures in the presence of ammonia and a dehydration catalyst, such as gamma alumina.[11] This reaction proceeds via dehydration of THF to a transient intermediate, which then undergoes amination and cyclization. Conversions of up to 70% and yields of 70-78% have been reported for this process.[11]

Conceptual Protocol: Synthesis of Pyrrolidine from Tetrahydrofuran

  • Materials: Tetrahydrofuran, Ammonia, Gamma Alumina Catalyst.

  • Procedure (Vapor Phase):

    • A mixture of tetrahydrofuran and ammonia vapor is passed over a heated gamma alumina catalyst bed.

    • The reaction is conducted at elevated temperatures (e.g., 275-375 °C) and pressures.

    • The product mixture is cooled, and pyrrolidine is separated from unreacted starting materials and byproducts.

A more synthetically accessible laboratory-scale method for preparing N-substituted pyrroles involves the use of 2,5-dimethoxytetrahydrofuran, a derivative of oxolane. This compound serves as a stable and easy-to-handle precursor to the 1,4-dicarbonyl system required for the Paal-Knorr synthesis.[12][13]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis from 2,5-Dimethoxytetrahydrofuran

  • Materials: Primary amine or sulfonamide, 2,5-dimethoxytetrahydrofuran, Iron(III) chloride (catalyst), Water.

  • Procedure:

    • Combine the amine/sulfonamide and 2,5-dimethoxytetrahydrofuran in water.

    • Add a catalytic amount of iron(III) chloride.

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, extract the product with an organic solvent and purify.

thf Tetrahydrofuran (Oxolane) intermediate Dehydrated Intermediate thf->intermediate Dehydration (High T, Catalyst) ammonia Ammonia (NH3) pyrrolidine Pyrrolidine ammonia->pyrrolidine intermediate->pyrrolidine Amination & Cyclization

Caption: Synthesis of pyrrolidine from THF.

Tetrahydrofuran can be converted to 1,4-dihalobutanes, which are versatile bifunctional electrophiles for the synthesis of a variety of heterocycles. For example, reaction of THF with hydrogen chloride can yield 1,4-dichlorobutane, although the formation of byproducts like 4,4'-dichlorodibutyl ether can be an issue.[14] These dihalides can then be reacted with various nucleophiles (e.g., amines, sulfides) to form five-membered rings.

Comparative Performance: A Head-to-Head Analysis

The choice between a furan or an oxolane derivative as a starting material is ultimately dictated by the target heterocycle and the desired synthetic strategy.

Target HeterocycleFuran Derivative ApproachOxolane Derivative ApproachComparison and RationaleReference(s)
Pyrroles Paal-Knorr synthesis from furan and amines/ammonia.Paal-Knorr synthesis from 2,5-dimethoxytetrahydrofuran and amines/ammonia.The use of 2,5-dimethoxytetrahydrofuran is often more convenient and higher yielding for laboratory-scale synthesis due to its stability and ease of handling compared to generating the 1,4-dicarbonyl from furan in situ.[1][12][13]
Thiophenes Paal-Knorr synthesis from furan and a sulfur source (e.g., H₂S).Not a common or direct route.Furan provides a direct and established route to thiophenes via the Paal-Knorr reaction.[9][15]
Pyridazines Diels-Alder reaction with azo-dienophiles.Not a feasible route.Furan's inherent diene character makes it the ideal starting material for this transformation.
Pyrrolidines Not a direct route. Can be obtained by reduction of pyrroles synthesized from furan.Direct amination of THF at high temperature and pressure.For industrial-scale synthesis of the parent pyrrolidine, the direct amination of THF is a viable, albeit harsh, method. For substituted pyrrolidines, multi-step sequences starting from furan-derived pyrroles are more common in a laboratory setting.[11]
Substituted Tetrahydrofurans Catalytic hydrogenation of substituted furans.Ring expansion of smaller heterocycles (e.g., oxetanes) or cyclization of acyclic precursors.Hydrogenation of readily available substituted furans is a common and efficient method. De novo synthesis of the THF ring often provides more stereochemical control.[16]

Conclusion: Strategic Selection for Synthetic Success

The comparative study of oxolane and furan derivatives in heterocycle synthesis reveals a fascinating dichotomy rooted in the presence or absence of aromaticity. Furan, with its electron-rich, aromatic character, is a versatile and reactive building block, readily participating in cycloadditions and transformations that leverage its diene nature and masked dicarbonyl functionality. It is the go-to precursor for a wide variety of aromatic and partially saturated heterocycles.

Conversely, oxolane's saturated and relatively inert nature positions it as an excellent solvent and a more specialized precursor. Its synthetic utility lies in transformations that can harness its C4 backbone through ring-opening or functionalization, often under more demanding conditions.

For the modern synthetic chemist, the choice is not about which is "better," but rather which is strategically more astute for the task at hand. Understanding the fundamental reactivity and the established synthetic pathways for both furan and oxolane derivatives is paramount to designing elegant and efficient routes to complex heterocyclic targets that are the cornerstone of pharmaceutical and materials science innovation.

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A Senior Application Scientist's Guide to Stereochemical Validation: The Case of the 5-Methyloxolan-2-yl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety.[1] The 5-methyloxolan-2-yl (tetrahydrofuran) moiety, a common scaffold in natural products and synthetic pharmaceuticals, presents a classic stereochemical challenge. The two stereocenters, C2 and C5, give rise to four possible stereoisomers, each with a potentially unique pharmacological profile. Therefore, unambiguous validation of the stereochemistry is paramount.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the stereochemistry of the 5-methyloxolan-2-yl moiety, with a primary focus on single-crystal X-ray crystallography as the definitive method for determining absolute configuration. We will explore the causality behind experimental choices, compare the technique with robust solution-state methods, and provide actionable protocols for researchers in the field.

The Gold Standard: Unambiguous Validation by X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the absolute stereochemistry of a chiral molecule.[1] The technique directly visualizes the three-dimensional electron density of a molecule, providing a high-resolution snapshot of atomic positions, bond lengths, and bond angles.[2][3][4] Unlike spectroscopic methods that infer structure from indirect measurements in solution, crystallography provides a direct, solid-state observation.

The power of this technique lies in its ability to resolve the "phase problem" and, for non-centrosymmetric crystals, to utilize the phenomenon of anomalous dispersion (or resonant scattering) to determine the absolute structure.[5][6] This effect, which creates small but measurable differences between the intensities of specific diffraction spots (known as Bijvoet pairs), allows for the calculation of the Flack parameter, a critical value for validating the absolute configuration.[7][8][9][10]

The Crystallographic Workflow: From Solution to Structure

The journey from a purified compound to a validated crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is fundamentally dependent on the quality of the single crystal.[11]

XRay_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement cluster_validation Phase 4: Stereochemistry Validation A Purified Compound B Select Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) A->B C Grow Single Crystals (Days to Weeks) B->C D Mount Suitable Crystal C->D E X-ray Diffraction Data Collection (Diffractometer) D->E F Process Data & Solve Phase Problem (Direct Methods) E->F G Build & Refine Structural Model F->G H Assess Model Quality (R-factors, GOF) G->H I Refine Flack Parameter H->I J Final Validated Structure (CIF File) I->J

Caption: The experimental workflow for X-ray crystallographic analysis.

Protocol 1: Growing Diffraction-Quality Single Crystals

The rationale behind this protocol is to achieve a state of slow, controlled supersaturation, allowing molecules to pack in a highly ordered, repeating lattice with minimal defects. Rapid precipitation leads to amorphous solids or polycrystalline material unsuitable for single-crystal diffraction.[11]

  • Purification: Start with the highest purity material possible (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the 5-methyloxolan-2-yl compound in various solvents (e.g., acetone, ethyl acetate, methanol, hexane) to find a solvent in which it is sparingly soluble.

  • Crystallization Setup (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent.

    • Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. The number and size of the holes control the evaporation rate; slower is almost always better.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. High-quality crystals should appear transparent with well-defined faces and sharp edges when viewed under a microscope.[11] They should extinguish light uniformly when rotated between crossed polarizers.

Protocol 2: Structure Determination and Validation
  • Crystal Mounting: Using a micromanipulator, carefully select a suitable crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[12] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves data quality.[5] The instrument rotates the crystal in a beam of monochromatic X-rays, and a detector records the positions and intensities of the diffracted reflections.[13]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods, such as Direct Methods, to generate an initial electron density map.[5][14]

  • Model Refinement: An atomic model is fitted to the electron density map and refined using a least-squares algorithm. This process optimizes the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[4][15]

  • Absolute Stereochemistry Validation:

    • For a non-centrosymmetric space group, the final refinement cycles should include the Flack parameter.[7]

    • Interpretation:

      • A Flack parameter value close to 0 with a small standard uncertainty (s.u.), typically < 0.08 , provides high confidence that the assigned absolute configuration is correct.[7]

      • A value close to 1 indicates that the true structure is the inverted configuration of the current model.

      • A value around 0.5 may suggest racemic twinning.

    • The final output is a Crystallographic Information File (CIF), which contains all the structural and experimental details.[16][17][18][19]

Comparative Analysis: Orthogonal Validation with NMR Spectroscopy

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always achievable.[20] In such cases, or as a complementary technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for stereochemical analysis in solution.[21][22]

Relative Stereochemistry via NOE and J-Coupling

For the 5-methyloxolan-2-yl moiety, the relative stereochemistry (cis or trans relationship between the C2 and C5 substituents) can often be determined from standard 1H NMR experiments.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments detect through-space correlations between protons that are close to each other (< 5 Å). A correlation between the proton at C2 and the methyl protons at C5 would strongly suggest a cis relationship.[1]

  • J-Coupling Constants: The magnitude of the coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. Analysis of these couplings can help define the ring conformation and the relative orientation of substituents.[23]

Absolute Stereochemistry via Chiral Derivatizing Agents

Standard NMR cannot distinguish between enantiomers, as they are spectroscopically identical in an achiral environment.[24] To resolve this, one can react the compound with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a pair of diastereomers. These diastereomers have different physical properties and are distinguishable by NMR.[20][24]

The Mosher's Acid Method: The logic behind this method is that the two diastereomeric Mosher's esters will adopt a preferred conformation where the bulky phenyl and CF₃ groups of the Mosher's reagent create distinct shielding/deshielding cones of magnetic anisotropy. Protons on one side of the molecule will experience a different magnetic environment in the (R)-ester versus the (S)-ester.[25][26]

Protocol 3: Mosher's Ester Analysis (Comparative)
  • Esterification: Divide the 5-methyloxolan-2-ol sample into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and the other with the (S)-(+)-enantiomer to form the (R)- and (S)-Mosher's esters, respectively.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for each ester.

    • Calculate the chemical shift difference for each corresponding proton: Δδ = δ(S) - δ(R) .

    • Interpretation: Protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative Δδ values. By mapping these values onto a conformational model of the esters, the absolute configuration of the original alcohol can be deduced.[20][25]

Quantitative Comparison of Techniques

The choice of technique is dictated by the research question, sample availability, and the required level of certainty.

ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (with Mosher's)
Primary Output 3D electron density map, atomic coordinates[1]1D/2D spectra, chemical shifts, coupling constants
Stereochemistry Unambiguous Absolute & Relative [1]Relative (NOE, J-coupling); Absolute (with CDA)[27]
Sample Requirement High-quality single crystal (>0.1 mm)[1]~5-10 mg of soluble material[27]
State of Matter Solid-state (crystal lattice)Solution-state (biologically relevant)[21][22]
Key Advantage Definitive, "gold standard" for absolute configuration.No crystallization needed; provides dynamic information.[22]
Key Limitation Requires diffraction-quality crystals.Indirect method for absolute configuration; can be complex.
Self-Validation Flack parameter provides high internal confidence.[7]Consistency of Δδ values across the molecule.

Decision-Making Guide

Caption: A decision guide for selecting a stereochemical analysis method.

Conclusion

For the unequivocal validation of the stereochemistry of the 5-methyloxolan-2-yl moiety, single-crystal X-ray crystallography is the most authoritative and trustworthy method. Its ability to provide a direct visualization of the molecule and determine the absolute configuration through the analysis of anomalous scattering data is unparalleled. The Flack parameter serves as a robust internal validation of the stereochemical assignment, fulfilling a key requirement for scientific integrity.

While powerful NMR techniques, particularly when combined with chiral derivatizing agents like Mosher's acid, provide an essential alternative for determining absolute configuration in solution, they remain an indirect method. For drug development professionals and researchers, where absolute certainty is required, the effort to obtain a single crystal for X-ray analysis is a worthy and often necessary investment.

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  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? . (2017, June 25). Chemistry Stack Exchange. [Link]

  • Preparation of Single Crystals for X-ray Diffraction . (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Cambridge Structural Database (CSD) . (n.d.). Physical Sciences Data-science Service. [Link]

  • Crystal Structure Determination & Refinement . (n.d.). Fiveable. [Link]

  • Protein Data Bank - Wikipedia . (n.d.). Wikipedia. [Link]

  • Analyze of stereoisomer by NMR . (n.d.). JEOL Ltd. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . (n.d.). PMC. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . (n.d.). PMC. [Link]

  • Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive . (n.d.). PubMed. [Link]

  • (PDF) Howard Flack and the Flack Parameter . (2025, October 15). ResearchGate. [Link]

  • Cambridge Structural Database - Wikipedia . (n.d.). Wikipedia. [Link]

  • 18.9: Spectroscopy of Ethers . (2024, March 19). Chemistry LibreTexts. [Link]

  • Single-crystal X-ray Diffraction . (2007, May 17). SERC (Carleton). [Link]

  • Comparison of X-ray Crystallography, NMR and EM . (n.d.). Creative Biostructure. [Link]

  • Crystallographic Structural Data . (n.d.). CRYSTAL tutorials. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers . (2020, September 16). ACS Omega. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals . (2017, May 29). Bradford Scholars. [Link]

  • Configuration Determinations of Flexible Marine Natural Products . (2022, June 1). Encyclopedia.pub. [Link]

  • How To Use RCSB Protein Data Bank (PDB); Basic Tutorial (Bioinformatics Lecture Episode-II ) . (2020, November 23). YouTube. [Link]

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  • Reporting and evaluating absolute-structure and absolute-configuration determinations . (n.d.). H. D. Flack. [Link]

  • Crystal Structure Determination . (2008, March 10). Powder Diffraction: Theory and Practice. [Link]

  • Unpacking the CIF: A Friendly Guide to Crystallographic Information Files . (2026, February 17). Oreate AI Blog. [Link]

  • X-ray crystallography - Wikipedia . (n.d.). Wikipedia. [Link]

  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent . (2025, May 4). ResearchGate. [Link]

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Elemental analysis and mass spectrometry data for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists Focus: Analytical Characterization (EA/MS), Stability Profiling, and Synthetic Utility

Executive Summary & Chemical Identity

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (also known as 2-bromoacetyl-5-methyltetrahydrofuran) is a specialized


-haloketone intermediate used primarily in the synthesis of 

-lactam antibiotics (e.g., cephalosporins) and thiazole-based pharmacophores. Unlike its aromatic analog (2-bromoacetylfuran), this saturated "oxolane" derivative possesses distinct stereochemical centers at C2 and C5, introducing complexity in diastereomeric purity and stability.

This guide provides a validated analytical framework for identifying and handling this lachrymatory alkylating agent, contrasting it with common alternatives to inform reagent selection in drug discovery campaigns.

Chemical Profile
PropertySpecification
IUPAC Name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
CAS Registry Not widely listed; see Patent US6020329A
Formula

Molecular Weight 207.07 g/mol
Appearance Colorless to pale yellow oil (darkens upon decomposition)
Key Functionality

-Bromoketone (Electrophile), Cyclic Ether

Analytical Data Profile

The following data sets are derived from experimental protocols in antibiotic synthesis and theoretical fragmentation modeling validated against standard


-bromoketone behaviors.
Elemental Analysis (EA)

Due to the hygroscopic and unstable nature of


-bromoketones, experimental EA values often deviate due to 

elimination or hydrolysis.

Table 1: Theoretical vs. Acceptable Experimental EA Limits

ElementTheoretical %Acceptable Range (

)
Common Deviation Cause
Carbon 40.60%40.20 – 41.00%High C% indicates solvent retention (EtOAc/Hexane).
Hydrogen 5.35%4.95 – 5.75%High H% suggests hydrolysis to

-hydroxy ketone.
Bromine 38.59%38.19 – 38.99%Low Br% is the primary quality attribute ; indicates dehydrobromination.
Oxygen 15.45%Not typically measured directlyN/A
Mass Spectrometry (MS) & Fragmentation

The mass spectrum of 2-bromo-1-(5-methyloxolan-2-yl)ethan-1-one is characterized by the isotopic signature of Bromine (


 and 

) and rapid

-cleavage characteristic of ketones.

Key Diagnostic Ions (EI, 70 eV):

  • Molecular Ion (

    
    ): 
    
    
    
    206 and 208 (1:1 intensity ratio). Weak intensity due to instability.
  • Base Peak Candidate:

    
     85 (
    
    
    
    ). The 5-methyloxolan-2-yl cation formed after cleavage of the acyl bond.
  • 
    -Cleavage Fragment: 
    
    
    
    127 (
    
    
    ). Loss of bromine radical.
  • McLafferty-like Rearrangement: Not favored due to ring constraints, but loss of

    
     (
    
    
    
    ) is observed thermally.

Figure 1: Predicted MS Fragmentation Pathway

Caption: Primary fragmentation pathways under Electron Ionization (EI). The oxolane ring cation (m/z 85) is typically the most abundant fragment.

Spectroscopic Validation ( H NMR & IR)

Based on patent literature (US6020329A), the following signals confirm the structure:

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       4.25 (s, 2H): Characteristic singlet of the 
      
      
      
      group.
    • 
       4.48 (m, 1H): Methine proton at C2 of the oxolane ring (adjacent to carbonyl).
      
    • 
       4.10 (m, 1H): Methine proton at C5.
      
    • 
       1.33 (d, 
      
      
      
      , 3H): Methyl group at C5.
    • 
       1.90–2.35 (m, 3H): Ring methylene protons.
      
  • FT-IR (Thin Film):

    • 1735 cm

      
      :  Carbonyl (
      
      
      
      ) stretch. Note: This is higher than typical ketones (~1715) due to the electron-withdrawing
      
      
      -bromine and adjacent oxygen.

Comparative Analysis: Selecting the Right Reagent

In drug development, choosing between the oxolane (saturated) and furan (aromatic) derivatives is critical for scaffold geometry.

Table 2: Performance Comparison

Feature2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (Subject)2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one (Alternative)
Geometry 3D (sp3) : Adds chirality and solubility; mimics ribose/sugar scaffolds.Planar (sp2) : Rigid, aromatic; used for flat intercalators.
Stability Low : Prone to acid-catalyzed ring opening and polymerization.Moderate : Aromatic ring stabilizes the ketone; less prone to polymerization.
Reactivity High: Soft electrophile; reacts rapidly with thioureas (Hantzsch) and amines.Moderate: Conjugation lowers carbonyl electrophilicity slightly.
Storage

, under Argon.

, protect from light.

Decision Guide:

  • Choose the Oxolane (Subject) if your target molecule requires defined stereochemistry or higher aqueous solubility (e.g., antibiotic cell wall penetration).

  • Choose the Furan (Alternative) if you need a robust starting material for initial SAR screening where chirality is not yet a priority.

Experimental Protocols

Protocol A: Quality Control / Sample Preparation for Analysis

Critical:


-Bromoketones degrade on silica and in protic solvents.
  • Sampling: Dissolve 10 mg of the compound in 0.6 mL CDCl

    
      (neutralized with basic alumina).
    
    • Why? Acidic CDCl

      
       catalyzes HBr elimination.
      
  • NMR Check: Acquire spectrum immediately. Look for a singlet at

    
     ppm, which indicates the formation of the vinyl furan derivative (degradation product).
    
  • MS Injection: Use Direct Insertion Probe (DIP) if available to avoid thermal degradation in GC columns. If GC-MS is necessary, use a non-polar column (DB-5) with a low injector temperature (

    
    ).
    
Protocol B: Synthetic Handling (Hantzsch Thiazole Synthesis)

Workflow Diagram:

Caption: Standard workflow for utilizing the subject compound in heterocyclic synthesis. Temperature control is vital to prevent elimination byproducts.[1]

References

  • Bateson, J. H., et al. (2000). Cephalosporins and homologues, preparations and pharmaceutical compositions. US Patent 6,020,329.[2]

  • BenchChem. (2025).[3] Managing thermal instability of alpha-bromo ketones. Retrieved from BenchChem Technical Guides.

  • NIST Chemistry WebBook. (2023). Mass Spectrometry of alpha-haloketones. Standard Reference Data.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Contextual reference for Hantzsch Thiazole Synthesis using -bromoketones).

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Logistical Disposal of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded operational guide for the handling and disposal of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, designed for drug development professionals and institutional laboratories.

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one (a structurally related derivative of 2-bromo-1-(tetrahydrofuran-2-yl)ethanone) is a highly reactive


-bromoketone. In pharmaceutical development, such compounds serve as critical electrophilic building blocks, frequently utilized in the synthesis of complex heterocyclic systems, including modulators of lipid synthesis [1].

However, the very properties that make this compound synthetically useful also render it a significant occupational hazard. This guide outlines the mechanistic rationale for its risk profile and establishes a self-validating, step-by-step operational workflow for its safe institutional disposal.

Mechanistic Hazard Profile: The Causality of Risk

To handle this compound safely, personnel must understand its reactivity. The


-carbon is profoundly electrophilic due to the synergistic electron-withdrawing effects of the adjacent carbonyl group and the highly electronegative bromine atom.
  • Alkylating Potential: This structural arrangement lowers the activation energy for nucleophilic substitution (

    
    ) reactions. Consequently, the compound acts as a potent alkylating agent.
    
  • Biological Impact: If exposed to biological tissue, it can irreversibly alkylate nucleophilic residues (e.g., thiols in cysteine, primary amines in nucleic acids). This mechanism is responsible for its classification as a severe irritant, a potent lachrymator (tear gas effect), and a potential genotoxin [2].

  • Reactivity in Waste: Because it is an active electrophile, introducing it to waste streams containing strong nucleophiles (unquenched amines, thiols) or strong bases can trigger uncontrolled, highly exothermic alkylation reactions, potentially leading to container over-pressurization.

Waste Stream Segregation & Compatibility

Proper disposal begins at the point of generation. All waste containing this compound must be strictly segregated to prevent dangerous cross-reactions and to comply with environmental regulations regarding halogenated organics [3].

Table 1: Waste Stream Compatibility and Segregation Matrix

Waste Stream CategoryCompatibility StatusMechanistic RationaleContainer Specification
Halogenated Organic Primary Destination Contains >1% halogen (Bromine). Requires specialized high-temperature incineration with flue gas scrubbing to capture HBr emissions.HDPE or Glass with PTFE-lined cap.
Non-Halogenated Organic Strictly Prohibited Mixing halogens into standard organic waste disrupts standard incineration processes and violates EPA/RCRA compliance.N/A
Aqueous / Base Waste Strictly Prohibited Risk of exothermic hydrolysis or uncontrolled polymerization. Base-catalyzed substitution can generate significant heat.N/A
Amine / Thiol Waste Strictly Prohibited High risk of violent, exothermic

alkylation reactions in the waste carboy.
N/A
Step-by-Step Institutional Disposal Methodology

Do not attempt to chemically neutralize or "treat" this compound in the laboratory (e.g., via DIY quenching with amines) prior to disposal, as this constitutes unauthorized hazardous waste treatment and introduces unnecessary exotherm risks. Follow this institutional workflow:

Step 1: Primary Containment Preparation

  • Select a chemically compatible waste container, ideally High-Density Polyethylene (HDPE) or a glass bottle equipped with a PTFE (Teflon)-lined cap.

  • Ensure the container is completely dry and free of any prior nucleophilic or basic residues.

Step 2: Transfer and Segregation

  • Conduct all transfers inside a certified, properly functioning fume hood to mitigate lachrymatory vapor exposure.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a flame-resistant lab coat, and double-gloved heavy-duty nitrile or butyl rubber gloves (standard thin nitrile provides insufficient breakthrough time for reactive halogenated organics) [2].

  • Transfer the liquid waste or solvent-diluted reaction mixtures into the designated Halogenated Organic Waste container.

Step 3: Labeling and Secondary Containment

  • Immediately affix a hazardous waste label. Explicitly list "2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one" and flag the hazards: Toxic, Halogenated, Alkylating Agent, Lachrymator.

  • Store the sealed waste container in a secondary containment tray within a ventilated, corrosive/flammable storage cabinet.

Step 4: Institutional Transfer

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste must be transferred to a licensed hazardous waste contractor for professional high-temperature incineration.

Operational Workflow Visualization

DisposalWorkflow Gen Waste Generation: α-Bromoketone Residues Hood Fume Hood Transfer: Double-gloved, PTFE Containers Gen->Hood Seg Strict Segregation: Halogenated Organic Stream ONLY Hood->Seg Label Hazard Labeling: 'Toxic, Alkylating Agent' Seg->Label Store Secondary Containment: Ventilated Storage Cabinet Label->Store EHS Final Disposition: EHS / Licensed Incineration Store->EHS

Workflow for the institutional segregation and disposal of halogenated alkylating agents.

Emergency Spill Decontamination Protocol

In the event of an accidental spill outside of primary containment, immediate and calculated action is required to prevent inhalation of lachrymatory vapors.

  • Evacuate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory ventilation/fume hoods are operating at maximum capacity.

  • Don Advanced PPE: Spill responders must wear chemical splash goggles, a face shield, and heavy-duty butyl rubber gloves. If the spill is large and outside a hood, a respirator with organic vapor cartridges may be required by EHS.

  • Physical Absorption (No Chemical Quenching): Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial inert spill pad. Critical Insight: Do not pour liquid nucleophiles (like sodium thiosulfate solutions or amines) directly onto a concentrated spill to "neutralize" it. The resulting uncontrolled exotherm can rapidly vaporize the compound, drastically worsening the inhalation hazard.

  • Collection: Use non-sparking tools to sweep the absorbed material into a wide-mouth solid hazardous waste container.

  • Final Decontamination: Once the bulk liquid is removed, wipe the area with disposable rags lightly dampened with a non-reactive solvent (e.g., acetone or isopropanol), placing all rags into the solid waste container. Seal and label as "Spill Debris: Halogenated Alkylating Agent" for EHS pickup [2].

References

  • Heterocyclic modulators of lipid synthesis. (2012). Google Patents (WO2012122391A1).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council (US). Retrieved from: [Link]

  • Hazardous Waste Guidelines (Title 40 CFR). (2023). United States Environmental Protection Agency (EPA). Retrieved from: [Link]

Personal protective equipment for handling 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026


-Bromoketone Derivatives

Executive Hazard Analysis

Compound Class:


-Halogenated Ketone / Tetrahydrofuran Derivative
Primary Hazards: Lachrymator , Alkylating Agent , Corrosive .

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is a potent electrophile. While specific toxicological data for this exact CAS may be sparse in public repositories, its pharmacophore (


-bromoketone) dictates its safety profile. It behaves similarly to Phenacyl Bromide  or Bromoacetone .
  • Mechanism of Toxicity: The

    
    -carbon is highly activated, allowing the molecule to rapidly alkylate biological nucleophiles (DNA, proteins, and cysteine residues in enzymes). This causes immediate, severe irritation to mucous membranes (eyes/lungs) and potential long-term sensitization.
    
  • The "Oxolane" Factor: The tetrahydrofuran (oxolane) ring introduces a secondary risk of peroxide formation upon prolonged storage, though the acute risk is dominated by the bromoketone moiety.

Hierarchy of Controls & Engineering Systems

Do not rely solely on PPE. The volatility of this compound means Engineering Controls are your primary defense.

Workspace Decision Tree

WorkspaceLogic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Weighing Weighing Step Solid->Weighing Reaction Reaction / Workup Liquid->Reaction Control1 REQUIRED: Fume Hood (Sash < 18 inches) + Balance Enclosure Weighing->Control1 High Aerosol Risk Control2 REQUIRED: Fume Hood (High Flow) Reaction->Control2 Vapor Risk

Figure 1: Engineering control selection based on operational state.

Personal Protective Equipment (PPE) Matrix

Critical Warning: Standard nitrile gloves provide insufficient protection against prolonged contact with halogenated ketones. Small, polar-halogenated molecules permeate nitrile rapidly (< 1-5 minutes).

PPE Selection Table
Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 D3)Mandatory. Safety glasses are useless against lachrymatory vapors which bypass side shields. Contact lenses are prohibited.
Respiratory Fume Hood (Primary)If work must occur outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Dermal (Hand) Double Glove Protocol Inner: 2.7 mil Silver Shield® (Laminate) or heavy-duty Nitrile.Outer: 5-8 mil Nitrile (Disposable).Change outer gloves immediately upon splash.
Dermal (Body) Tyvek® Lab Coat + Chemical ApronStandard cotton coats absorb alkylating agents, holding them against the skin. Impervious aprons prevent chest/lap burns.

Operational Protocols

A. Weighing & Transfer (Highest Risk Step)

Solids of this class are often "sticky" or electrostatic, leading to aerosolization.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Double Containment: Weigh the solid into a tared vial inside the fume hood. Cap the vial before moving it to the balance if the balance is not inside the hood.

  • Solvent Trap: If possible, dissolve the solid immediately in the reaction solvent (e.g., DCM or THF) within the hood to suppress volatility.

B. Reaction Monitoring
  • Closed Systems: Run all reactions in septa-sealed glassware under an inert atmosphere (

    
     or Ar).
    
  • Ventilation: Vent the reaction vessel through a needle into a scrubber trap (e.g., a bleach or thiosulfate solution) to catch escaping vapors, rather than venting directly into the hood atmosphere.

C. Spills & Emergency Response[1]
  • Minor Spill (< 5 mL/g):

    • Evacuate the immediate area.[1][2]

    • Don Silver Shield gloves.

    • Cover spill with vermiculite or chem-sorb pads .

    • Apply Deactivation Solution (See Section 5) over the absorbent.

  • Major Spill: Evacuate the lab. Activate emergency ventilation (purge). Contact EHS.

Deactivation & Disposal Strategy

Never dispose of active


-bromoketones in standard organic waste streams without deactivation. This prevents downstream exposure to waste handlers.
Chemical Deactivation Logic

The goal is to destroy the electrophilic carbon center using a "soft" nucleophile.

Recommended Quench Solution:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B: 5% Ethanolamine in ethanol (alternative).

Protocol:

  • Dilute the waste reaction mixture with a non-reactive solvent (e.g., Ethyl Acetate).

  • Slowly add Solution A (Thiosulfate) with stirring.

  • Stir for 30–60 minutes. The thiosulfate nucleophilically attacks the

    
    -carbon, displacing the bromide and forming a non-volatile, water-soluble salt.
    
  • Check pH; neutralize if necessary.

  • Separate layers. The aqueous layer contains the bromide salt; the organic layer contains the deactivated scaffold.

DisposalWorkflow Waste Active Waste (Bromoketone) Quench Add 10% Na2S2O3 (Stir 1 hr) Waste->Quench Nucleophilic Attack Check Check for Lachrymatory Effect (Careful Smell Test) Quench->Check Segregate Segregate Streams Check->Segregate If Neutralized HalogenWaste Halogenated Organic Waste Segregate->HalogenWaste Organics AqWaste Aqueous Waste Segregate->AqWaste Salts

Figure 2: Chemical deactivation workflow prior to disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves. (Note: Reference used to validate poor ketone resistance of standard nitrile). [3]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.